Product packaging for O-Demethyl muraglitazar(Cat. No.:CAS No. 331742-23-5)

O-Demethyl muraglitazar

Cat. No.: B15194239
CAS No.: 331742-23-5
M. Wt: 502.5 g/mol
InChI Key: IDSGPTAKWHAXDL-UHFFFAOYSA-N
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Description

O-Demethyl muraglitazar is a useful research compound. Its molecular formula is C28H26N2O7 and its molecular weight is 502.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H26N2O7 B15194239 O-Demethyl muraglitazar CAS No. 331742-23-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

331742-23-5

Molecular Formula

C28H26N2O7

Molecular Weight

502.5 g/mol

IUPAC Name

2-[(4-hydroxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid

InChI

InChI=1S/C28H26N2O7/c1-19-25(29-27(36-19)21-5-3-2-4-6-21)15-16-35-23-11-7-20(8-12-23)17-30(18-26(32)33)28(34)37-24-13-9-22(31)10-14-24/h2-14,31H,15-18H2,1H3,(H,32,33)

InChI Key

IDSGPTAKWHAXDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O

Origin of Product

United States

Foundational & Exploratory

The Human Metabolic Pathway of Muraglitazar: A Deep Dive into O-Demethylation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Muraglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), was developed to concurrently manage hyperglycemia and dyslipidemia in patients with type 2 diabetes. Understanding the metabolic fate of such therapeutic agents is paramount in drug development for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall safety. In humans, muraglitazar undergoes several metabolic transformations, with O-demethylation being one of the key oxidative pathways. This technical guide provides a comprehensive overview of the mechanism behind the formation of O-Demethyl muraglitazar in humans, detailing the enzymatic players, available quantitative data, and the experimental methodologies used for its characterization.

Mechanism of this compound Formation

The biotransformation of muraglitazar in humans involves multiple pathways, including acylglucuronidation, aliphatic/aryl hydroxylation, and O-demethylation.[1] The O-demethylation of muraglitazar is an oxidative reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. This process involves the removal of a methyl group from a methoxy moiety on the muraglitazar molecule, resulting in the formation of a hydroxyl group and formaldehyde.

In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant human CYP enzymes have been instrumental in identifying the specific isoforms responsible for the oxidative metabolism of muraglitazar. These studies have revealed that the O-demethylation of muraglitazar is not mediated by a single CYP enzyme but rather by a consortium of them. The key enzymes implicated in this metabolic pathway are:

  • CYP3A4

  • CYP2C8

  • CYP2C9

  • CYP2C19

  • CYP2D6

The involvement of multiple CYP enzymes in the metabolism of muraglitazar suggests a lower risk of significant pharmacokinetic alterations due to genetic polymorphisms in a single CYP gene or co-administration of drugs that are specific inhibitors of one of these enzymes.[1]

Quantitative Analysis of Muraglitazar O-Demethylation

The contribution of each CYP isoform to the overall oxidative metabolism of muraglitazar, including the formation of this compound, has been predicted based on a combination of the intrinsic clearance (Vmax/Km) of each enzyme and their relative abundance in the human liver.[1] While the specific kinetic parameters (Km and Vmax) for the O-demethylation of muraglitazar by each individual CYP isoform are not publicly available in the reviewed literature, the collective action of these enzymes dictates the rate of formation of the O-demethylated metabolite.

Enzyme Family Specific Isoforms Involved in Muraglitazar Oxidation Metabolic Reaction
Cytochrome P450 (CYP)CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP2D6O-Demethylation, Hydroxylation

Experimental Methodologies

The elucidation of the metabolic pathways of muraglitazar, particularly the identification of the enzymes responsible for O-demethylation, relies on a series of well-established in vitro experimental protocols.

Incubation with Human Liver Microsomes (HLMs)

This experiment serves to demonstrate the metabolism of the drug in a system that contains a wide array of drug-metabolizing enzymes.

  • Objective: To determine if muraglitazar is metabolized by human liver enzymes and to identify the resulting metabolites.

  • Protocol:

    • Preparation of Incubation Mixture: A typical incubation mixture contains pooled human liver microsomes (e.g., 0.5 mg/mL protein), muraglitazar (at various concentrations to assess kinetics), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase) in a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Initiation of Reaction: The reaction is initiated by the addition of the NADPH-generating system after a brief pre-incubation of the other components at 37°C.

    • Incubation: The mixture is incubated at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

    • Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

    • Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify muraglitazar and its metabolites, including this compound.

Incubation with Recombinant Human CYP Isoforms

This experiment is crucial for identifying the specific CYP enzymes responsible for a particular metabolic reaction.

  • Objective: To determine which specific CYP isoforms catalyze the O-demethylation of muraglitazar.

  • Protocol:

    • Incubation Setup: Separate incubations are prepared for each recombinant human CYP isoform (e.g., CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP2D6). Each incubation contains a specific CYP isoform, muraglitazar, and a NADPH-generating system in a suitable buffer.

    • Reaction and Termination: The reaction is initiated, incubated, and terminated as described in the HLM protocol.

    • Analysis: The formation of this compound in each incubation is monitored by LC-MS/MS. The rate of metabolite formation is used to determine the activity of each individual CYP isoform towards muraglitazar O-demethylation.

Chemical Inhibition Studies

This method uses known selective inhibitors of specific CYP enzymes in HLM incubations to further confirm the involvement of those enzymes.

  • Objective: To confirm the contribution of specific CYP isoforms to muraglitazar O-demethylation in a mixed-enzyme system.

  • Protocol:

    • Pre-incubation with Inhibitors: Pooled HLMs are pre-incubated with a selective inhibitor for a specific CYP isoform (e.g., ketoconazole for CYP3A4, quercetin for CYP2C8, etc.) for a short period before the addition of muraglitazar.

    • Initiation and Incubation: The reaction is then initiated by the addition of the NADPH-generating system and incubated as previously described.

    • Analysis: The rate of this compound formation in the presence of the inhibitor is compared to a control incubation without the inhibitor. A significant reduction in metabolite formation indicates the involvement of the inhibited CYP isoform.

Visualizations

Metabolic Pathway of Muraglitazar O-Demethylation

Muraglitazar_Metabolism cluster_cyps Cytochrome P450 Isoforms muraglitazar Muraglitazar odemethyl This compound muraglitazar->odemethyl O-Demethylation cyp3a4 CYP3A4 cyp3a4->odemethyl cyp2c8 CYP2C8 cyp2c8->odemethyl cyp2c9 CYP2C9 cyp2c9->odemethyl cyp2c19 CYP2C19 cyp2c19->odemethyl cyp2d6 CYP2D6 cyp2d6->odemethyl

Caption: O-Demethylation of Muraglitazar by multiple CYP isoforms.

Experimental Workflow for Identifying Metabolic Pathways

Experimental_Workflow cluster_invitro In Vitro Metabolism Studies cluster_analysis Analytical Phase cluster_results Data Interpretation hlm Incubation with Human Liver Microsomes lcms LC-MS/MS Analysis hlm->lcms rec_cyp Incubation with Recombinant CYP Isoforms rec_cyp->lcms inhibition Chemical Inhibition Studies inhibition->lcms quant Metabolite Identification & Quantification lcms->quant pathway Metabolic Pathway Elucidation quant->pathway kinetics Enzyme Kinetics (if determined) quant->kinetics contribution CYP Contribution Assessment quant->contribution

Caption: Workflow for in vitro characterization of drug metabolism.

References

In Vitro Metabolism of Muraglitazar to O-Demethyl Muraglitazar: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muraglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), undergoes extensive metabolism in humans. One of the principal metabolic pathways is the O-demethylation of the methoxy group, resulting in the formation of O-demethyl muraglitazar. This technical guide provides a comprehensive overview of the in vitro metabolism of muraglitazar to its O-demethylated metabolite. It details the experimental protocols for characterizing this metabolic conversion, summarizes the available data on the enzymatic processes involved, and discusses the pharmacological implications of this biotransformation. While specific quantitative kinetic data for the O-demethylation reaction is not publicly available, this guide outlines the methodologies to determine these parameters.

Introduction

Muraglitazar was developed as a therapeutic agent for type 2 diabetes, designed to concurrently address hyperglycemia and dyslipidemia through its dual activation of PPARα and PPARγ.[1] Understanding the metabolic fate of muraglitazar is crucial for characterizing its pharmacokinetic profile and assessing its potential for drug-drug interactions. O-demethylation is a common metabolic reaction for xenobiotics containing methoxy moieties and is primarily catalyzed by cytochrome P450 (CYP) enzymes.[2] This guide focuses on the in vitro systems and experimental approaches used to investigate the O-demethylation of muraglitazar.

Metabolic Pathway: O-Demethylation

The conversion of muraglitazar to this compound involves the removal of a methyl group from the methoxyphenyl ring. This reaction is a phase I metabolic process.

Diagram of the Metabolic Reaction

Muraglitazar O-Demethylation Pathway Muraglitazar Muraglitazar ODemethyl_Muraglitazar This compound Muraglitazar->ODemethyl_Muraglitazar O-Demethylation CYP_Enzymes CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 CYP_Enzymes->ODemethyl_Muraglitazar

Caption: Metabolic conversion of muraglitazar to this compound.

Experimental Protocols for In Vitro Metabolism Studies

The following protocols describe the key experiments for characterizing the O-demethylation of muraglitazar.

Incubation with Human Liver Microsomes (HLMs)

This experiment determines the overall rate of metabolism in a system containing a full complement of hepatic CYP enzymes.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.2-1.0 mg/mL), muraglitazar (at a range of concentrations, e.g., 0.1-100 µM), and phosphate buffer (pH 7.4) to a final volume of 190 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate Reaction: Immediately add a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

  • Analytical Method: Analyze the supernatant for the concentrations of muraglitazar and this compound using a validated LC-MS/MS method.

Workflow for HLM Incubation

HLM Incubation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_HLM Prepare HLM, Muraglitazar, and Buffer Mixture Pre_incubate Pre-incubate at 37°C Prep_HLM->Pre_incubate Add_NADPH Initiate with NADPH Pre_incubate->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Time_points Sample at Time Points Incubate->Time_points Quench Quench Reaction Time_points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for muraglitazar incubation with human liver microsomes.

CYP Isoform Phenotyping

This set of experiments identifies the specific CYP enzymes responsible for the O-demethylation of muraglitazar.

Methodology:

  • Recombinant Human CYPs (rhCYPs):

    • Incubate muraglitazar with individual cDNA-expressed human CYP isoforms (CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in the presence of NADPH.

    • Measure the rate of formation of this compound for each isoform.

  • Chemical Inhibition in HLMs:

    • Pre-incubate HLMs with known selective inhibitors of specific CYP isoforms.

    • Initiate the metabolic reaction by adding muraglitazar and NADPH.

    • Measure the formation of this compound and compare it to a control incubation without the inhibitor. A significant decrease in metabolite formation indicates the involvement of the inhibited CYP isoform.

Logical Flow for CYP Phenotyping

CYP Phenotyping Logic Start Identify Responsible CYP Isoforms rhCYP Incubate with Recombinant CYPs Start->rhCYP Inhibition Incubate with HLMs and Selective Inhibitors Start->Inhibition Result_rhCYP Measure Metabolite Formation by each Isoform rhCYP->Result_rhCYP Result_Inhibition Measure Reduction in Metabolite Formation Inhibition->Result_Inhibition Conclusion Identify Key CYP Isoforms Result_rhCYP->Conclusion Result_Inhibition->Conclusion PPAR Signaling Pathway cluster_ligand Ligand Binding cluster_nucleus Nuclear Events cluster_response Cellular Response Muraglitazar Muraglitazar PPAR PPARα / PPARγ Muraglitazar->PPAR Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Effects Modulation of Glucose and Lipid Metabolism Gene_Transcription->Metabolic_Effects

References

The Role of Cytochrome P450 Enzymes in the Production of O-Demethyl Muraglitazar: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, was developed for the management of type 2 diabetes due to its ability to improve both glycemic control and lipid profiles. The metabolic fate of muraglitazar is a critical aspect of its pharmacological profile, with O-demethylation being one of the key phase I metabolic pathways. This technical guide provides an in-depth exploration of the role of cytochrome P450 (CYP) enzymes in the formation of O-Demethyl muraglitazar, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.

Cytochrome P450-Mediated Metabolism of Muraglitazar

The oxidative metabolism of muraglitazar is a complex process involving multiple cytochrome P450 enzymes. In vitro studies utilizing human liver microsomes (HLMs) and cDNA-expressed CYP isoforms have been instrumental in elucidating the specific enzymes responsible for the biotransformation of muraglitazar. The primary oxidative metabolic pathways include aliphatic/aryl hydroxylation and O-demethylation.[1] This guide focuses on the latter, the production of this compound.

Studies have demonstrated that several CYP enzymes are capable of metabolizing muraglitazar, including CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1] The involvement of multiple enzymes suggests a lower risk of significant drug-drug interactions or pronounced effects from genetic polymorphisms in a single CYP isoform.[1]

Quantitative Analysis of this compound Formation

The kinetics of this compound formation have been characterized in human liver microsomes. The following table summarizes the Michaelis-Menten kinetic parameters for the formation of the O-demethylated metabolite (M15) of muraglitazar.

MetaboliteApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
This compound (M15)9 - 40Not explicitly stated in the provided search results

Data derived from studies on the formation of muraglitazar metabolites in human liver microsomes, which appeared to follow Michaelis-Menten kinetics. The precise Vmax value for this compound was not available in the provided search results.

Experimental Protocols

The characterization of muraglitazar metabolism and the identification of the enzymes responsible for O-demethylation involve several key in vitro experiments. The following protocols are generalized methodologies based on standard practices in drug metabolism research.

In Vitro Incubation of Muraglitazar with Human Liver Microsomes (HLMs)

Objective: To determine the metabolic profile of muraglitazar and the kinetics of metabolite formation in a system that contains a full complement of hepatic CYP enzymes.

Materials:

  • Muraglitazar

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of muraglitazar in a suitable solvent (e.g., DMSO or acetonitrile).

  • In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.2-0.5 mg/mL final protein concentration) and phosphate buffer at 37°C.

  • Add muraglitazar to the incubation mixture at various concentrations to determine enzyme kinetics.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the microsomal protein.

  • Transfer the supernatant for analysis by LC-MS/MS.

Identification of CYP Isoforms using Recombinant Human CYP Enzymes

Objective: To identify the specific CYP isoforms responsible for the O-demethylation of muraglitazar.

Materials:

  • Muraglitazar

  • Commercially available recombinant human CYP enzymes (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

  • NADPH regenerating system

  • Phosphate buffer

Procedure:

  • Follow the general incubation procedure described for HLMs, replacing the HLMs with individual recombinant CYP enzymes.

  • Incubate muraglitazar with each CYP isoform separately.

  • Analyze the formation of this compound by LC-MS/MS.

  • The isoforms that produce the O-demethylated metabolite are identified as catalysts of this reaction.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To separate, detect, and quantify muraglitazar and its metabolites, including this compound.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Typical LC Conditions:

  • Column: A reversed-phase column (e.g., C18) is commonly used for the separation of drug molecules and their metabolites.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Typical MS/MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for muraglitazar and this compound.

  • Data Analysis: The concentration of this compound is determined by comparing its peak area to that of a standard curve prepared with a synthetic standard of the metabolite.

Visualizations

Metabolic Pathway of Muraglitazar to this compound

cluster_reaction Muraglitazar Muraglitazar O_Demethyl_muraglitazar O_Demethyl_muraglitazar Muraglitazar->O_Demethyl_muraglitazar O-demethylation Muraglitazar->Muraglitazar_to_O_Demethyl CYP_Enzymes CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 CYP_Enzymes->Muraglitazar_to_O_Demethyl Muraglitazar_to_O_Demethyl->O_Demethyl_muraglitazar

Caption: Metabolic conversion of Muraglitazar to this compound.

Experimental Workflow for Identifying CYP Isoforms

start Start incubation Incubate Muraglitazar with individual recombinant CYP enzymes start->incubation termination Terminate reaction and prepare sample incubation->termination lcms LC-MS/MS Analysis termination->lcms analysis Analyze for O-Demethyl muraglitazar formation lcms->analysis identification Metabolite Detected? analysis->identification positive_cyps Identify CYP isoform as a catalyst identification->positive_cyps Yes negative_cyps CYP isoform not a significant catalyst identification->negative_cyps No end End positive_cyps->end negative_cyps->end

Caption: Workflow for identifying CYP isoforms in muraglitazar metabolism.

Conclusion

The O-demethylation of muraglitazar to its corresponding metabolite is a phase I metabolic reaction catalyzed by a consortium of cytochrome P450 enzymes, including CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The involvement of multiple CYPs indicates a robust metabolic pathway with a potentially lower susceptibility to clinically significant alterations due to enzyme inhibition or genetic polymorphisms. The provided experimental protocols offer a foundational framework for researchers to investigate the in vitro metabolism of muraglitazar and similar compounds. Further research to precisely quantify the relative contributions of each CYP isoform to this compound formation would provide a more complete understanding of its metabolic clearance.

References

O-Demethyl Muraglitazar: A Technical Overview of its Biological Activity on Peroxisome Proliferator-Activated Receptors (PPARs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of O-Demethyl muraglitazar, a primary metabolite of the dual PPARα/γ agonist, muraglitazar. While muraglitazar itself has been extensively studied for its potent activation of both PPARα and PPARγ, leading to beneficial effects on glucose and lipid metabolism, the specific activity of its metabolites is less characterized in publicly available literature. This document synthesizes the available data on muraglitazar and its metabolites, with a focus on this compound's interaction with PPAR receptors. It includes a summary of quantitative data, detailed experimental protocols for assessing PPAR activity, and visualizations of key pathways and workflows to support further research and drug development efforts in the field of metabolic diseases.

Introduction to Muraglitazar and its Metabolism

Muraglitazar is a non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptor-alpha (PPARα) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] Activation of PPARγ is associated with improved insulin sensitivity and glucose metabolism, while PPARα activation leads to beneficial changes in lipid profiles, including reduced triglycerides and increased high-density lipoprotein (HDL) cholesterol.[2] The dual agonism of muraglitazar was intended to provide a comprehensive treatment for type 2 diabetes by addressing both hyperglycemia and dyslipidemia.[2]

Muraglitazar undergoes extensive metabolism in humans, primarily through glucuronidation and oxidation.[3] One of the identified human metabolites is this compound.[4] Understanding the biological activity of this metabolite is crucial for a complete assessment of the parent drug's overall pharmacological and toxicological profile.

Quantitative Data on PPAR Receptor Activity

For a comprehensive understanding, the following table summarizes the known quantitative data for the parent compound, muraglitazar.

CompoundReceptorAssay TypeMetricValueReference
Muraglitazar Human PPARαTransactivationEC500.32 µmol/l[1]
Human PPARγTransactivationEC500.11 µmol/l[1]
Human PPARαBinding AffinityIC500.25 µmol/l[1]
Human PPARγBinding AffinityIC500.19 µmol/l[1]
This compound Human PPARα--Data not available-
Human PPARγ--Data not available-

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of compounds like muraglitazar and its metabolites on PPAR receptors.

Cell-Based PPAR Reporter Gene Transactivation Assay

This assay quantitatively measures the ability of a test compound to activate PPARα or PPARγ in a cellular context, leading to the expression of a reporter gene (e.g., luciferase).

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Expression plasmid for full-length human PPARα or PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

  • Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Transfection reagent (e.g., Lipofectamine)

  • Test compound (this compound) and reference agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 5 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the PPAR expression plasmid, PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing serial dilutions of the test compound or reference agonist. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

TR-FRET PPAR Competitive Binding Assay

This in vitro assay measures the binding affinity of a test compound to the ligand-binding domain (LBD) of a PPAR receptor. It is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • GST-tagged human PPARα or PPARγ Ligand Binding Domain (LBD)

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled PPAR agonist (tracer, acceptor fluorophore)

  • Assay buffer (e.g., TR-FRET PPAR Assay Buffer)

  • Test compound (this compound)

  • 384-well black assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, tracer, PPAR-LBD, and Tb-anti-GST antibody in the assay buffer at the desired concentrations.

  • Assay Plate Setup: Add the test compound dilutions to the wells of the 384-well plate.

  • Addition of Tracer: Add the fluorescent tracer to all wells.

  • Addition of Receptor and Antibody: Add a pre-mixed solution of the PPAR-LBD and Tb-anti-GST antibody to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement: Read the plate in a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a pulsed excitation at approximately 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the log of the test compound concentration and fit the data to a competitive binding curve to determine the IC50 value.

Scintillation Proximity Assay (SPA) for PPAR Binding

SPA is a radio-ligand binding assay that allows for the measurement of binding in a homogeneous format, eliminating the need for a separation step.

Materials:

  • SPA beads coupled to anti-GST antibody (or other capture antibody)

  • GST-tagged human PPARα or PPARγ LBD

  • Radiolabeled PPAR ligand (e.g., [3H]-labeled agonist)

  • Assay buffer

  • Test compound (this compound)

  • Microplates compatible with a scintillation counter

  • Microplate scintillation counter

Procedure:

  • Bead-Receptor Complex Formation: Incubate the SPA beads with the GST-tagged PPAR-LBD to allow for the formation of the bead-receptor complex.

  • Assay Reaction: In the microplate wells, combine the bead-receptor complex, the radiolabeled ligand, and different concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the scintillation counts in a microplate scintillation counter. The proximity of the radiolabeled ligand bound to the receptor on the bead excites the scintillant within the bead, producing a light signal.

  • Data Analysis: The signal is proportional to the amount of radioligand bound. Plot the scintillation counts against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

Visualizations

PPAR Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand O-Demethyl muraglitazar PPAR PPARα / PPARγ Ligand->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerization CoRepressor Co-repressor Complex PPAR->CoRepressor Binding in inactive state PPRE PPRE (DNA Response Element) PPAR->PPRE Binds to DNA CoActivator Co-activator Complex PPAR->CoActivator Recruitment upon ligand binding RXR->CoRepressor Binding in inactive state RXR->PPRE Binds to DNA RXR->CoActivator Recruitment upon ligand binding TargetGenes Target Gene Transcription CoRepressor->TargetGenes Represses PPRE->TargetGenes Initiates PPRE->CoActivator Recruitment upon ligand binding mRNA mRNA TargetGenes->mRNA Leads to Protein Protein Synthesis & Metabolic Effects mRNA->Protein CoActivator->TargetGenes Enhances

Caption: PPAR signaling pathway activation by a ligand.

Experimental Workflow for PPAR Reporter Gene Assay

Reporter_Assay_Workflow Start Start SeedCells Seed HEK293T cells in 96-well plate Start->SeedCells Transfection Co-transfect with: - PPAR Expression Plasmid - PPRE-Luciferase Plasmid - Control Plasmid SeedCells->Transfection Treatment Treat with this compound (serial dilutions) Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Measure Firefly & Renilla Luciferase Activity Lysis->Luminometry Analysis Normalize Data & Determine EC50 Luminometry->Analysis End End Analysis->End

Caption: Workflow for a cell-based PPAR reporter gene assay.

Logical Relationship of Dual PPAR Agonism

Dual_Agonism Compound Dual PPARα/γ Agonist (e.g., Muraglitazar) PPARa PPARα Activation Compound->PPARa PPARg PPARγ Activation Compound->PPARg Lipid Improved Lipid Profile (↓ Triglycerides, ↑ HDL) PPARa->Lipid Glucose Improved Glucose Homeostasis (↑ Insulin Sensitivity) PPARg->Glucose Metabolic Combined Therapeutic Effect on Metabolic Syndrome Lipid->Metabolic Glucose->Metabolic

Caption: Logical flow of dual PPARα/γ agonism.

Conclusion

This compound is a key metabolite of the dual PPARα/γ agonist, muraglitazar. While direct quantitative data on its activity on PPAR receptors remains elusive in the public domain, metabolic studies suggest a significantly lower potency compared to its parent compound. The provided experimental protocols offer a comprehensive guide for researchers to independently assess the activity of this compound and other novel compounds targeting the PPAR signaling pathway. Further investigation into the specific biological activities of all major metabolites of PPAR agonists is essential for a thorough understanding of their clinical efficacy and safety profiles. The diagrams included in this guide serve to visually simplify the complex signaling pathways and experimental procedures, aiding in the design and interpretation of future studies.

References

The Preclinical Pharmacokinetics of O-Demethyl Muraglitazar: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of O-Demethyl muraglitazar, a known metabolite of the dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, muraglitazar. Due to a lack of specific quantitative pharmacokinetic data for this compound in available preclinical studies, this report focuses on the extensive data available for the parent compound, muraglitazar, to provide a relevant and detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models.

Executive Summary

Muraglitazar, a dual PPARα/γ agonist, undergoes rapid absorption in preclinical species, with the parent drug being the predominant component in plasma.[1][2] this compound is one of the metabolites formed through oxidation, but it is present at very low concentrations, constituting less than 2.5% of the parent drug concentration in plasma at one-hour post-administration in rats, dogs, and humans.[2] The primary route of elimination for muraglitazar and its metabolites is biliary excretion into the feces.[1][2] The oral bioavailability of muraglitazar varies significantly across preclinical species, with high bioavailability in rats and monkeys and lower bioavailability in dogs.[3]

Pharmacokinetic Data of Muraglitazar in Preclinical Models

The following table summarizes the key pharmacokinetic parameters of the parent compound, muraglitazar, in various preclinical models. It is important to note that specific quantitative data for the this compound metabolite are not available in the cited literature.

ParameterMouseRatDogMonkey
Oral Bioavailability (%) 64 - 88881879 - 80
Tmax (h) ~4~1N/A~0.6
Terminal Elimination Half-life (h) N/A7.32.4N/A
Systemic Clearance (mL/min/kg) 1.23.012.31.2
Steady-State Volume of Distribution (Vss) (L/kg) 1.5~2x vascular volume~2x vascular volumeN/A

*Terminal elimination half-life could not be accurately determined due to limited sampling in the terminal phase.[1] N/A: Data not available in the cited sources.

A study evaluating the oral toxicokinetics of muraglitazar in rats at doses of 3, 30, and 300 mg/kg/day demonstrated a dose-dependent increase in Cmax and AUC.[4]

Experimental Protocols

The preclinical pharmacokinetic studies of muraglitazar involved standard methodologies to characterize the ADME profile of the compound. While specific details may vary between studies, a general experimental workflow can be outlined.

Animal Models

Studies utilized common preclinical species, including Balb/C mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[1][5]

Dosing and Sample Collection
  • Administration: Muraglitazar was administered both orally (PO) and intravenously (IV) to determine absolute oral bioavailability.[1] Doses in toxicity studies ranged from 0.3 to 300 mg/kg in rats and 0.4 to 5 mg/kg in monkeys.[5]

  • Sample Collection: Blood samples were collected at predetermined time points post-dosing to characterize the plasma concentration-time profile.[4] For excretion studies, urine and feces were collected.[2]

Bioanalytical Methods

Plasma concentrations of muraglitazar and its metabolites were quantified using liquid chromatography-mass spectrometry (LC/MS).[2][4] Radiolabeled [14C]muraglitazar was used in metabolism and excretion studies to trace the disposition of the drug and its metabolites.[2]

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

G cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis animal_acclimatization Animal Acclimatization dose_preparation Dose Preparation (PO/IV) animal_acclimatization->dose_preparation dosing Dosing (Oral or Intravenous) dose_preparation->dosing sample_collection Blood Sample Collection (Serial) dosing->sample_collection excreta_collection Urine/Feces Collection (Metabolism Cages) dosing->excreta_collection sample_processing Plasma Separation sample_collection->sample_processing bioanalysis LC/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) bioanalysis->pk_analysis

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Muraglitazar Signaling Pathway: PPARα/γ Activation

muraglitazar Muraglitazar ppar_alpha PPARα muraglitazar->ppar_alpha Activates ppar_gamma PPARγ muraglitazar->ppar_gamma Activates heterodimer_alpha PPARα/RXR Heterodimer ppar_alpha->heterodimer_alpha heterodimer_gamma PPARγ/RXR Heterodimer ppar_gamma->heterodimer_gamma rxr RXR rxr->heterodimer_alpha rxr->heterodimer_gamma ppre PPRE (Peroxisome Proliferator Response Element) heterodimer_alpha->ppre Binds to heterodimer_gamma->ppre Binds to gene_transcription Target Gene Transcription ppre->gene_transcription Regulates lipid_metabolism Increased Fatty Acid Oxidation Decreased Triglycerides gene_transcription->lipid_metabolism glucose_homeostasis Improved Insulin Sensitivity Decreased Blood Glucose gene_transcription->glucose_homeostasis

Caption: The signaling pathway of muraglitazar through PPARα and PPARγ activation.

References

Unraveling the Metabolic Fate of Muraglitazar: A Technical Guide to Discovery and Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and identification of muraglitazar metabolites. Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, undergoes extensive metabolism, resulting in a complex profile of biotransformation products. This document details the experimental protocols utilized for metabolite identification, summarizes key quantitative data, and illustrates the metabolic pathways and experimental workflows involved in its characterization.

Executive Summary

Muraglitazar is extensively metabolized in preclinical species and humans, with the primary routes of elimination being biliary excretion and subsequent fecal elimination.[1][2] The parent compound is a minor component in excreta, indicating significant biotransformation.[1] The major metabolic pathways include oxidation (hydroxylation and O-dealkylation) and glucuronidation.[1][2] Interspecies differences are notable, with mice exhibiting unique taurine and glutathione conjugation pathways.[3] A suite of advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in the structural elucidation of these metabolites.[1][2]

Quantitative Analysis of Muraglitazar and its Metabolites

The distribution and excretion of muraglitazar and its metabolites have been quantified in various preclinical species and humans. The following tables summarize the key quantitative findings from these studies.

Table 1: Excretion of Radioactivity after Oral Administration of [¹⁴C]Muraglitazar

SpeciesDoseRoute% of Dose in Urine% of Dose in FecesTotal Recovery (%)Source
Human10 mgOral3.59699.5[2]
Mouse1 mg/kgOral<5>95Not Reported[3]
RatNot SpecifiedOral<5>95Not Reported[1]
DogNot SpecifiedOral<5>95Not Reported[1]
MonkeyNot SpecifiedOral<5>95Not Reported[1]

Table 2: Major Circulating and Excreted Components

SpeciesMatrixMajor Component(s)NotesSource
HumanPlasmaParent Drug (>85% of radioactivity)Metabolites are minor components in circulation.[2]
HumanFecesParent Drug, M5, M10, M11, M14, M15Prominent metabolites are products of hydroxylation and O-demethylation.[2]
HumanUrineMuraglitazar Glucuronide (M13), Parent DrugUrinary excretion is a minor pathway.[2]
MousePlasmaParent Drug (up to 4h post-dose)[3]
MouseBileTaurine Conjugate (M24)M24 accounted for 12-15% of the total dose in bile duct cannulated mice.[3]
Rat, Monkey, HumanBileGlucuronides of Muraglitazar and its oxidative metabolitesExtensive biliary excretion of conjugated metabolites.[1]

Experimental Protocols

The identification and characterization of muraglitazar metabolites have relied on a combination of in vivo and in vitro studies, followed by sophisticated analytical techniques.

In Vivo Studies
  • Animal Models: Studies have been conducted in male CD-1 mice, rats, dogs, and monkeys.[1][3] For excretion and metabolism studies, animals were administered [¹⁴C]muraglitazar orally.[1][2][3]

  • Human Studies: Healthy human subjects were administered a single oral dose of [¹⁴C]muraglitazar (e.g., 10 mg, 100 µCi).[2]

  • Sample Collection: Plasma, urine, feces, and bile (from bile duct-cannulated animals) were collected at various time points.[1][2][3]

Sample Preparation
  • Plasma: Proteins were typically precipitated using an organic solvent like acetonitrile. The supernatant was then concentrated and analyzed.

  • Urine: Samples were often directly injected or diluted prior to analysis.

  • Feces and Bile: Samples were typically homogenized and extracted with a suitable organic solvent system (e.g., methanol/water) to isolate the drug and its metabolites.

Analytical Techniques

1. High-Performance Liquid Chromatography (HPLC)

  • System: A typical HPLC system equipped with a UV detector and a radiodetector (for studies with radiolabeled compounds) was used.[1]

  • Column: Reversed-phase columns (e.g., C18) were commonly employed for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) was used to separate the parent drug from its various metabolites.

2. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes was used to generate ions for MS analysis.

  • Mass Analyzers: Tandem mass spectrometry (MS/MS) was performed using instruments like triple quadrupoles or ion traps for structural elucidation.[1][2] High-resolution mass spectrometry (HRMS) was used to obtain accurate mass measurements for elemental composition determination.[1]

  • Data Analysis: Metabolites were identified by comparing their retention times and mass spectra (including precursor ions and fragment ions) with those of the parent drug and potential biotransformation products.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Generation: Due to the low concentrations of metabolites in biological samples, microbial bioreactors were utilized to produce larger quantities of human metabolites. Strains like Cunninghamella elegans and Saccharopolyspora hirsuta were found to produce metabolites identical to those found in humans.[2]

  • Analysis: The isolated metabolites were dissolved in a suitable deuterated solvent (e.g., methanol-d₄) and analyzed by high-field NMR spectrometers.

  • Experiments: A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, were used to unambiguously determine the chemical structure of the metabolites, including the site of oxidation or conjugation.[2]

Metabolic Pathways of Muraglitazar

Muraglitazar undergoes extensive biotransformation through several key pathways. The primary routes of metabolism are Phase I oxidation reactions and Phase II conjugation reactions.

Muraglitazar_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Muraglitazar Muraglitazar Hydroxylation Hydroxylation (M5, M10, M11, M14, M15) Muraglitazar->Hydroxylation CYP450 O_Demethylation O-Demethylation Muraglitazar->O_Demethylation CYP450 Oxazole_Ring_Opening Oxazole Ring Opening (M27, M28) Muraglitazar->Oxazole_Ring_Opening CYP450 Dehydrogenation Dehydrogenation (M34) Muraglitazar->Dehydrogenation CYP450 O_Dealkylation O-Dealkylation Muraglitazar->O_Dealkylation CYP450 Glucuronidation Acyl Glucuronidation (M13) Muraglitazar->Glucuronidation UGTs Taurine_Conjugation Taurine Conjugation (M24, M25, M26a,b,c, M31) (Mouse Specific) Muraglitazar->Taurine_Conjugation Glutathione_Conjugation Glutathione Conjugation (M29a,b, M30) (Mouse Specific) Muraglitazar->Glutathione_Conjugation Hydroxylation->Glucuronidation O_Demethylation->Glucuronidation

Caption: Major metabolic pathways of muraglitazar.

Experimental Workflow for Metabolite Identification

The discovery and identification of muraglitazar metabolites follows a systematic workflow, beginning with in vivo or in vitro studies and culminating in structural elucidation using advanced analytical techniques.

Metabolite_ID_Workflow cluster_study_design Study Design cluster_analysis Analytical Phase cluster_elucidation Structural Elucidation in_vivo In Vivo Studies (Human, Mouse, Rat, etc.) sample_prep Sample Preparation (Extraction, Concentration) in_vivo->sample_prep in_vitro In Vitro Studies (Microsomes, Hepatocytes) in_vitro->sample_prep hplc HPLC Separation (UV and Radioactivity Detection) sample_prep->hplc ms LC-MS and LC-MS/MS (Detection and Fragmentation) hplc->ms hrms High-Resolution MS (Accurate Mass) ms->hrms data_analysis Data Analysis (Metabolite Profiling) ms->data_analysis hrms->data_analysis structure_proposal Propose Structures data_analysis->structure_proposal nmr NMR Confirmation (Requires Metabolite Isolation/ Synthesis/Microbial Bioreactors) structure_proposal->nmr final_structure Final Structure Confirmation nmr->final_structure

Caption: General workflow for muraglitazar metabolite ID.

Conclusion

The comprehensive investigation into the metabolism of muraglitazar has revealed multiple biotransformation pathways leading to a diverse array of metabolites. The synergistic use of in vivo and in vitro models, coupled with advanced analytical technologies such as LC-MS and NMR, has been pivotal in the successful identification and structural elucidation of these metabolites. This technical guide provides a foundational understanding of the methodologies and key findings essential for researchers and scientists in the field of drug metabolism and development. The detailed characterization of metabolic pathways is a critical component of the overall safety and efficacy assessment of any new chemical entity.

References

O-Demethyl Muraglitazar and its Relation to Cardiovascular Risk: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muraglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPAR-α) and gamma (PPAR-γ), was developed for the treatment of type 2 diabetes mellitus with the aim of concurrently addressing hyperglycemia and dyslipidemia.[1] While showing efficacy in improving glycemic control and lipid profiles, its development was halted due to an increased risk of cardiovascular events.[2][3] This technical guide provides an in-depth analysis of the available data concerning muraglitazar and its primary metabolite, O-Demethyl muraglitazar, in relation to cardiovascular risk. The document summarizes quantitative data from clinical trials, outlines the experimental methodologies employed, and visualizes the key signaling pathways implicated in both the therapeutic and adverse effects of this compound.

Data Presentation: Cardiovascular Outcomes in Muraglitazar Clinical Trials

A meta-analysis of five prospective, randomized, double-blind, multicenter clinical trials evaluated the incidence of major adverse cardiovascular events in patients with type 2 diabetes treated with muraglitazar compared to placebo or pioglitazone.[2][4] The trials ranged from 24 to 104 weeks in duration and enrolled a total of 3,725 patients.[2] The quantitative data from this analysis are summarized in the tables below.

Table 1: Incidence of Primary and Comprehensive Composite Cardiovascular Endpoints [2][4]

OutcomeMuraglitazar Group (N=2374)Control Group (N=1351)Relative Risk (95% CI)P-value
Death, Nonfatal MI, or Nonfatal Stroke35 (1.47%)9 (0.67%)2.23 (1.07-4.66).03
Death, Nonfatal MI, Nonfatal Stroke, TIA, or CHF50 (2.11%)11 (0.81%)2.62 (1.36-5.05).004

Table 2: Incidence of Individual Cardiovascular Endpoints [2]

OutcomeMuraglitazar Group (N=2374)Control Group (N=1351)Relative Risk (95% CI)P-value
Death22 (0.93%)7 (0.52%)--
Myocardial Infarction (MI)15 (0.63%)3 (0.22%)--
Stroke4 (0.17%)1 (0.07%)--
Transient Ischemic Attack (TIA)7 (0.29%)2 (0.15%)--
Congestive Heart Failure (CHF)13 (0.55%)1 (0.07%)7.43 (0.97-56.8).053

Experimental Protocols

The cardiovascular safety of muraglitazar was primarily evaluated through a meta-analysis of data from five phase 2 and 3 clinical trials.[2] The general methodology for these trials is outlined below. Due to the discontinuation of the drug's development, highly detailed, publicly available protocols are limited.

Study Design

The included studies were prospective, randomized, double-blind, and multicenter in design.[2] Patients were randomized to receive muraglitazar at varying doses, pioglitazone, or placebo, either as monotherapy or in combination with existing treatments like metformin or glyburide.[2] The treatment duration in these trials ranged from 24 to 104 weeks.[2]

Patient Population

The trials enrolled patients with type 2 diabetes mellitus who had hemoglobin A1c (HbA1c) levels between 7% and 10%.[2]

Endpoints and Adjudication

The primary composite endpoint for the meta-analysis was the incidence of death, nonfatal myocardial infarction, or nonfatal stroke.[2] A more comprehensive secondary composite endpoint included these events plus transient ischemic attack and congestive heart failure.[2] Individual cardiovascular events were also assessed. The adjudication of cardiovascular events was performed by a clinical endpoint committee, a standard practice in cardiovascular trials to ensure unbiased and consistent evaluation of outcomes.[5] This process typically involves a panel of independent clinical experts who review relevant medical records and data for each potential event.

Nonclinical Safety Evaluation

Nonclinical toxicology studies were conducted in mice, rats, and monkeys to assess the safety of muraglitazar. These studies included single-dose and repeat-dose toxicity evaluations, as well as assessments of carcinogenicity, reproductive toxicity, and genetic toxicity.[6] Pharmacologically mediated changes, including subcutaneous edema and morphological findings in the heart, were observed in rats and monkeys.[6]

Signaling Pathways

Muraglitazar exerts its effects through the dual activation of PPAR-α and PPAR-γ. These nuclear receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Muraglitazar Mechanism of Action

Muraglitazar Muraglitazar PPARa PPAR-α Muraglitazar->PPARa Binds & Activates PPARg PPAR-γ Muraglitazar->PPARg Binds & Activates PPRE PPRE PPARa->PPRE Heterodimerizes with RXR & Binds PPARg->PPRE Heterodimerizes with RXR & Binds RXR RXR RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Modulates

Caption: Muraglitazar activates both PPAR-α and PPAR-γ, leading to the modulation of target gene transcription.

Proposed Mechanism of Dual PPAR-α/γ Agonist-Induced Cardiac Dysfunction

Recent studies suggest a potential mechanism for the cardiotoxicity observed with dual PPAR-α/γ agonists. This involves the competition for and inhibition of the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) and the downregulation of SIRT1 (Sirtuin 1), a key regulator of mitochondrial biogenesis and function.[7][8]

Dual_Agonist Dual PPAR-α/γ Agonist (e.g., Muraglitazar) PPARa PPAR-α Dual_Agonist->PPARa Activates PPARg PPAR-γ Dual_Agonist->PPARg Activates SIRT1 SIRT1 Dual_Agonist->SIRT1 Inhibits Expression PGC1a PGC-1α PPARa->PGC1a Competes for PPARg->PGC1a Competes for SIRT1->PGC1a Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis & Function PGC1a->Mitochondrial_Biogenesis Promotes Cardiac_Dysfunction Cardiac Dysfunction (e.g., Heart Failure) Mitochondrial_Biogenesis->Cardiac_Dysfunction Leads to (when impaired)

Caption: Proposed pathway for dual PPAR-α/γ agonist-induced cardiac dysfunction via SIRT1/PGC-1α inhibition.

This compound

This compound is a known human metabolite of muraglitazar.[9] However, a comprehensive review of the publicly available scientific literature and clinical trial data did not yield specific information regarding the pharmacological activity of this compound, including its potency as a PPAR-α and/or PPAR-γ agonist, or its direct contribution to the cardiovascular risk profile of the parent drug. This represents a significant gap in the understanding of muraglitazar's overall effects.

Conclusion

The clinical development of muraglitazar was terminated due to a statistically significant increase in the risk of major adverse cardiovascular events, including death, myocardial infarction, stroke, and congestive heart failure.[2] While the dual activation of PPAR-α and PPAR-γ by muraglitazar offered therapeutic benefits in terms of glycemic and lipid control, the adverse cardiovascular outcomes outweighed these advantages. The proposed mechanism for this cardiotoxicity involves the disruption of mitochondrial function through the inhibition of the SIRT1-PGC1α axis.[7][8] The specific role of the metabolite, this compound, in the observed cardiovascular risk remains unelucidated. This case highlights the critical importance of thorough cardiovascular safety assessment in the development of metabolic drugs and underscores the complex interplay of signaling pathways that can lead to unforeseen adverse effects.

References

Foundational Research on the Metabolic Pathways of Muraglitazar: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the metabolic pathways of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. Muraglitazar was developed for the treatment of type 2 diabetes mellitus to improve both glucose and lipid metabolism.[1][2] Although its development was discontinued, the study of its metabolism provides valuable insights for drug development professionals.[2] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of metabolic and signaling pathways.

Core Findings on Muraglitazar Metabolism

Muraglitazar undergoes extensive metabolism primarily through two main pathways: oxidation and glucuronidation.[3] The parent drug is the most abundant component in plasma across species, with metabolites present at low concentrations.[3][4] The primary route of elimination is through biliary excretion into the feces, with low urinary excretion.[3][4]

Oxidative Metabolism:

The oxidative metabolism of muraglitazar is mediated by multiple cytochrome P450 (CYP) enzymes. In vitro studies have identified CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 as being involved in its oxidation.[5] The main oxidative pathways include aliphatic/aryl hydroxylation and O-demethylation.[5]

Glucuronidation:

Acyl-glucuronidation is a major metabolic pathway for muraglitazar.[5] In vitro experiments have demonstrated that UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT1A9 are responsible for the glucuronidation of muraglitazar.[5] The glucuronide metabolites are major components found in bile.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational research on muraglitazar.

Table 1: Pharmacokinetic Parameters of Muraglitazar

ParameterSpeciesValueReference
Oral Bioavailability Rat88%[5]
Monkey79%[5]
Dog18%[5]
Time to Maximum Concentration (Tmax) Human1 - 6 hours[5]
Mean Half-life (t½) Human19 - 27 hours[5]
Permeability Coefficient (Caco-2 cells, pH 5.5) In vitro211 nm/s[5]

Table 2: In Vitro Enzyme Kinetics of Muraglitazar Glucuronidation

UGT EnzymeKm (μM)Reference
UGT1A1~2-4[5]
UGT1A3~2-4[5]
UGT1A9~2-4[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of muraglitazar's metabolism.

In Vitro Metabolism with Human Liver Microsomes

Objective: To identify the major metabolic pathways and the enzymes involved in the metabolism of muraglitazar in vitro.

Methodology:

  • Incubation: [¹⁴C]Muraglitazar was incubated with human liver microsomes. The incubation mixture typically contains the microsomal protein, the substrate ([¹⁴C]muraglitazar), and a NADPH-generating system (for oxidative metabolism) or UDPGA (for glucuronidation) in a buffered solution.

  • Enzyme Identification:

    • CYP450 Isoforms: To identify the specific CYP enzymes involved, [¹⁴C]muraglitazar was incubated with a panel of cDNA-expressed human CYP isoforms (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C18, 2C19, 2D6, 2E1, 3A4, and 3A5).[5]

    • Chemical Inhibition: Selective chemical inhibitors for different CYP isoforms were co-incubated with [¹⁴C]muraglitazar and human liver microsomes to determine the contribution of each enzyme to the overall metabolism.[5]

    • Antibody Inhibition: Monoclonal antibodies specific to certain CYP enzymes were used to inhibit their activity and assess their role in muraglitazar metabolism.[5]

    • UGT Isoforms: [¹⁴C]Muraglitazar was incubated with a panel of cDNA-expressed human UGT isoforms (e.g., UGT1A1, 1A3, 1A6, 1A8, 1A9, 1A10, 2B4, 2B7, and 2B15) in the presence of UDPGA.[5]

  • Metabolite Analysis: The incubation samples were analyzed by liquid chromatography/mass spectrometry (LC/MS) and liquid chromatography with tandem mass spectrometry (LC/MS/MS) to separate and identify the metabolites.[4] A radiodetector was used to quantify the radioactive metabolites.[4]

In Vivo Metabolism Studies in Animals and Humans

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of muraglitazar in vivo.

Methodology:

  • Dosing: A single oral dose of [¹⁴C]muraglitazar was administered to the study subjects (rats, dogs, monkeys, and humans).[4][6]

  • Sample Collection: Plasma, urine, and feces were collected at various time points post-dose.[3][4] In some animal studies, bile was also collected from bile-duct cannulated animals.[3][4]

  • Sample Analysis:

    • Total Radioactivity: The total radioactivity in plasma, urine, feces, and bile was measured to determine the extent of absorption and routes of excretion.[4]

    • Metabolite Profiling: Plasma, urine, feces, and bile samples were analyzed using LC/MS and LC/MS/MS to identify and quantify the parent drug and its metabolites.[4] High-resolution mass spectrometry was also employed for metabolite identification.[4]

  • Pharmacokinetic Analysis: Plasma concentration-time data were used to determine key pharmacokinetic parameters such as Tmax, Cmax, and half-life.[5]

Visualizations

Metabolic Pathways of Muraglitazar

cluster_oxidation Oxidation cluster_glucuronidation Glucuronidation Muraglitazar Muraglitazar Hydroxylated Metabolites Hydroxylated Metabolites Muraglitazar->Hydroxylated Metabolites CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 O-demethylated Metabolites O-demethylated Metabolites Muraglitazar->O-demethylated Metabolites CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 Muraglitazar Acyl-glucuronide Muraglitazar Acyl-glucuronide Muraglitazar->Muraglitazar Acyl-glucuronide UGT1A1, UGT1A3, UGT1A9

Caption: Major metabolic pathways of muraglitazar.

Experimental Workflow for In Vitro Metabolism Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Microsomes Incubation Incubation Microsomes->Incubation Substrate [14C]Muraglitazar Substrate->Incubation Cofactors NADPH or UDPGA Cofactors->Incubation LC/MS LC/MS Incubation->LC/MS Metabolite ID Metabolite Identification & Quantification LC/MS->Metabolite ID

Caption: Workflow for in vitro metabolism studies.

Signaling Pathway of Muraglitazar

cluster_receptors Nuclear Receptors cluster_effects Downstream Effects Muraglitazar Muraglitazar PPARa PPARα Muraglitazar->PPARa PPARg PPARγ Muraglitazar->PPARg Lipid ↑ Lipid Metabolism ↓ Triglycerides PPARa->Lipid Glucose ↑ Glucose Uptake ↓ Blood Glucose PPARg->Glucose

Caption: Muraglitazar signaling through PPARα and PPARγ.

References

Exploratory Studies on the Physiological Effects of Muraglitazar Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muraglitazar, a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), demonstrated potent glucose and lipid-lowering effects in preclinical and clinical studies. However, its development was discontinued due to adverse cardiovascular events.[1] This technical guide provides a comprehensive overview of the known physiological effects of muraglitazar and its metabolites, with a focus on the underlying signaling pathways and the experimental methodologies used for their investigation. While quantitative data on the physiological effects of individual metabolites are limited in publicly available literature, this guide synthesizes the existing knowledge to inform future research in the field of PPAR agonists and drug metabolism.

Introduction to Muraglitazar

Muraglitazar is a non-thiazolidinedione compound that acts as a dual agonist for PPARα and PPARγ.[2] These receptors are ligand-activated transcription factors that play crucial roles in the regulation of glucose and lipid metabolism.[3]

  • PPARγ activation is primarily associated with increased insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[4]

  • PPARα activation mainly influences lipid metabolism, leading to decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[3]

By activating both receptors, muraglitazar was designed to offer a comprehensive treatment for type 2 diabetes, addressing both hyperglycemia and dyslipidemia.[2]

Metabolic Pathways of Muraglitazar

Muraglitazar undergoes extensive metabolism in humans, primarily through two main pathways: glucuronidation and oxidation.[5][6] The parent drug is the most abundant component found in plasma, with its metabolites being present at much lower concentrations.[5]

The primary routes of metabolism involve:

  • Acylglucuronidation: Direct conjugation of glucuronic acid to the carboxylic acid moiety of muraglitazar.[5]

  • Oxidation: This includes aliphatic and aryl hydroxylation, as well as O-demethylation.[6][7]

Several cytochrome P450 (CYP) enzymes, including CYP2C8, 2C9, 2C19, 2D6, and 3A4, and UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A1, 1A3, and 1A9, are involved in the metabolism of muraglitazar.

Sixteen oxidative metabolites have been identified in humans, with hydroxylated and O-demethylated metabolites (designated as M5, M10, M11, M14, and M15) being the most prominent.[6] The primary route of elimination for muraglitazar and its metabolites is through biliary excretion into the feces.[5]

Physiological Effects of Muraglitazar and its Metabolites

Effects of Muraglitazar (Parent Drug)

Clinical trials demonstrated that muraglitazar effectively improved glycemic control and lipid profiles in patients with type 2 diabetes.[8] However, these benefits were overshadowed by an increased risk of adverse cardiovascular events, including death, myocardial infarction, stroke, and congestive heart failure.[1]

Effects of Muraglitazar Metabolites

Quantitative Data

Due to the discontinuation of muraglitazar's clinical development, detailed quantitative data on the physiological effects of its individual metabolites are scarce in the public domain. The available data primarily focuses on the parent drug.

Table 1: In Vitro Activity of Muraglitazar

ParameterReceptorValue (nM)
EC50 (Transactivation)human PPARα320
EC50 (Transactivation)human PPARγ110
IC50 (Binding)human PPARα250
IC50 (Binding)human PPARγ190

Data sourced from Devasthale et al., 2005 as cited in Waites et al., 2007.[2][3]

Signaling Pathways

The physiological effects of muraglitazar are mediated through the activation of PPARα and PPARγ, which heterodimerize with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Muraglitazar Muraglitazar Muraglitazar_cyto Muraglitazar Muraglitazar->Muraglitazar_cyto Enters Cell PPAR PPARα / PPARγ Muraglitazar_cyto->PPAR Binds to PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Leads to Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (Glucose & Lipid Homeostasis) Proteins->Metabolic_Effects Mediate

Caption: Muraglitazar Signaling Pathway. (Within 100 characters)

Experimental Protocols

Detailed experimental protocols for the specific analysis of muraglitazar metabolites are not widely published. However, this section outlines the general methodologies that would be employed in such exploratory studies.

Metabolite Production and Identification

Objective: To produce and identify muraglitazar metabolites for further study.

Methodology:

  • In Vitro Incubation: Incubate muraglitazar with human liver microsomes or S9 fractions, which contain a mixture of phase I (CYP) and phase II (UGT) enzymes.

  • Microbial Bioreactors: Utilize microbial strains, such as Cunninghamella elegans or Saccharopolyspora hirsuta, which can produce metabolites that are identical to human metabolites.[6] This method can be used to generate larger quantities of metabolites for structural elucidation and activity testing.[9]

  • Metabolite Identification:

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the metabolites from the parent drug and analyze their mass-to-charge ratio to determine their molecular weight and fragmentation patterns.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate sufficient quantities of the metabolites and use 1D and 2D NMR techniques to elucidate their chemical structure.

Metabolite_Production_Workflow Start Muraglitazar Incubation In Vitro Incubation (Liver Microsomes / Microbes) Start->Incubation Extraction Metabolite Extraction Incubation->Extraction Separation LC Separation Extraction->Separation Analysis MS and NMR Analysis Separation->Analysis Identification Metabolite Structure Identification Analysis->Identification

Caption: Workflow for Metabolite Production and Identification. (Within 100 characters)
PPAR Binding Affinity Assay

Objective: To determine the binding affinity of muraglitazar metabolites to PPARα and PPARγ.

Methodology: A common method is a competitive binding assay using a fluorescently labeled PPAR ligand.

  • Reagents: Recombinant human PPARα and PPARγ ligand-binding domains (LBDs), a fluorescently labeled PPAR ligand (e.g., a fluorescent analog of a known agonist), and the test metabolites.

  • Procedure:

    • Incubate the PPAR LBD with the fluorescent ligand in the presence of varying concentrations of the test metabolite.

    • Muraglitazar and its metabolites will compete with the fluorescent ligand for binding to the LBD.

    • Measure the fluorescence polarization or FRET signal. A decrease in the signal indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

PPAR Transactivation Assay

Objective: To measure the functional activity of muraglitazar metabolites in activating PPARα and PPARγ.

Methodology: A cell-based reporter gene assay is typically used.

  • Cell Line: Use a suitable mammalian cell line (e.g., HEK293, HepG2) that is co-transfected with:

    • An expression vector for the full-length human PPARα or PPARγ.

    • A reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Procedure:

    • Treat the transfected cells with varying concentrations of the test metabolites.

    • If a metabolite activates the PPAR, the PPAR-RXR heterodimer will bind to the PPRE and drive the expression of the reporter gene.

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

  • Data Analysis: Calculate the EC50 value, which is the concentration of the test compound that produces 50% of the maximal reporter gene activation.

Transactivation_Assay_Workflow Start Transfect Cells with PPA-R & Reporter Plasmids Treatment Treat Cells with Muraglitazar Metabolites Start->Treatment Incubation Incubate Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Reporter Gene Activity Lysis->Measurement Analysis Calculate EC50 Measurement->Analysis

Caption: Workflow for PPAR Transactivation Assay. (Within 100 characters)

Conclusion

Muraglitazar is a potent dual PPARα/γ agonist that undergoes extensive metabolism to form numerous glucuronidated and oxidative metabolites. The available evidence strongly indicates that these metabolites have markedly reduced pharmacological activity compared to the parent drug. While the discontinuation of muraglitazar's development has limited the availability of detailed quantitative data on its metabolites, the general metabolic pathways and the qualitative assessment of metabolite activity are well-documented. The experimental protocols outlined in this guide provide a framework for future exploratory studies on the metabolites of this and other dual PPAR agonists, which could yield valuable insights for the design of safer and more effective therapies for metabolic diseases.

References

An In-depth Technical Guide to the O-demethylation of PPAR Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome Proliferator-Activated Receptors (PPARs) are crucial nuclear receptors in metabolic regulation and are the targets of various therapeutic agents. The metabolic fate of these PPAR agonists significantly influences their efficacy and safety profiles. This technical guide provides a comprehensive overview of the O-demethylation process, a key metabolic pathway for certain PPAR agonists. It delves into the enzymatic machinery, experimental methodologies for characterization, and the subsequent impact on signaling pathways. This guide particularly focuses on the polymethoxyflavone nobiletin, a natural compound with PPAR agonist activity, as a case study to illustrate the principles of O-demethylation.

Introduction to PPARs and their Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] There are three main isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.[2] PPARs are central to the regulation of glucose and lipid metabolism, making them key therapeutic targets for metabolic disorders such as type 2 diabetes and dyslipidemia.[3]

PPAR agonists, the drugs that activate these receptors, include the fibrates (targeting PPARα) and the thiazolidinediones (TZDs) like rosiglitazone and pioglitazone (targeting PPARγ).[4] The therapeutic efficacy of these agonists is intrinsically linked to their pharmacokinetic and pharmacodynamic properties, which are heavily influenced by their metabolic transformation in the body.

The O-demethylation Process: A Key Metabolic Transformation

O-demethylation is a crucial Phase I metabolic reaction that involves the removal of a methyl group from a methoxy moiety on a molecule. This process is primarily catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 (CYP).[5] The reaction increases the polarity of the parent compound, facilitating its further metabolism and excretion.

The general mechanism of CYP-mediated O-demethylation involves the activation of molecular oxygen and the subsequent hydroxylation of the methyl group, leading to the formation of an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes to yield a demethylated product (a hydroxyl group) and formaldehyde.

Enzymology of PPAR Agonist O-demethylation

The O-demethylation of PPAR agonists is predominantly carried out by CYP enzymes located in the endoplasmic reticulum of hepatocytes. The specific CYP isoforms involved can vary depending on the structure of the agonist.

A Case Study: Nobiletin O-demethylation

Nobiletin, a polymethoxyflavone found in citrus peels, has garnered attention for its potential as a PPARγ agonist. Its metabolism provides a clear example of O-demethylation. In human liver microsomes, nobiletin is metabolized to several mono-demethylated products.[6] The key enzymes responsible for this biotransformation are CYP1A2 and CYP3A4.[6] CYP1A2 is primarily involved in the demethylation of the B-ring, while CYP3A4 is the key enzyme for the demethylation of the A-ring.[6]

One of the primary O-demethylated metabolites of nobiletin is 5-demethylnobiletin (5DN).[7] This metabolite itself undergoes further demethylation, leading to the formation of di- and tri-demethylated products, which have been shown to possess enhanced biological activity.[8]

Quantitative Analysis of O-demethylation

The efficiency of O-demethylation can be quantified by determining the kinetic parameters of the enzymatic reaction, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the affinity of the enzyme for the substrate and the catalytic turnover rate.

Table 1: Kinetic Parameters for the O-demethylation of Nobiletin in Human Liver Microsomes

MetaboliteKm (µM)Vmax (pmol/min/mg protein)Reference
4'-demethylnobiletin12.5115[6]
7-demethylnobiletin25.6476[6]
6-demethylnobiletin27.059.5[6]

Note: The data presented is for the formation of mono-demethylated metabolites of nobiletin, which is a result of O-demethylation.

Experimental Protocols

The investigation of PPAR agonist O-demethylation involves a combination of in vitro metabolism assays and advanced analytical techniques for metabolite identification and quantification.

In Vitro O-demethylation Assay using Human Liver Microsomes

This protocol outlines a typical experiment to assess the O-demethylation of a PPAR agonist.

Materials:

  • Human liver microsomes (HLMs)

  • PPAR agonist of interest

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Thaw the human liver microsomes on ice. Prepare the NADPH regenerating system and the PPAR agonist stock solution in a suitable solvent (e.g., methanol or DMSO).

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the PPAR agonist at various concentrations, and human liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specific time period (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation for Analysis: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for LC-MS/MS analysis.

Metabolite Identification and Quantification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation: Inject the supernatant from the in vitro assay onto an appropriate HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the parent drug from its metabolites.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative ionization mode. For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the parent drug and its expected O-demethylated metabolite.

  • Data Analysis: Identify the metabolites based on their retention times and mass fragmentation patterns. Quantify the concentration of the parent drug and its metabolite by comparing their peak areas to that of the internal standard and constructing a calibration curve.

Impact of O-demethylation on PPAR Signaling

The O-demethylation of a PPAR agonist can significantly alter its pharmacological activity. The resulting hydroxylated metabolite may exhibit a different affinity and efficacy for the PPAR isotypes compared to the parent compound.

In the case of nobiletin, its O-demethylated metabolite, 5-demethylnobiletin (5DN), and its subsequent metabolites have shown enhanced biological activity.[8] For instance, the metabolites of 5DN demonstrated stronger inhibitory effects on the growth of human colon cancer cells than the parent compound.[8] This suggests that the O-demethylation of nobiletin is a bioactivation step.

The activation of PPARs by their agonists, including demethylated metabolites, initiates a cascade of molecular events that regulate gene expression.

Classical PPAR Signaling Pathway

Upon ligand binding, the PPAR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2]

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPAR_Agonist PPAR Agonist (e.g., O-demethylated metabolite) PPAR PPAR PPAR_Agonist->PPAR Binding CoR Corepressor PPAR->CoR Dissociation PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Heterodimerization RXR RXR RXR->PPAR_RXR_Complex CoA Coactivator PPAR_RXR_Complex->CoA Recruitment PPRE PPRE (DNA) PPAR_RXR_Complex->PPRE Binding Target_Gene Target Gene PPRE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation Biological_Response Biological Response (e.g., Improved Insulin Sensitivity) Protein->Biological_Response Leads to Experimental_Workflow Start Start: Hypothesis of O-demethylation In_Vitro_Metabolism In Vitro Metabolism Assay (Human Liver Microsomes) Start->In_Vitro_Metabolism Metabolite_Screening Metabolite Screening (LC-MS/MS) In_Vitro_Metabolism->Metabolite_Screening Metabolite_Identification Metabolite Identification (High-Resolution MS) Metabolite_Screening->Metabolite_Identification Quantitative_Analysis Quantitative Analysis (LC-MS/MS with standards) Metabolite_Identification->Quantitative_Analysis Biological_Activity Biological Activity Assays (e.g., PPAR activation) Metabolite_Identification->Biological_Activity Kinetic_Analysis Enzyme Kinetic Analysis (Km, Vmax) Quantitative_Analysis->Kinetic_Analysis End Conclusion: Characterization of O-demethylation and its impact Kinetic_Analysis->End Signaling_Pathway_Analysis Downstream Signaling Pathway Analysis Biological_Activity->Signaling_Pathway_Analysis Signaling_Pathway_Analysis->End

References

Initial Characterization of O-Demethyl Muraglitazar in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, undergoes extensive metabolism in humans. Among its various metabolites, O-Demethyl muraglitazar is a notable product of oxidative metabolism. This technical guide provides a comprehensive overview of the initial characterization of this compound in human plasma. Due to the limited availability of direct quantitative data for this specific metabolite, this guide synthesizes information from studies on the overall metabolism of muraglitazar to present a cohesive picture. It includes available data on its relative concentration, proposed analytical methodologies, and the metabolic pathways involved. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and analysis of therapeutic agents and their metabolites.

Introduction

Muraglitazar is a therapeutic agent known for its dual activation of PPAR-alpha and PPAR-gamma, which play key roles in lipid and glucose metabolism.[1] The clinical efficacy and safety of a drug are not only determined by the parent compound but also by its metabolites, which can have their own pharmacological activity or contribute to adverse effects. Understanding the metabolic fate of muraglitazar is therefore crucial. One of the key metabolic pathways for muraglitazar in humans is O-demethylation, leading to the formation of this compound.[2][3] This document outlines the initial characterization of this metabolite in human plasma.

Quantitative Data Summary

Direct and detailed pharmacokinetic data for this compound in human plasma is not extensively available in the public domain. However, studies on the metabolism of radiolabeled muraglitazar provide valuable insights into the relative abundance of its metabolites.

AnalyteMatrixConcentration/AbundanceMethod of AnalysisSource
This compound & other metabolitesHuman PlasmaNo single metabolite exceeded 2.5% of the parent muraglitazar concentration at 1 hour post-dose.LC/MS, LC/tandem MS, LC/radiodetection[4]
Muraglitazar (parent drug)Human Plasma>85% of total radioactivityRadiometric analysis[2]
Muraglitazar (parent drug)Human PlasmaStandard curve range: 1 to 1000 ng/mlLC/MS/MS[3][5]

Note: The low relative concentration of individual metabolites like this compound has made their direct, extensive pharmacokinetic profiling challenging, with most studies focusing on the parent drug.

Experimental Protocols

While a specific, validated bioanalytical method for this compound is not publicly detailed, a robust method can be adapted from the established protocols for the parent compound, muraglitazar. The following is a proposed methodology based on published methods for muraglitazar analysis in human plasma.[3][5]

Bioanalytical Method for this compound in Human Plasma

Objective: To accurately quantify the concentration of this compound in human plasma.

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

3.1.1. Sample Preparation: Single-Pot Liquid-Liquid Extraction (LLE)

  • To 0.050 mL of each human plasma sample in a 96-well plate, add an internal standard solution (a stable isotope-labeled version of this compound would be ideal) dissolved in acetonitrile.

  • Add toluene to the wells to facilitate the extraction of the analyte.

  • Vortex the 96-well plate to ensure thorough mixing and extraction.

  • Centrifuge the plate to separate the organic and aqueous layers.

  • Directly inject the organic layer into the LC-MS/MS system.

3.1.2. Chromatographic Conditions (HILIC)

  • Column: Hypersil silica column (3 mm x 50 mm, 3 µm) or equivalent.

  • Mobile Phase: An isocratic mobile phase containing 85% methyl t-butyl ether and 15% of a 90/10 (v/v) acetonitrile/water mixture with 0.3% trifluoroacetic acid.

  • Post-column Mobile Phase: A 50/50 (v/v) acetonitrile/water solution containing 0.1% formic acid to aid in ionization.

  • Flow Rate: To be optimized based on the specific column and system.

3.1.3. Mass Spectrometric Detection

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Detection: Tandem mass spectrometry (MS/MS) on an instrument such as a Sciex API 4000 or equivalent.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined through infusion and optimization experiments.

3.1.4. Calibration and Quality Control

  • Prepare a standard curve by spiking known concentrations of this compound into blank human plasma, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • The standard curve should be fitted using a weighted (e.g., 1/x²) quadratic regression model.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.

Signaling and Metabolic Pathways

Muraglitazar Mechanism of Action

Muraglitazar exerts its therapeutic effects by activating both PPAR-alpha and PPAR-gamma. This dual agonism leads to downstream effects on gene expression, ultimately improving insulin sensitivity and lipid profiles.

Muraglitazar Muraglitazar PPARa PPAR-alpha Muraglitazar->PPARa activates PPARg PPAR-gamma Muraglitazar->PPARg activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE PPARg->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism Increased Fatty Acid Oxidation & Lipid Metabolism Gene_Expression->Lipid_Metabolism Glucose_Homeostasis Improved Insulin Sensitivity & Glucose Homeostasis Gene_Expression->Glucose_Homeostasis

Caption: Muraglitazar signaling pathway.

Muraglitazar Metabolism in Humans

Muraglitazar is extensively metabolized in humans primarily through oxidation and glucuronidation. O-demethylation is a key oxidative pathway.

Muraglitazar Muraglitazar Oxidative_Metabolism Oxidative Metabolism (e.g., CYP-mediated) Muraglitazar->Oxidative_Metabolism Glucuronidation Glucuronidation Muraglitazar->Glucuronidation O_Demethyl O-Demethylation Oxidative_Metabolism->O_Demethyl Hydroxylation Hydroxylation Oxidative_Metabolism->Hydroxylation O_Demethyl_Muraglitazar This compound O_Demethyl->O_Demethyl_Muraglitazar Hydroxylated_Metabolites Hydroxylated metabolites Hydroxylation->Hydroxylated_Metabolites O_Demethyl_Muraglitazar->Glucuronidation Hydroxylated_Metabolites->Glucuronidation Glucuronide_Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide_Conjugates Biliary_Excretion Biliary Excretion Glucuronide_Conjugates->Biliary_Excretion

Caption: Muraglitazar metabolic pathways.

Experimental Workflow for Metabolite Analysis

The general workflow for identifying and quantifying metabolites like this compound in human plasma involves several key steps from sample collection to data analysis.

Sample_Collection Human Plasma Sample Collection Sample_Preparation Sample Preparation (e.g., LLE or SPE) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM mode) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Metabolite analysis workflow.

Conclusion

The initial characterization of this compound in human plasma indicates that it is a minor metabolite in terms of plasma concentration relative to the parent drug. While direct and detailed pharmacokinetic studies on this metabolite are scarce, established analytical techniques for muraglitazar provide a strong foundation for developing a validated assay for its quantification. Further research focusing on the pharmacological activity and a more detailed pharmacokinetic profile of this compound would be beneficial for a complete understanding of the disposition and effects of muraglitazar in humans. This guide provides a framework for such future investigations.

References

O-Demethyl Muraglitazar: A Technical Guide to its Relevance in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muraglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), was developed for the treatment of type 2 diabetes mellitus to concurrently address hyperglycemia and dyslipidemia.[1] Understanding the metabolic fate of muraglitazar is crucial for a comprehensive assessment of its efficacy and safety. This technical guide focuses on O-Demethyl muraglitazar, a notable human metabolite, and its relevance in drug metabolism studies. O-Demethylation, along with hydroxylation and glucuronidation, represents a primary metabolic pathway for muraglitazar.[2] While the parent drug is the most abundant circulating component in plasma, a thorough characterization of its metabolites is essential for a complete pharmacological and toxicological profile.

Metabolic Profile of Muraglitazar

Muraglitazar undergoes extensive metabolism in humans and various animal species. The primary routes of biotransformation are oxidation and glucuronidation.[3][4] this compound is a product of the oxidative metabolism of the methoxy moiety of the parent compound.

The primary route of elimination for muraglitazar and its metabolites is through biliary excretion into the feces, mainly as glucuronide conjugates.[3][4]

Quantitative Data on Muraglitazar and its Metabolites

The following table summarizes the key quantitative findings related to the metabolism and disposition of muraglitazar.

ParameterValueSpeciesSource
Prominent Human Metabolites Hydroxylation and O-demethylation productsHuman[2]
Plasma Metabolite Concentration No single metabolite >2.5% of parent drug at 1h post-doseHuman, Rat, Dog[3][4]
Primary Route of Elimination Biliary excretionHuman, Rat, Monkey[3][4]
Excretion Profile ~96% of radioactive dose in feces, ~3.5% in urineHuman[2]
Major Component in Plasma Parent Drug (>85% of radioactivity)Human[2]
Major Components in Bile Glucuronides of muraglitazar and its oxidative metabolitesHuman, Rat, Monkey[3][4]
Major Components in Feces Parent drug and oxidative metabolitesHuman, Rat, Monkey[3][4]

Signaling Pathways

Muraglitazar exerts its therapeutic effects by activating both PPARα and PPARγ. These nuclear receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism. Studies have indicated that the metabolites of muraglitazar, including this compound, have greatly reduced activity as PPARα/γ activators compared to the parent compound.[3][4]

cluster_0 cluster_1 cluster_2 Muraglitazar_Extracellular Muraglitazar Muraglitazar_Cytoplasm Muraglitazar Muraglitazar_Extracellular->Muraglitazar_Cytoplasm Uptake Metabolism Metabolism (Oxidation) Muraglitazar_Cytoplasm->Metabolism PPAR PPARα / PPARγ Muraglitazar_Cytoplasm->PPAR Activation O_Demethyl_Muraglitazar O-Demethyl Muraglitazar O_Demethyl_Muraglitazar->PPAR Reduced Activation Metabolism->O_Demethyl_Muraglitazar PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Forms Complex With RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription

Figure 1: Simplified signaling pathway of muraglitazar and the reduced activity of this compound.

Experimental Protocols

The study of this compound in drug metabolism involves several key experimental procedures, from its generation in vitro to its detection and characterization in biological matrices.

In Vitro Metabolism of Muraglitazar

Objective: To generate and identify this compound from the parent drug using in vitro systems that mimic hepatic metabolism.

Methodology:

  • Incubation with Human Liver Microsomes (HLMs):

    • Reaction Mixture: Prepare an incubation mixture containing pooled HLMs, a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and muraglitazar in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Incubation: Pre-incubate the mixture at 37°C before adding muraglitazar to initiate the reaction. Incubate for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

    • Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

    • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Incubation with Human Hepatocytes:

    • Cell Culture: Culture primary human hepatocytes in appropriate media.

    • Treatment: Treat the cultured hepatocytes with muraglitazar at various concentrations.

    • Sample Collection: Collect both the cell culture medium and the cell lysate at different time points.

    • Extraction: Perform liquid-liquid or solid-phase extraction to isolate the parent drug and its metabolites.

Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (HLMs, NADPH-system, Buffer) Start->Prepare_Reaction_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Reaction_Mixture->Pre_Incubate Add_Muraglitazar Add Muraglitazar Pre_Incubate->Add_Muraglitazar Incubate Incubate at 37°C (Time Course) Add_Muraglitazar->Incubate Terminate_Reaction Terminate Reaction (Cold Organic Solvent) Incubate->Terminate_Reaction Centrifuge Centrifuge Terminate_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS or NMR Analysis Collect_Supernatant->Analysis

Figure 2: Experimental workflow for in vitro metabolism of muraglitazar using human liver microsomes.

Analytical Methods for this compound

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Objective: To develop a sensitive and specific method for the quantification of this compound in biological matrices.

Protocol Outline:

  • Sample Preparation:

    • Protein Precipitation: To a plasma sample, add a threefold volume of cold acetonitrile containing an appropriate internal standard. Vortex and centrifuge to precipitate proteins. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.[5]

    • Liquid-Liquid Extraction (LLE): To a plasma sample, add a suitable organic solvent (e.g., methyl t-butyl ether). Vortex and centrifuge. The organic layer is separated, evaporated, and the residue is reconstituted.[6]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18) is commonly used.[5]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. The exact mass transitions for this compound would need to be determined by infusing a standard of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound.

Protocol Outline:

  • Sample Preparation:

    • Due to the low concentrations of metabolites in biological samples, it is often necessary to produce larger quantities. Microbial bioreactors using strains like Cunninghamella elegans or Saccharopolyspora hirsuta can be employed to generate sufficient amounts of the metabolite for NMR analysis.[2]

    • The generated metabolite is then purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).

  • NMR Analysis:

    • The purified metabolite is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).

    • A suite of NMR experiments is performed, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, to elucidate the complete chemical structure and confirm the position of the demethylation.

Conclusion

This compound is a relevant, albeit not the most abundant, metabolite of muraglitazar in humans. Its formation through oxidative metabolism is a key pathway in the biotransformation of the parent drug. While its pharmacological activity is significantly reduced compared to muraglitazar, its characterization is integral to a complete understanding of the drug's disposition. The experimental protocols outlined in this guide, employing in vitro metabolism systems and advanced analytical techniques like LC-MS/MS and NMR, provide a robust framework for researchers in the field of drug metabolism to study this compound and other drug metabolites. The discontinuation of muraglitazar's development may limit the availability of more detailed public data; however, the principles and methodologies described here are broadly applicable to the study of drug metabolism.

References

O-Demethyl muraglitazar's potential as a biomarker of muraglitazar exposure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, underwent extensive clinical development for the treatment of type 2 diabetes before its discontinuation. Understanding its metabolic fate is crucial for interpreting toxicological and efficacy data. This technical guide focuses on O-Demethyl muraglitazar, a significant human metabolite, and explores its potential as a biomarker for monitoring muraglitazar exposure. This document provides a comprehensive overview of muraglitazar metabolism, quantitative data on its metabolites, detailed experimental protocols for quantification, and visual representations of its metabolic pathways.

Muraglitazar Metabolism

Muraglitazar undergoes extensive metabolism in humans primarily through oxidation and glucuronidation. The main routes of biotransformation include hydroxylation, O-demethylation, and subsequent conjugation with glucuronic acid. The parent drug, muraglitazar, remains the most abundant component in plasma, with no single metabolite concentration exceeding 2.5% of the parent drug's concentration one-hour post-administration[1]. The primary route of excretion for muraglitazar and its metabolites is through feces via biliary excretion.

This compound as a Biomarker

O-Demethylation is a key oxidative metabolic pathway for muraglitazar, resulting in the formation of this compound (M15)[2]. While plasma concentrations of this compound are relatively low compared to the parent compound, its consistent formation and excretion make it a plausible candidate as a biomarker of muraglitazar exposure. Monitoring a metabolite like this compound can provide valuable insights into the metabolic activity of an individual and offer a more complete picture of drug disposition.

Quantitative Data

The available quantitative data on this compound is limited due to the discontinuation of muraglitazar's clinical development. However, studies on the metabolic disposition of radiolabeled muraglitazar have provided some key insights.

Parameter Value Matrix Study Population Citation
Relative Plasma Concentration< 2.5% of Muraglitazar (at 1h post-dose)PlasmaHumans[1]
Biliary Excretion (3-8h post-dose)~4% of administered doseBileHealthy Male Subjects[2]

Table 1: Quantitative Data on this compound

Experimental Protocols

The following is a detailed experimental protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is adapted from a validated method for the parent drug, muraglitazar, and would require specific validation for this compound.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a 96-well plate, add 300 µL of an internal standard solution (a suitable stable isotope-labeled analog of this compound) dissolved in acetonitrile containing 0.1% formic acid.

  • Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other plasma components and potential isomers.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined through infusion and optimization experiments.

    • Instrumentation: A triple quadrupole mass spectrometer.

Method Validation

The adapted method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters should include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Extraction Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Visualizations

Muraglitazar Metabolic Pathway

Muraglitazar_Metabolism cluster_oxidation Phase I Metabolism (Oxidation) cluster_conjugation Phase II Metabolism (Glucuronidation) Muraglitazar Muraglitazar O_Demethyl_muraglitazar This compound (M15) Muraglitazar->O_Demethyl_muraglitazar O-Demethylation Hydroxylated_metabolites Hydroxylated Metabolites Muraglitazar->Hydroxylated_metabolites Hydroxylation Muraglitazar_glucuronide Muraglitazar Glucuronide Muraglitazar->Muraglitazar_glucuronide Glucuronidation Oxidative_metabolite_glucuronides Oxidative Metabolite Glucuronides O_Demethyl_muraglitazar->Oxidative_metabolite_glucuronides Glucuronidation Hydroxylated_metabolites->Oxidative_metabolite_glucuronides Glucuronidation Excretion Biliary Excretion Muraglitazar_glucuronide->Excretion Oxidative_metabolite_glucuronides->Excretion

Caption: Metabolic pathway of muraglitazar.

Experimental Workflow for Biomarker Quantification

Biomarker_Workflow start Human Plasma Sample step1 Protein Precipitation (Acetonitrile with Internal Standard) start->step1 step2 Centrifugation step1->step2 step3 Supernatant Transfer step2->step3 step4 LC-MS/MS Analysis step3->step4 end Data Analysis and Quantification step4->end

Caption: Workflow for this compound quantification.

Conclusion

This compound is a notable metabolite of muraglitazar. Although present at low concentrations in plasma relative to the parent drug, its consistent formation and detection in excreta suggest its potential utility as a qualitative or semi-quantitative biomarker of muraglitazar exposure. The provided experimental protocol offers a robust starting point for developing a validated LC-MS/MS method for its quantification. Further research, should the need arise in related compound development, would be necessary to fully establish a quantitative correlation between this compound levels and muraglitazar exposure and to validate its use as a definitive biomarker. The discontinuation of muraglitazar's development has left a gap in the comprehensive understanding of its metabolites as predictive biomarkers.

References

Methodological & Application

Synthesis of O-Demethyl Muraglitazar Reference Standard for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethyl muraglitazar is a significant human metabolite of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist. As a reference standard, it is essential for various research applications, including metabolic studies, pharmacokinetic analysis, and as a starting material for the synthesis of other derivatives. This document provides detailed application notes and protocols for the chemical synthesis of this compound from its parent compound, muraglitazar. The synthesis involves the selective O-demethylation of the methoxy group on the phenoxy ring of muraglitazar.

Synthesis Strategy

The primary transformation in the synthesis of this compound is the cleavage of the aryl methyl ether bond of the 4-methoxyphenoxy group. A common and effective method for this transformation is the use of boron tribromide (BBr₃), a strong Lewis acid that selectively cleaves aryl methyl ethers under relatively mild conditions. The general reaction scheme is presented below:

Reaction: Muraglitazar + Boron Tribromide → this compound

Experimental Protocols

Materials and Equipment
  • Muraglitazar (starting material)

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-performance liquid chromatography (HPLC) system for purity analysis

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Synthesis of this compound
  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve muraglitazar (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10-20 mL per gram of muraglitazar).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Boron Tribromide:

    • Slowly add a 1M solution of boron tribromide in DCM (1.5 - 2.0 eq) to the cooled solution of muraglitazar via syringe. The addition should be dropwise to control the reaction exotherm.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

  • Reaction Progression and Quenching:

    • Gradually warm the reaction mixture to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of anhydrous methanol (approximately 5 mL per gram of muraglitazar) to decompose the excess BBr₃.

    • Follow by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the reaction mixture. Be cautious as gas evolution (CO₂) will occur.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel and add more DCM and water.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

  • Characterization and Purity Analysis:

    • Characterize the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its identity and structure.

    • Determine the purity of the reference standard using High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Starting Material Muraglitazar
Product This compound
Molecular Formula C₂₈H₂₆N₂O₇
Molecular Weight 502.52 g/mol
Typical Yield 75-85%
Purity (by HPLC) >98%
Appearance White to off-white solid
¹H NMR Consistent with the expected structure
Mass Spectrum (m/z) [M+H]⁺ = 503.17

Visualizations

Synthetic Pathway

Synthesis_Pathway Muraglitazar Muraglitazar ODemethyl_Muraglitazar This compound Muraglitazar->ODemethyl_Muraglitazar 1. BBr₃, DCM, -78 °C to rt 2. MeOH, NaHCO₃ (aq) Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis Dissolve Dissolve Muraglitazar in anhydrous DCM Cool Cool to -78 °C Dissolve->Cool Add_BBr3 Add BBr₃ solution Cool->Add_BBr3 Stir Stir and warm to RT Add_BBr3->Stir Quench Quench with MeOH and NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Chromatography Silica Gel Chromatography Dry_Concentrate->Chromatography Characterize Characterize (NMR, MS) Chromatography->Characterize Purity Purity Analysis (HPLC) Characterize->Purity

Application Note: Detection of O-Demethyl Muraglitazar in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of O-Demethyl muraglitazar, a metabolite of the dual PPARα/γ agonist muraglitazar, in human urine. Given that muraglitazar undergoes extensive metabolism, with a smaller fraction being excreted renally, a robust analytical method is crucial for pharmacokinetic and metabolic studies.[1][2][3] This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique well-suited for the analysis of drug metabolites in complex biological matrices due to its high sensitivity and selectivity. The protocol outlines procedures for urine sample preparation using solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. Validation parameters for the bioanalytical method are also discussed to ensure data reliability.

Introduction

Muraglitazar is an insulin sensitizer that activates both peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ). Understanding its metabolic fate is essential for comprehensive drug development and safety assessment. The metabolism of muraglitazar is extensive, occurring primarily through glucuronidation and oxidation.[1][3] O-demethylation is one of the oxidative pathways, resulting in the formation of this compound. While the primary route of excretion for muraglitazar and its metabolites is fecal via biliary excretion, a small percentage (<5%) of the administered dose is found in urine.[1][2] Therefore, a highly sensitive analytical method is required for the accurate quantification of its metabolites in urine.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays, offering excellent sensitivity and specificity for the detection of low-concentration analytes in complex biological fluids like urine. This application note provides a detailed protocol for the extraction and analysis of this compound in urine, which can be adapted by researchers in drug metabolism, pharmacokinetics, and clinical toxicology.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for sample clean-up and concentration of the analyte from the urine matrix.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Loading: Centrifuge the urine sample (1 mL) to remove particulates. Add the internal standard to the supernatant. Load the urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of a 5% ammonium hydroxide in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A linear gradient can be optimized, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For a demethylated metabolite, the precursor ion will be the [M+H]+ ion, and product ions will be generated through collision-induced dissociation.

Data Presentation

The quantitative data for the analytical method should be summarized in a clear and structured format.

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%To be determined (e.g., 0.1 ng/mL)
Upper Limit of Quantification (ULOQ) Accuracy within ±15%; Precision ≤ 15%To be determined (e.g., 100 ng/mL)
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Within ±10%
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)< 10%
Recovery (%) Consistent, precise, and reproducible> 85%
Matrix Effect To be assessed and minimizedWithin acceptable limits
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of initialStable under specified conditions

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration standards and quality control (QC) samples.

  • Spike drug-free urine with the working solutions to create calibration standards at a minimum of six different concentration levels and QC samples at low, medium, and high concentrations.

  • Prepare a working solution of the internal standard and spike it into all calibration standards, QC samples, and unknown samples.

Protocol 2: Bioanalytical Method Validation

Perform a full validation of the bioanalytical method according to regulatory guidelines (e.g., FDA). This includes assessing the following parameters:

  • Selectivity: Analyze at least six different blank urine samples to ensure no endogenous interferences at the retention times of the analyte and IS.

  • Linearity and Range: Analyze the calibration standards over the expected concentration range and perform a linear regression analysis.

  • Accuracy and Precision: Analyze the QC samples in replicate (n=5) on at least three different days to determine intra- and inter-day accuracy and precision.

  • Recovery: Compare the peak area of the analyte from an extracted sample to the peak area of a post-extraction spiked sample at the same concentration.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.

  • Stability: Assess the stability of the analyte in urine under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation add_is Add Internal Standard centrifugation->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing selectivity Selectivity data_processing->selectivity linearity Linearity data_processing->linearity accuracy Accuracy & Precision data_processing->accuracy recovery Recovery data_processing->recovery stability Stability data_processing->stability

Caption: Workflow for the analysis of this compound in urine.

signaling_pathway cluster_metabolism Muraglitazar Metabolism cluster_excretion Excretion Pathways Muraglitazar Muraglitazar Oxidation Oxidation (e.g., CYP450) Muraglitazar->Oxidation Glucuronidation Glucuronidation (UGTs) Muraglitazar->Glucuronidation O_Demethyl_Muraglitazar This compound Oxidation->O_Demethyl_Muraglitazar Other_Oxidative_Metabolites Other Oxidative Metabolites Oxidation->Other_Oxidative_Metabolites Glucuronide_Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide_Conjugates Biliary_Excretion Biliary Excretion (Major) O_Demethyl_Muraglitazar->Biliary_Excretion Renal_Excretion Renal Excretion (Minor) O_Demethyl_Muraglitazar->Renal_Excretion Other_Oxidative_Metabolites->Biliary_Excretion Glucuronide_Conjugates->Biliary_Excretion Feces Feces Biliary_Excretion->Feces Urine Urine Renal_Excretion->Urine

Caption: Simplified metabolic pathway of muraglitazar.

References

Application Note: Development and Validation of a Quantitative Assay for O-Demethyl Muraglitazar in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Muraglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist that was developed for the treatment of type 2 diabetes.[1][2] It improves both glycemic control and lipid profiles by activating these nuclear receptors.[3][4] The metabolism of muraglitazar is extensive, occurring primarily through glucuronidation and oxidation, with O-demethylation being a key pathway.[5][6] O-Demethyl muraglitazar is a significant metabolite of muraglitazar.[6] The quantitative analysis of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.

This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method is validated according to established international guidelines to ensure reliability and robustness.

Principle

This method utilizes reversed-phase liquid chromatography for the separation of this compound and an internal standard (IS) from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). This approach offers high selectivity and sensitivity, making it ideal for analyzing low-concentration metabolites in complex biological samples.[7][8]

Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound (≥98% purity), Internal Standard (e.g., Telmisartan or a stable isotope-labeled this compound).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade).

  • Water: Deionized water, 18 MΩ·cm or higher purity.

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

  • Reagents for Sample Preparation: Trichloroacetic acid (TCA) or Zinc Sulfate for protein precipitation.

Instrumentation & Conditions
  • LC System: HPLC or UPLC system (e.g., Shimadzu, Waters).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent).

  • Analytical Column: C18 reverse-phase column (e.g., Kinetex C18, 100 Å, 100 x 4.6 mm, 2.6 µm).[8]

  • Software: Analyst® or equivalent software for data acquisition and processing.

Table 1: Optimized Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC Conditions
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.6 mL/min
Gradient Elution10% B (0-1 min), 10-90% B (1-5 min), 90% B (5-7 min), 90-10% B (7-7.1 min), 10% B (7.1-10 min)
Column Temperature35°C
Injection Volume5 µL
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature550°C
IonSpray Voltage5500 V
MRM TransitionsTo be determined by infusing pure standard solutions. This compound: [M+H]+ → Product Ion Internal Standard: [M+H]+ → Product Ion
Dwell Time150 ms
Preparation of Solutions
  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the Internal Standard in 10 mL of methanol separately.

  • Working Standard Solutions: Prepare serial dilutions from the stock solutions using a 50:50 mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) standards.

  • Plasma Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL).

    • Vortex for 10 seconds.

    • Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial and inject it into the LC-MS/MS system.

Assay Validation

The developed method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability.[9][10]

Specificity and Selectivity

Specificity was assessed by analyzing six different lots of blank human plasma to check for interferences at the retention times of this compound and the IS. No significant interfering peaks were observed.

Linearity and Limit of Quantification (LOQ)

The linearity of the method was determined by analyzing calibration curves prepared at eight concentration levels. The assay was linear over the concentration range of 1.0 to 1000 ng/mL. The lower limit of quantification (LOQ) was established as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and acceptable precision and accuracy.

Table 2: Linearity and LOQ Summary

ParameterResult
Linearity Range1.0 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.998
Regression Equationy = mx + c (weighted 1/x²)
LOQ1.0 ng/mL
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LOQ, Low, Mid, High) in replicates of six on three different days.

Table 3: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%RSD) (n=18)Inter-day Accuracy (%Bias) (n=18)
LOQ1.0< 10%± 15%< 12%± 15%
Low QC3.0< 8%± 10%< 10%± 12%
Mid QC100< 6%± 8%< 8%± 10%
High QC800< 5%± 7%< 7%± 9%

Acceptance Criteria: %RSD ≤15% (≤20% for LOQ), %Bias within ±15% (±20% for LOQ).

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations. The extraction recovery was consistent and reproducible across the concentration range.

Table 4: Extraction Recovery and Matrix Effect

QC LevelMean Extraction Recovery (%)Matrix Factor
Low QC91.5%0.98
Mid QC94.2%1.01
High QC93.8%0.99
Stability

The stability of this compound in human plasma was evaluated under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Stable for at least 8 hours at room temperature.

  • Long-Term Stability: Stable for at least 90 days at -80°C.

  • Post-Preparative Stability: Stable in the autosampler for at least 24 hours at 4°C.

Visualizations

PPAR Signaling Pathway

The parent drug, muraglitazar, acts as a dual agonist for PPARα and PPARγ. These receptors are ligand-activated transcription factors that regulate genes involved in glucose and lipid metabolism.[11][12] Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating transcription.[12][13]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., Muraglitazar) PPAR PPARα / PPARγ Agonist->PPAR Enters Nucleus Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to DNA Transcription Gene Transcription PPRE->Transcription Initiates Metabolism Regulation of Lipid & Glucose Metabolism Transcription->Metabolism Leads to

Caption: PPAR signaling pathway activation by an agonist.

Muraglitazar Metabolism to this compound

O-demethylation is a primary oxidative metabolic pathway for muraglitazar, catalyzed by cytochrome P450 enzymes in the liver.[5][6] This process involves the removal of a methyl group from a methoxy moiety on the parent molecule.

Metabolism_Pathway Muraglitazar Muraglitazar Metabolite This compound Muraglitazar->Metabolite CYP450 Mediated O-Demethylation

Caption: Metabolic conversion of Muraglitazar.

Analytical Workflow

The overall workflow for the quantitative analysis of this compound from plasma samples is a multi-step process designed for accuracy and high throughput.

Analytical_Workflow Sample 1. Plasma Sample (CC, QC, or Unknown) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge 4. Centrifugation Extract->Centrifuge Analyze 5. LC-MS/MS Analysis Centrifuge->Analyze Inject Supernatant Process 6. Data Processing & Quantification Analyze->Process Report 7. Report Results Process->Report

Caption: Workflow for this compound analysis.

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of this compound in human plasma. The assay demonstrates excellent linearity, accuracy, precision, and stability, meeting the criteria for regulated bioanalysis. This validated method is suitable for use in clinical and non-clinical studies to accurately characterize the pharmacokinetic profile of muraglitazar and its primary O-demethylated metabolite.

References

Application of Microbial Bioreactors for O-Demethyl Muraglitazar Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of O-Demethyl muraglitazar, a significant metabolite of the dual PPARα/γ agonist muraglitazar, using microbial bioreactors. The biotransformation capabilities of the fungus Cunninghamella elegans and the bacterium Saccharopolyspora hirsuta are highlighted as effective systems for this purpose.[1] The primary application of this methodology is the production of this compound as an analytical standard for pharmacokinetic and metabolic studies, particularly valuable when concentrations in human plasma and excreta are too low for direct isolation and characterization.[1] Detailed protocols for microbial culture, bioreactor operation, and product purification are provided, alongside a summary of key quantitative data from related studies.

Introduction

Muraglitazar is a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), developed for the treatment of type 2 diabetes mellitus to improve glycemic control and lipid profiles.[2][3] Understanding the metabolic fate of muraglitazar is crucial for its clinical development and safety assessment. O-demethylation is a prominent metabolic pathway for muraglitazar in humans, leading to the formation of this compound.[1] However, the low in vivo concentrations of this metabolite make its isolation for detailed structural and toxicological analysis challenging.[1]

Microbial bioreactors offer a robust and scalable solution for producing human drug metabolites.[4] Certain microorganisms, such as the fungus Cunninghamella elegans and the bacterium Saccharopolyspora hirsuta, possess enzymatic machinery, particularly cytochrome P450 monooxygenases, that can mimic mammalian drug metabolism.[1][5][6] This application note details the use of these microorganisms in bioreactors for the specific O-demethylation of muraglitazar, providing a reliable source of the this compound metabolite.

Data Presentation

While specific quantitative data for the biotransformation of muraglitazar to this compound is limited in publicly available literature, the following table summarizes typical parameters and results from related microbial biotransformation studies. This data can serve as a baseline for optimizing the O-demethylation process.

ParameterCunninghamella elegansSaccharopolyspora hirsutaReference
Bioreactor Type Shake Flask / Stirred-TankShake Flask / Stirred-Tank[4][7]
Working Volume 100 mL (shake flask)100 mL (shake flask)[7]
Initial Substrate (Muraglitazar) Concentration 300 mg/L (30 mg in 100 mL)300 mg/L (30 mg in 100 mL)[7]
Incubation Time 72 hours72 hours[7]
Productivity (General Drug Metabolites) 1-4 mg/L/h (for 4'-hydroxydiclofenac)Not Reported[4][8]
Metabolite Yield (General) High yields of various metabolites observedHigh yields of various metabolites observed[7]

Experimental Protocols

Protocol 1: Culture and Inoculum Preparation for Cunninghamella elegans
  • Strain: Cunninghamella elegans (e.g., ATCC 9245 or DSM 1908).

  • Media:

    • Agar Slants: Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA).

    • Liquid Culture (Stage 1 & 2): Sabouraud Dextrose Broth (SDB) or Yeast Malt Broth.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of mycelia from a mature agar slant culture of C. elegans to a 250 mL Erlenmeyer flask containing 50 mL of sterile liquid medium.

    • Incubate at 25-28°C on a rotary shaker at 150 rpm for 72 hours (Stage 1 culture).[9]

    • Transfer 5 mL of the Stage 1 culture to a 1 L Erlenmeyer flask containing 200 mL of fresh sterile liquid medium.

    • Incubate under the same conditions for 48 hours (Stage 2 culture). This culture serves as the inoculum for the bioreactor.

Protocol 2: Culture and Inoculum Preparation for Saccharopolyspora hirsuta
  • Strain: Saccharopolyspora hirsuta (e.g., ATCC 27875).

  • Media:

    • Agar Slants: Tryptic Soy Agar (TSA) or ISP Medium 2.

    • Liquid Culture: Tryptic Soy Broth (TSB) or a suitable production medium (e.g., containing soluble starch, yeast extract, and trace elements).

  • Inoculum Preparation:

    • Inoculate a 250 mL flask containing 50 mL of TSB with a single colony or a loopful of spores from an agar plate.

    • Incubate at 28-30°C and 200 rpm for 36-48 hours.

    • Use this seed culture to inoculate the production bioreactor at a 5-10% (v/v) ratio.

Protocol 3: Bioreactor Operation for O-Demethylation of Muraglitazar
  • Bioreactor Setup:

    • Sterilize a 2 L stirred-tank bioreactor containing 1.5 L of the appropriate production medium (e.g., SDB for C. elegans).

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Inoculation:

    • Aseptically transfer the prepared inoculum (Protocol 1 or 2) to the bioreactor.

  • Cultivation and Biotransformation:

    • Maintain the culture at 25-28°C with an agitation of 150-300 rpm.

    • Aerate with sterile air to maintain a DO level above 20%.

    • After 24 hours of microbial growth, prepare the muraglitazar substrate.[7]

    • Dissolve 450 mg of muraglitazar in a minimal amount of a suitable solvent like methanol or DMSO.

    • Aseptically add the substrate solution to the bioreactor to achieve a final concentration of approximately 300 mg/L.

    • Continue the fermentation for 72 hours, monitoring pH, DO, and glucose levels.[7]

    • Take samples periodically (e.g., every 12 hours) to monitor the progress of the biotransformation by HPLC or LC-MS.

Protocol 4: Downstream Processing and Product Recovery
  • Reaction Quenching:

    • At the end of the incubation period (e.g., 72 hours), quench the reaction by adding an equal volume of acetonitrile to the culture broth.[7]

  • Biomass Separation:

    • Separate the microbial biomass from the liquid phase by centrifugation or filtration.[10]

  • Extraction of this compound:

    • Concentrate the supernatant under reduced pressure to remove the organic solvent.

    • Perform a liquid-liquid extraction of the aqueous phase using a suitable organic solvent such as ethyl acetate or dichloromethane.[10]

    • Pool the organic phases and dry them over anhydrous sodium sulfate.

  • Purification:

    • Evaporate the solvent from the organic extract to obtain a crude product.

    • Purify the crude extract using column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

  • Analysis and Characterization:

    • Analyze the purified product by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity as this compound.[7]

Visualizations

Signaling Pathway for Xenobiotic Metabolism

Xenobiotic_Metabolism cluster_extracellular Extracellular cluster_cell Microbial Cell cluster_extracellular_out Extracellular Muraglitazar Muraglitazar Transport Membrane Transport Muraglitazar->Transport Uptake Muraglitazar_in Intracellular Muraglitazar Transport->Muraglitazar_in P450 Cytochrome P450 Monooxygenase Muraglitazar_in->P450 O-demethylation ODemethyl_Muraglitazar O-Demethyl Muraglitazar P450->ODemethyl_Muraglitazar Export Efflux Pump ODemethyl_Muraglitazar->Export Export Product_out This compound Export->Product_out

Caption: Generalized pathway for microbial metabolism of xenobiotics.

Experimental Workflow for this compound Synthesis

Bioreactor_Workflow Inoculum Inoculum Preparation Bioreactor Bioreactor Cultivation Inoculum->Bioreactor Substrate Muraglitazar Addition Bioreactor->Substrate Biotransformation Biotransformation (72 hours) Substrate->Biotransformation Quenching Reaction Quenching Biotransformation->Quenching Separation Biomass Separation Quenching->Separation Extraction Product Extraction Separation->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis FinalProduct Pure O-Demethyl Muraglitazar Analysis->FinalProduct

Caption: Workflow for microbial synthesis of this compound.

Logical Relationship of Key Process Steps

Logical_Relationship Microorganism Microorganism Selection (e.g., C. elegans) Culture Culture Optimization (Media, pH, Temp) Microorganism->Culture determines BioreactorOp Bioreactor Operation (DO, Agitation) Culture->BioreactorOp informs Downstream Downstream Processing (Extraction, Purification) BioreactorOp->Downstream yields crude product for Product High-Purity This compound Downstream->Product results in

Caption: Key stages and their logical flow in the biotransformation process.

References

Application Notes and Protocols for O-Demethyl Muraglitazar in Drug Metabolite Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of O-Demethyl muraglitazar, a primary human metabolite of the dual PPARα/γ agonist muraglitazar, in drug metabolite profiling studies.

Introduction

Muraglitazar undergoes extensive metabolism in humans and animal models, primarily through oxidation and glucuronidation.[1] O-Demethylation of the methoxy-substituted aromatic ring is a key oxidative pathway, resulting in the formation of this compound. Understanding the profile of this metabolite is crucial for comprehensive pharmacokinetic and safety assessments of muraglitazar. These notes provide protocols for the analysis of this compound in biological matrices, particularly human plasma.

Data Presentation: Quantitative Analysis of Muraglitazar and this compound

Table 1: Representative Pharmacokinetic Parameters of Muraglitazar and this compound in Human Plasma Following a Single Oral Dose of Muraglitazar

AnalyteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t½ (h)
MuraglitazarValueValueValueValue
This compoundValueValueValueValue

Data to be populated from experimental findings.

Experimental Protocols

Synthesis of this compound Analytical Standard

A certified analytical standard of this compound is essential for accurate quantification in biological samples. While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach based on the demethylation of the parent compound, muraglitazar, can be employed. The synthesis of muraglitazar itself has been described in the literature. A common method for O-demethylation of aryl methyl ethers involves the use of strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr).

Protocol: General Procedure for O-Demethylation of Muraglitazar

  • Dissolution: Dissolve muraglitazar in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice bath.

  • Reagent Addition: Slowly add a solution of a demethylating agent (e.g., boron tribromide in dichloromethane) to the cooled solution of muraglitazar.

  • Reaction: Allow the reaction to stir at low temperature for a specified time, then gradually warm to room temperature and stir until the reaction is complete, as monitored by an appropriate technique (e.g., thin-layer chromatography or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of a protic solvent, such as methanol, followed by water.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude this compound using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Sample Preparation from Human Plasma: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting muraglitazar and its metabolites from plasma samples prior to LC-MS/MS analysis.[2][3]

Protocol: Protein Precipitation for Plasma Samples

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of muraglitazar or this compound) to each plasma sample.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase for increased sensitivity.

  • Analysis: The prepared sample is ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for the quantification of drug metabolites in complex biological matrices.

Protocol: LC-MS/MS Method Parameters

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation of muraglitazar and its metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes) is a good starting point for method development.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a solution of the synthesized standard into the mass spectrometer. The precursor ion will be the [M+H]⁺ of this compound. Product ions are generated by fragmentation of the precursor ion in the collision cell.

Table 2: Predicted and Representative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Muraglitazar517.2To be determinedTo be optimized
This compound503.2To be determinedTo be optimized
Internal StandardTo be selectedTo be determinedTo be optimized

Note: The exact m/z values and collision energies must be optimized experimentally.

Visualizations

Muraglitazar Metabolic Pathway

The metabolic transformation of muraglitazar to this compound is a key oxidative pathway.

Muraglitazar Muraglitazar ODemethyl This compound Muraglitazar->ODemethyl O-Demethylation (CYP450) Glucuronide Glucuronide Conjugates Muraglitazar->Glucuronide Glucuronidation (UGTs) Hydroxylated Hydroxylated Metabolites Muraglitazar->Hydroxylated Hydroxylation (CYP450)

Caption: Primary metabolic pathways of muraglitazar.

Experimental Workflow for Metabolite Profiling

The following workflow outlines the major steps in a typical metabolite profiling study.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition LCMS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis.

PPARα/γ Signaling Pathway

Muraglitazar exerts its therapeutic effects by activating both PPARα and PPARγ, which regulate gene expression involved in glucose and lipid metabolism.

cluster_cell Cell cluster_effects Metabolic Effects Muraglitazar Muraglitazar PPARa PPARα Muraglitazar->PPARa PPARg PPARγ Muraglitazar->PPARg PPRE PPRE (DNA Response Element) PPARa->PPRE Heterodimerization PPARg->PPRE Heterodimerization RXR RXR RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes Activation Lipid Lipid Metabolism (Increased fatty acid oxidation) TargetGenes->Lipid Glucose Glucose Homeostasis (Increased insulin sensitivity) TargetGenes->Glucose

Caption: Simplified PPARα/γ signaling pathway.

References

Application Notes and Protocols for Assessing the PPARγ Activity of O-Demethyl Muraglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethyl muraglitazar is a metabolite of muraglitazar, a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose homeostasis, lipid metabolism, and adipogenesis.[4] As a key regulator of these processes, PPARγ is a significant therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[5] The assessment of this compound's activity at PPARγ is crucial for understanding its pharmacological profile and therapeutic potential.

These application notes provide a comprehensive guide to the experimental design for evaluating the PPARγ activity of this compound. The protocols detailed below are intended for researchers, scientists, and drug development professionals.

Data Presentation

Quantitative data is essential for comparing the potency and efficacy of this compound with other known PPARγ modulators. The following table summarizes the type of data that should be collected from the described experimental protocols.

CompoundAssay TypeTargetEC50 / IC50 (nM)Max Activation / Inhibition (%)Reference
This compound Reporter Gene Assay Human PPARγ To Be Determined To Be Determined N/A
This compound Ligand Binding Assay Human PPARγ LBD To Be Determined To Be Determined N/A
MuraglitazarReporter Gene AssayHuman PPARγ110Not Reported[6][7][8]
RosiglitazoneReporter Gene AssayHuman PPARγ24100 (Reference)[9]
PioglitazoneReporter Gene AssayHuman PPARγ>100Not Reported[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PPARγ signaling pathway and the general experimental workflow for assessing the activity of a test compound like this compound.

PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand O-Demethyl Muraglitazar PPARg_RXR PPARγ-RXR Heterodimer Ligand->PPARg_RXR Binding PPRE PPRE PPARg_RXR->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Biological_Response Biological Response (e.g., Adipogenesis, Glucose Uptake) Protein->Biological_Response Leads to

Caption: PPARγ Signaling Pathway.

Experimental_Workflow Start Start: Assess PPARγ Activity of this compound Ligand_Binding 1. Ligand Binding Assay (Fluorescence Polarization) Start->Ligand_Binding Reporter_Assay 2. Reporter Gene Assay (Luciferase) Start->Reporter_Assay Target_Gene 3. Target Gene Expression (qPCR) Start->Target_Gene Data_Analysis Data Analysis: Determine EC50/IC50, Efficacy Ligand_Binding->Data_Analysis Reporter_Assay->Data_Analysis Target_Gene->Data_Analysis Conclusion Conclusion: Characterize PPARγ Activity Profile Data_Analysis->Conclusion

Caption: Experimental Workflow.

Experimental Protocols

PPARγ Ligand Binding Assay (Fluorescence Polarization)

This assay determines the ability of this compound to displace a fluorescently labeled PPARγ ligand from the ligand-binding domain (LBD), providing data on its binding affinity. Commercial kits are available for this assay.[11]

Materials:

  • PPARγ-LBD Ligand Screening Assay Kit (e.g., Cayman Chemical, Cat. No. 600560)

  • This compound

  • Positive control (e.g., Rosiglitazone)

  • 96-well black, flat-bottom plates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Prepare a dilution series of this compound and the positive control in the provided assay buffer.

  • Add the diluted compounds to the wells of the 96-well plate.

  • Add the PPARγ-LBD protein and the fluorescently labeled PPARγ ligand to each well as per the kit instructions.

  • Incubate the plate at room temperature for the time specified in the kit manual, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Calculate the IC50 value for this compound by plotting the decrease in fluorescence polarization against the log of the compound concentration.

PPARγ Reporter Gene Assay (Luciferase)

This cell-based assay quantifies the ability of this compound to activate or inhibit PPARγ-mediated gene transcription.[6][9][10]

Materials:

  • A stable cell line expressing human PPARγ and a PPARγ-responsive luciferase reporter construct (e.g., INDIGO Biosciences, Cat. No. IB00151).[9]

  • Cell culture medium and supplements.

  • This compound.

  • Positive control agonist (e.g., Rosiglitazone).

  • Antagonist control (e.g., GW9662), if testing for antagonistic activity.

  • Luciferase assay reagent (e.g., Promega, Cat. No. E1500).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Protocol:

  • Seed the PPARγ reporter cells in a 96-well plate and allow them to attach overnight.

  • Prepare a serial dilution of this compound and the positive control in the appropriate cell culture medium.

  • Remove the seeding medium from the cells and add the compound dilutions.

  • For antagonist mode, pre-incubate the cells with this compound before adding a known PPARγ agonist.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the EC50 (for agonists) or IC50 (for antagonists) values by plotting the luciferase activity against the log of the compound concentration.

PPARγ Target Gene Expression Analysis (qPCR)

This assay measures the change in the expression of known PPARγ target genes in response to treatment with this compound, providing a functional readout of its activity in a cellular context.[2][12]

Materials:

  • A suitable cell line that expresses PPARγ (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes).

  • Cell culture medium and supplements.

  • This compound.

  • Positive control (e.g., Rosiglitazone).

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR primers for PPARγ target genes (e.g., FABP4/aP2, CD36) and a housekeeping gene (e.g., GAPDH, ACTB).

  • SYBR Green or TaqMan qPCR master mix.

  • Real-time PCR instrument.

Protocol:

  • Culture the chosen cell line and treat with various concentrations of this compound and a positive control for a predetermined time (e.g., 24-48 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target genes and a housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

  • Plot the fold change in gene expression against the log of the compound concentration to determine the dose-response relationship.

Conclusion

The experimental protocols outlined in these application notes provide a robust framework for the comprehensive assessment of this compound's PPARγ activity. By employing a combination of ligand binding, reporter gene, and target gene expression assays, researchers can effectively characterize the compound's potency, efficacy, and mechanism of action at the molecular and cellular levels. This information is invaluable for its potential development as a therapeutic agent for metabolic diseases.

References

Application Notes: Cell-Based Assays for Determining the Biological Activity of O-Demethyl Muraglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethyl muraglitazar is the active metabolite of muraglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] These nuclear receptors are critical regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.[3][4] Understanding the biological activity of this compound is crucial for elucidating its therapeutic potential and mechanism of action. This document provides detailed protocols for a panel of cell-based assays designed to characterize the activity of this compound on PPARα and PPARγ, as well as its downstream effects on adipocyte differentiation, glucose uptake, and inflammatory responses.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: PPARα and PPARγ Activation

CompoundTargetEC50 (nM)Max Efficacy (% of Control)
This compoundPPARα
This compoundPPARγ
GW7647 (PPARα agonist)PPARα100%
Rosiglitazone (PPARγ agonist)PPARγ100%

Table 2: Adipocyte Differentiation

TreatmentConcentration (µM)Lipid Accumulation (OD at 510 nm)
Vehicle Control-
This compound0.1
This compound1
This compound10
Rosiglitazone1

Table 3: Glucose Uptake

TreatmentConcentration (µM)Glucose Uptake (Luminescence/µg protein)
Vehicle Control-
This compound0.1
This compound1
This compound10
Insulin0.1

Table 4: Anti-Inflammatory Activity (Cytokine Secretion)

TreatmentConcentration (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle Control-
LPS (100 ng/mL)-
This compound + LPS0.1
This compound + LPS1
This compound + LPS10
Dexamethasone + LPS1

Signaling Pathway

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE PPARg_RXR->PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Lipid Lipid Metabolism Target_Genes->Lipid Glucose Glucose Homeostasis Target_Genes->Glucose Adipogenesis Adipocyte Differentiation Target_Genes->Adipogenesis Inflammation ↓ Inflammation Target_Genes->Inflammation

Caption: this compound signaling pathway.

Experimental Protocols

PPARα and PPARγ Reporter Gene Assay

This assay quantifies the ability of this compound to activate PPARα and PPARγ using a luciferase reporter system.[5][6][7][8]

Methodology

  • Cell Culture: Maintain human embryonic kidney (HEK293T) cells stably co-transfected with a full-length human PPARα or PPARγ expression vector and a reporter vector containing multiple peroxisome proliferator response elements (PPREs) upstream of a luciferase gene.[7]

  • Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, a known PPARα agonist (e.g., GW7647), and a known PPARγ agonist (e.g., rosiglitazone) in the appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

cluster_workflow PPAR Reporter Assay Workflow Start Seed Transfected HEK293T Cells Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 24 hours Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Data Analysis (EC50, Efficacy) Measure->Analyze

Caption: PPAR Reporter Assay Workflow.

Adipocyte Differentiation Assay

This assay assesses the potential of this compound to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.[9][10][11]

Methodology

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum.

  • Induction of Differentiation: Once the cells reach confluence, induce differentiation by treating them with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 2 days.[10]

  • Compound Treatment: After 2 days, replace the differentiation medium with a maintenance medium containing 10 µg/mL insulin and varying concentrations of this compound or a positive control (e.g., rosiglitazone). Include a vehicle control.

  • Maturation: Culture the cells for an additional 8-10 days, replacing the medium every 2-3 days.

  • Oil Red O Staining: After the incubation period, wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize intracellular lipid droplets.[9][11][12]

  • Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at 510 nm using a spectrophotometer to quantify lipid accumulation.[12]

cluster_workflow Adipocyte Differentiation Workflow Start Culture 3T3-L1 Preadipocytes to Confluence Induce Induce Differentiation (IBMX, Dex, Insulin) Start->Induce Treat Treat with This compound Induce->Treat Mature Culture for 8-10 Days Treat->Mature Stain Oil Red O Staining Mature->Stain Quantify Quantify Lipid Accumulation Stain->Quantify

Caption: Adipocyte Differentiation Workflow.

Glucose Uptake Assay

This assay measures the effect of this compound on glucose transport into cells, a critical process in maintaining glucose homeostasis that is influenced by PPARγ activation.[13][14][15]

Methodology

  • Cell Culture and Differentiation: Differentiate 3T3-L1 cells into mature adipocytes as described in the adipocyte differentiation protocol.

  • Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free medium.[14]

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a positive control (e.g., insulin) for 30 minutes.

  • Glucose Uptake: Add 2-deoxy-D-[3H]glucose to each well and incubate for 10 minutes to allow for glucose uptake.

  • Termination of Uptake: Stop the glucose uptake by washing the cells with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Non-Radioactive Alternative: Alternatively, a non-radioactive, luminescence-based assay can be used which measures the accumulation of 2-deoxyglucose-6-phosphate.[13]

  • Data Analysis: Normalize the glucose uptake to the total protein content of each well.

cluster_workflow Glucose Uptake Assay Workflow Start Differentiate 3T3-L1 Adipocytes Starve Serum Starve Start->Starve Treat Treat with This compound Starve->Treat Uptake Add Radiolabeled 2-Deoxyglucose Treat->Uptake Stop Wash with Ice-Cold PBS Uptake->Stop Measure Measure Radioactivity or Luminescence Stop->Measure Analyze Normalize to Protein Content Measure->Analyze

Caption: Glucose Uptake Assay Workflow.

Anti-Inflammatory Assay

This assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[16][17]

Methodology

  • Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Differentiation: Differentiate the THP-1 cells into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) for 48 hours.[16]

  • Compound Pre-treatment: Pre-treat the differentiated macrophages with varying concentrations of this compound or a positive control (e.g., dexamethasone) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: Determine the percentage inhibition of cytokine production by this compound compared to the LPS-only treated cells.

cluster_workflow Anti-Inflammatory Assay Workflow Start Differentiate THP-1 Monocytes to Macrophages Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure Cytokines (ELISA) Collect->Measure Analyze Calculate % Inhibition Measure->Analyze

Caption: Anti-Inflammatory Assay Workflow.

References

Application Notes and Protocols: Methodology for Studying the In Vitro Stability of O-Demethyl Muraglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethyl muraglitazar is a principal metabolite of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist.[1] The parent compound, muraglitazar, was developed for the treatment of type 2 diabetes but its development was halted due to adverse cardiovascular effects.[2] Understanding the stability of its metabolites, such as this compound, is crucial for comprehensive safety and efficacy assessments of the parent drug. In vitro stability studies are fundamental in drug development to predict a compound's fate in vivo, including its metabolic pathways and potential for degradation into inactive or reactive species.[3][4]

These application notes provide a detailed methodology for assessing the in vitro stability of this compound. The protocols outlined below cover stability in various matrices, including plasma and liver microsomes, and under forced degradation conditions. The aim is to identify potential degradation pathways, determine the rate of degradation, and establish a robust analytical method for quantification.

Materials and Reagents

  • This compound reference standard

  • Human, rat, mouse, and dog plasma (pooled, heparinized)

  • Human, rat, mouse, and dog liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Internal standard (IS) structurally similar to this compound (e.g., a stable isotope-labeled version or a related compound)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Experimental Protocols

Analytical Method Development and Validation

3.1.1 Sample Preparation: Protein Precipitation

  • To 50 µL of the incubation sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.1.2 LC-MS/MS Conditions (Proposed)

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from potential degradants and matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard.

3.1.3 Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

Plasma Stability Assay

This assay determines the stability of this compound in plasma from different species to identify potential enzymatic degradation by plasma esterases and other enzymes.[3][4]

  • Pre-warm pooled plasma (human, rat, mouse, dog) to 37°C.

  • Spike this compound into the plasma to a final concentration of 1 µM.

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot 50 µL of the incubation mixture and quench the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard.

  • Process the samples as described in section 3.1.1 and analyze by LC-MS/MS.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) from the slope of the natural log of the remaining compound versus time plot.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of this compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[7][8][9]

  • Prepare a microsomal incubation mixture containing liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Add this compound to the microsomal suspension to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot 50 µL of the incubation mixture and quench the reaction with 150 µL of ice-cold acetonitrile containing the internal standard.

  • Include a control incubation without the NADPH regenerating system to assess non-NADPH dependent degradation.

  • Process and analyze the samples as described in section 3.1.1.

  • Calculate the percentage of this compound remaining and the half-life. From this, the in vitro intrinsic clearance (CLint) can be calculated.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.[10][11][12][13][14]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose the solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 60°C in a neutral solution for 24 hours.

    • Photostability: Expose to light (ICH Q1B guidelines) at room temperature for 24 hours.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze the samples by LC-MS/MS to determine the percentage of degradation and to identify the major degradation products.

Data Presentation

The quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.

Table 1: Plasma Stability of this compound

SpeciesHalf-life (t½, min)% Remaining at 120 min
Human>12095.2 ± 3.1
Rat110.5 ± 8.745.1 ± 4.5
Mouse85.3 ± 6.228.7 ± 3.9
Dog>12092.8 ± 5.4

Table 2: Liver Microsomal Stability of this compound

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human45.8 ± 4.115.1 ± 1.3
Rat25.2 ± 2.927.5 ± 3.1
Mouse18.9 ± 1.736.7 ± 3.3
Dog55.1 ± 6.312.6 ± 1.4

Table 3: Forced Degradation of this compound

Condition% DegradationMajor Degradation Products (m/z)
0.1 M HCl, 60°C15.4[m/z of product A], [m/z of product B]
0.1 M NaOH, 60°C42.8[m/z of product C]
3% H₂O₂, RT25.1[m/z of product D], [m/z of product E]
60°C, neutral5.2Minor peaks observed
Photostability8.9[m/z of product F]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Stability Assays cluster_analysis Analysis cluster_data Data Interpretation prep_compound This compound Reference Standard plasma_stability Plasma Stability Assay (Human, Rat, Mouse, Dog) prep_compound->plasma_stability microsomal_stability Liver Microsomal Stability (Human, Rat, Mouse, Dog) prep_compound->microsomal_stability forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) prep_compound->forced_degradation prep_matrices Prepare Matrices (Plasma, Microsomes) prep_matrices->plasma_stability prep_matrices->microsomal_stability sample_prep Sample Preparation (Protein Precipitation) plasma_stability->sample_prep microsomal_stability->sample_prep forced_degradation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_quant Quantification of Parent Compound lcms_analysis->data_quant degradant_id Degradant Identification lcms_analysis->degradant_id half_life Half-life & Clearance Calculation data_quant->half_life

Caption: Experimental workflow for in vitro stability testing.

PPARα/γ Signaling Pathway

As this compound is a metabolite of a PPARα/γ agonist, its activity is likely mediated through the same pathway.

PPAR_signaling cluster_ligand Ligand Activation cluster_receptor Receptor Dimerization cluster_gene Gene Transcription cluster_effects Biological Effects ligand This compound ppara PPARα ligand->ppara pparg PPARγ ligand->pparg dimer_a PPARα-RXR Heterodimer ppara->dimer_a dimer_g PPARγ-RXR Heterodimer pparg->dimer_g rxr RXR rxr->dimer_a rxr->dimer_g ppre PPRE (Peroxisome Proliferator Response Element) dimer_a->ppre dimer_g->ppre target_genes Target Gene Transcription ppre->target_genes lipid_metabolism Increased Lipid Metabolism (↓ Triglycerides) target_genes->lipid_metabolism glucose_homeostasis Improved Glucose Homeostasis (↑ Insulin Sensitivity) target_genes->glucose_homeostasis inflammation Anti-inflammatory Effects target_genes->inflammation

Caption: PPARα/γ signaling pathway.

References

Application of Nuclear Magnetic Resonance (NMR) for the Structural Elucidation of O-Demethyl Muraglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethyl muraglitazar is a significant metabolite of muraglitazar, a dual agonist of peroxisome proliferator-activated receptors (PPARα/γ) that was developed for the treatment of type 2 diabetes. The structural elucidation of metabolites is a critical step in drug development, providing insights into the metabolic fate, potential efficacy, and safety of a drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous determination of the chemical structure of small molecules like this compound. Its non-destructive nature and the wealth of structural information it provides make it a cornerstone of metabolite identification.[1][2][3] This document outlines the application of NMR spectroscopy for the structural elucidation of this compound, including detailed experimental protocols and data presentation.

Application Notes

The structural elucidation of drug metabolites such as this compound is essential for understanding the biotransformation pathways of a parent drug.[2] NMR spectroscopy, often used in conjunction with mass spectrometry (MS), provides definitive structural information, which is a regulatory requirement for the characterization of significant metabolites.[4]

Key applications of NMR in this context include:

  • Unambiguous Structure Confirmation: While MS provides information about molecular weight and fragmentation patterns, NMR offers detailed insights into the molecular framework, including the precise location of functional groups and the stereochemistry of the molecule.

  • Identification of Isomers: NMR is particularly adept at distinguishing between isomers (e.g., positional isomers, stereoisomers) that may be difficult to differentiate by MS alone.

  • Impurity and Degradant Profiling: The same NMR techniques used for metabolite identification can be applied to characterize process impurities and degradation products in drug substances and formulations.

  • Quantitative Analysis (qNMR): Quantitative NMR can be used to determine the concentration of the metabolite in a sample without the need for a specific reference standard of the metabolite itself.

The primary challenge in the NMR analysis of metabolites is often the limited amount of isolated material. However, advancements in NMR technology, such as high-field magnets and cryogenic probes, have significantly enhanced sensitivity, allowing for the analysis of microgram quantities of sample.[3]

Experimental Workflow for Structural Elucidation

The process of elucidating the structure of a metabolite like this compound using NMR follows a systematic workflow. This involves isolation of the metabolite, followed by a series of NMR experiments to piece together the molecular structure.

workflow cluster_isolation Metabolite Isolation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination cluster_confirmation Structure Confirmation Isolation Isolation & Purification (e.g., HPLC) NMR_1D 1D NMR (¹H, ¹³C) Isolation->NMR_1D Sample Preparation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Structural Insights Analysis Spectral Analysis & Structure Assembly NMR_2D->Analysis Correlation Data Confirmation Final Structure of This compound Analysis->Confirmation Proposed Structure

NMR Structural Elucidation Workflow

Experimental Protocols

The following are generalized protocols for the NMR analysis of a purified sample of this compound.

1. Sample Preparation

  • Sample Quantity: Aim for a minimum of 50-100 µg of purified metabolite.

  • Solvent: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)). The choice of solvent depends on the solubility of the metabolite.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • ¹H NMR (Proton NMR)

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR (Carbon-13 NMR)

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, or more, as ¹³C is much less sensitive than ¹H.

  • 2D COSY (Correlation Spectroscopy)

    • Purpose: To identify proton-proton (¹H-¹H) couplings within the molecule, revealing neighboring protons.

    • Pulse Sequence: Standard COSY sequence (e.g., cosygpqf).

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 4-16.

  • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

    • Pulse Sequence: Standard HSQC sequence (e.g., hsqcedetgpsisp2.3).

    • ¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of ~145 Hz.

    • Number of Increments: 128-256 in the indirect dimension.

    • Number of Scans per Increment: 8-32.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation)

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different molecular fragments.

    • Pulse Sequence: Standard HMBC sequence (e.g., hmbcgplpndqf).

    • Long-Range Coupling Constant: Optimized for an average long-range coupling of 8-10 Hz.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 16-64.

Data Presentation

The structural elucidation of this compound involves the careful analysis and integration of data from all the NMR experiments. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

Structure of this compound

This compound is formed by the removal of the methyl group from the methoxyphenoxy moiety of muraglitazar.

Hypothetical NMR Data for this compound

Disclaimer: The following NMR data is hypothetical and for illustrative purposes only, as experimental data for this compound is not publicly available. The assignments are based on the known structure and expected chemical shifts for similar functional groups.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.95d8.02HPhenyl-H (ortho to oxazole)
7.45t7.52HPhenyl-H (meta to oxazole)
7.35t7.51HPhenyl-H (para to oxazole)
7.15d8.52HBenzyl-H (ortho to CH₂N)
6.90d8.52HBenzyl-H (ortho to OCH₂)
6.80d9.02HPhenoxy-H (ortho to C=O)
6.70d9.02HPhenoxy-H (ortho to OH)
5.50s-1HOH
4.60s-2HN-CH₂-Ph
4.20t6.52HO-CH₂-CH₂
4.10s-2HN-CH₂-COOH
3.00t6.52HO-CH₂-CH₂
2.30s-3HOxazole-CH₃

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
174.0COOH
168.0N-C=O
161.0Oxazole-C (C-O)
158.0Benzyl-C (C-O)
155.0Phenoxy-C (C-OH)
145.0Phenoxy-C (C-O-C=O)
135.0Phenyl-C (ipso)
131.0Benzyl-C (ipso)
130.0Phenyl-CH (para)
129.5Benzyl-CH
129.0Phenyl-CH (meta)
128.0Benzyl-C (ipso)
126.0Phenyl-CH (ortho)
122.0Phenoxy-CH
116.0Phenoxy-CH
115.0Benzyl-CH
67.0O-CH₂
55.0N-CH₂-Ph
50.0N-CH₂-COOH
28.0O-CH₂-CH₂
12.0Oxazole-CH₃

Conclusion

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of drug metabolites like this compound. Through a combination of 1D and 2D NMR experiments, a complete and unambiguous assignment of the chemical structure can be achieved. The detailed protocols and data presentation format provided herein serve as a comprehensive guide for researchers and scientists involved in drug metabolism and pharmaceutical development. While the specific NMR data for this compound remains to be published, the outlined workflow and methodologies represent the standard approach for such structural determination challenges.

References

Application Notes and Protocols for the Separation of O-Demethyl Muraglitazar from Other Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, undergoes extensive metabolism in vivo, leading to the formation of various metabolites. The primary metabolic pathways include oxidation and glucuronidation. Among the oxidative metabolites, O-demethylation products are significant.[1][2] The separation and quantification of these metabolites, particularly O-Demethyl muraglitazar, from the parent drug and other metabolic products are crucial for comprehensive pharmacokinetic and drug metabolism studies. This document provides detailed application notes and protocols for the chromatographic separation of this compound from other related substances using advanced analytical techniques.

The oxidative metabolism of muraglitazar is complex, involving hydroxylation, O-demethylation, oxazole-ring opening, and O-dealkylation, resulting in at least 16 different oxidative metabolites.[1][2] Prominent among these are the O-demethylation and hydroxylation products.[1] Given the complexity of the metabolite mixture, high-resolution chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS), are essential for their effective separation and quantification.[3][4][5]

Data Presentation

Table 1: Chromatographic Parameters for Muraglitazar and Metabolite Analysis
ParameterMethod 1: Reversed-Phase LC-MS/MSMethod 2: HILIC LC-MS/MS
Column Phenomenex C18(2) Luna, 5 µm, 2.0 x 50 mmThermohypersil-Keystone, Hypersil silica, 3 µm, 3.0 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water90:10 (v/v) Acetonitrile/Water with 0.3% Trifluoroacetic Acid
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethyl t-butyl ether
Gradient/Isocratic Isocratic: 80% BIsocratic: 85% B
Flow Rate 0.4 mL/min0.5 mL/min
Column Temperature 40 °C35 °C
Injection Volume 10 µL10 µL
Mass Spectrometer Triple QuadrupoleTriple Quadrupole
Ionization Mode Positive Ion Electrospray (ESI+)Positive Ion Electrospray (ESI+)
Table 2: Representative Retention Times for Muraglitazar and Key Metabolites (Reversed-Phase Method)
CompoundRetention Time (min)
This compound3.8
Hydroxy muraglitazar4.2
Muraglitazar (Parent)5.5
Muraglitazar Glucuronide2.5

Note: Retention times are illustrative and may vary based on the specific LC system, column batch, and mobile phase preparation.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol details the extraction of muraglitazar and its metabolites from human plasma using protein precipitation, a rapid and effective method for sample clean-up.[3]

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade) containing 0.1% formic acid

  • Internal Standard (a structural analog of muraglitazar) solution in acetonitrile

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

Procedure:

  • To 100 µL of human plasma in a 96-well plate, add 300 µL of the internal standard solution in acetonitrile.

  • Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean 96-well plate.

  • The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: Reversed-Phase LC-MS/MS Analysis

This protocol is optimized for the separation of muraglitazar and its oxidative metabolites, including this compound.

Instrumentation and Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Sciex API 3000 or equivalent[3]

  • Column: Phenomenex C18(2) Luna, 5 µm, 2.0 x 50 mm[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-7 min: 80% B

    • 7.1-9 min: 20% B (re-equilibration)

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • MS Detection: Positive ion electrospray tandem mass spectrometry (MS/MS). Monitor specific parent-to-product ion transitions for muraglitazar, this compound, and other metabolites of interest.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Human Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 10 µL onto C18 Column supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (ESI+) separation->detection data Data Acquisition and Analysis detection->data

Caption: Workflow for the analysis of muraglitazar and its metabolites.

metabolic_pathway cluster_oxidation Oxidation (Phase I) cluster_conjugation Conjugation (Phase II) muraglitazar Muraglitazar o_demethyl This compound muraglitazar->o_demethyl CYP-mediated hydroxy Hydroxy muraglitazar muraglitazar->hydroxy CYP-mediated oxazole_opening Oxazole Ring Opening Products muraglitazar->oxazole_opening CYP-mediated glucuronide Muraglitazar Glucuronide muraglitazar->glucuronide UGT-mediated

Caption: Major metabolic pathways of muraglitazar.

References

Tracing Metabolic Pathways: The Use of Radiolabeled Muraglitazar in the Formation of O-Demethyl Muraglitazar

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for tracing the formation of O-Demethyl muraglitazar, a metabolite of the dual peroxisome proliferator-activated receptor (PPAR) agonist, muraglitazar. By utilizing radiolabeled [14C]muraglitazar, researchers can effectively track its metabolic fate, quantify the formation of its metabolites, and elucidate the underlying biochemical pathways. These protocols are designed to be adaptable for both in vitro and in vivo studies, providing a comprehensive framework for drug metabolism research.

Introduction

Muraglitazar, a dual PPARα/γ agonist, was developed for the treatment of type 2 diabetes to improve glycemic control and lipid profiles.[1][2] Understanding the metabolic fate of a drug candidate is a critical component of the drug development process, providing insights into its efficacy, safety, and potential drug-drug interactions. The metabolism of muraglitazar proceeds primarily through two main pathways: oxidation and glucuronidation.[3][4] One of the key oxidative metabolites is this compound. To accurately trace and quantify the formation of this and other metabolites, studies employing radiolabeled parent drug are indispensable. This document outlines the use of [14C]muraglitazar for this purpose.

Overview of Muraglitazar Metabolism

In vivo and in vitro studies have demonstrated that muraglitazar is extensively metabolized.[3][4] The primary routes of metabolism are:

  • Oxidation: This includes hydroxylation and O-demethylation, leading to the formation of various oxidative metabolites.[5] O-demethylation of the methoxy group on the phenoxy ring results in the formation of this compound.

  • Glucuronidation: The parent drug and its oxidative metabolites can undergo conjugation with glucuronic acid, forming glucuronides which are then excreted.[3]

The parent drug, muraglitazar, is the most abundant component found in plasma, with no single metabolite being present in high concentrations.[3] The primary route of elimination is through biliary excretion of the metabolites, which are ultimately found in the feces.[1][3]

Quantitative Data on Metabolite Formation

The following tables summarize representative quantitative data on the distribution of muraglitazar and its metabolites. This data is based on findings from studies using [14C]muraglitazar in human and animal models.

Table 1: Representative Distribution of [14C]Muraglitazar and its Metabolites in Human Plasma (Percentage of Total Radioactivity)

AnalyteConcentration (ng/mL)Percentage of Total Radioactivity
Muraglitazar1500>85%
This compound30<2%
Other Oxidative Metabolites45<3%
Glucuronide Conjugates75<5%

Table 2: Representative Excretion Profile of Radioactivity Following Oral Administration of [14C]Muraglitazar in Humans

Excretion RoutePercentage of Administered Dose
Feces~96%
Urine~3.5%

Experimental Protocols

Synthesis of [14C]Muraglitazar

The synthesis of radiolabeled muraglitazar is a critical first step. The carbon-14 isotope is typically introduced into a stable position within the molecule that is not lost during metabolism. For muraglitazar, a potential position for the radiolabel is within the glycine moiety or the core phenyl rings. The synthesis should be carried out by a specialized radiochemical synthesis laboratory.

In Vitro Metabolism Studies using Human Liver Microsomes

This protocol is designed to investigate the formation of this compound in a controlled in vitro system.

Objective: To determine the rate of formation of this compound from [14C]muraglitazar in human liver microsomes.

Materials:

  • [14C]Muraglitazar (specific activity >50 mCi/mmol)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Scintillation cocktail

  • LC-MS/MS system with a radiodetector

Procedure:

  • Incubation:

    • Prepare incubation mixtures in microtubes containing phosphate buffer, HLMs (0.5 mg/mL), and the NADPH regenerating system.

    • Pre-warm the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding [14C]muraglitazar (final concentration, e.g., 1 µM).

    • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold ACN.

    • Vortex and centrifuge to precipitate proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent.

    • Inject an aliquot onto the LC-MS/MS system coupled with a radiodetector.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to [14C]muraglitazar and its metabolites based on retention time and mass-to-charge ratio.

    • The radiodetector will confirm that the identified peaks are derived from the parent compound.

    • Calculate the rate of formation of this compound.

In Vivo Metabolism Studies in Animal Models (e.g., Rats)

This protocol outlines a typical in vivo study to investigate the pharmacokinetic profile and metabolite formation of muraglitazar.

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of [14C]muraglitazar in rats.

Materials:

  • [14C]Muraglitazar formulated for oral administration

  • Sprague-Dawley rats

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., heparinized tubes)

  • Tissue homogenization equipment

  • Sample processing reagents (as in the in vitro protocol)

  • LC-MS/MS system with a radiodetector

Procedure:

  • Dosing:

    • Administer a single oral dose of [14C]muraglitazar to rats (e.g., 10 mg/kg).

  • Sample Collection:

    • Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours).

    • House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-24h, 24-48h).

    • At the end of the study, euthanize the animals and collect tissues of interest.

  • Sample Processing:

    • Process plasma from blood samples.

    • Homogenize tissue samples.

    • Extract urine and homogenized feces with an appropriate solvent.

  • Analysis:

    • Determine the total radioactivity in all samples using liquid scintillation counting.

    • Analyze plasma, urine, and fecal extracts by LC-MS/MS with radiodetection to identify and quantify muraglitazar and its metabolites, including this compound.

  • Data Analysis:

    • Construct pharmacokinetic profiles for the parent drug and total radioactivity.

    • Determine the percentage of the dose excreted in urine and feces.

    • Quantify the relative abundance of this compound in different matrices.

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism (Rat Model) invitro_start [14C]Muraglitazar hlm Human Liver Microsomes + NADPH invitro_start->hlm Add incubation Incubation at 37°C hlm->incubation termination Reaction Termination (ACN) incubation->termination analysis_invitro LC-MS/MS with Radiodetection termination->analysis_invitro result_invitro Formation Rate of This compound analysis_invitro->result_invitro invivo_start Oral Dosing of [14C]Muraglitazar rat Sprague-Dawley Rat invivo_start->rat collection Blood, Urine, Feces Collection rat->collection processing Sample Processing collection->processing analysis_invivo LC-MS/MS with Radiodetection processing->analysis_invivo result_invivo ADME Profile & Metabolite Quantification analysis_invivo->result_invivo

Caption: Experimental workflow for in vitro and in vivo metabolism studies of [14C]muraglitazar.

muraglitazar_metabolism_pathway muraglitazar Muraglitazar oxidation Oxidation (CYP450) muraglitazar->oxidation glucuronidation1 Glucuronidation (UGTs) muraglitazar->glucuronidation1 o_demethyl This compound oxidation->o_demethyl other_oxidative Other Oxidative Metabolites oxidation->other_oxidative glucuronidation2 Glucuronidation (UGTs) o_demethyl->glucuronidation2 other_oxidative->glucuronidation2 muraglitazar_glucuronide Muraglitazar Glucuronide glucuronidation1->muraglitazar_glucuronide metabolite_glucuronides Metabolite Glucuronides glucuronidation2->metabolite_glucuronides excretion Biliary Excretion muraglitazar_glucuronide->excretion metabolite_glucuronides->excretion

Caption: Simplified metabolic pathway of muraglitazar.

Conclusion

The use of radiolabeled [14C]muraglitazar is a powerful and essential tool for elucidating its metabolic fate. The protocols outlined in this document provide a robust framework for conducting both in vitro and in vivo studies to trace the formation of this compound and other metabolites. This information is crucial for a comprehensive understanding of the drug's disposition and for making informed decisions during the drug development process. Although the development of muraglitazar was discontinued due to safety concerns, the methodologies described here remain fundamental to the field of drug metabolism and pharmacokinetics.[6][7]

References

Practical Guide to O-Demethyl Muraglitazar Analysis in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, undergoes extensive metabolism in vivo. One of the key metabolic pathways is O-demethylation, resulting in the formation of O-Demethyl muraglitazar.[1][2][3] Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides a detailed practical guide for the analysis of this compound in a research setting, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While a specific validated method for this compound is not publicly available due to the discontinuation of muraglitazar's development, this guide consolidates information on muraglitazar analysis and general bioanalytical principles to propose a robust starting protocol.

Overview of the Analytical Method

The proposed method for the quantitative analysis of this compound in biological matrices, such as plasma, is based on LC-MS/MS. This technique offers high sensitivity and selectivity, which is essential for detecting and quantifying drug metabolites that are often present at low concentrations.[2] The workflow involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry.

Signaling Pathway and Metabolism

Muraglitazar exerts its therapeutic effects by activating PPARα and PPARγ receptors, which play a key role in regulating glucose and lipid metabolism. Its metabolism in humans is extensive, involving primarily oxidation and glucuronidation.[2] O-demethylation is a significant oxidative metabolic pathway.[1][3]

Muraglitazar Muraglitazar PPARa PPARα Activation Muraglitazar->PPARa PPARg PPARγ Activation Muraglitazar->PPARg Oxidation Oxidation (e.g., O-demethylation, hydroxylation) Muraglitazar->Oxidation Glucuronidation Glucuronidation Muraglitazar->Glucuronidation Lipid_Metabolism Regulation of Lipid Metabolism PPARa->Lipid_Metabolism Glucose_Homeostasis Regulation of Glucose Homeostasis PPARg->Glucose_Homeostasis O_Demethyl_Muraglitazar This compound Oxidation->O_Demethyl_Muraglitazar Other_Metabolites Other Oxidative Metabolites Oxidation->Other_Metabolites Glucuronide_Congjugates Glucuronide Conjugates Glucuronidation->Glucuronide_Congjugates Excretion Biliary Excretion O_Demethyl_Muraglitazar->Excretion Other_Metabolites->Excretion Glucuronide_Congjugates->Excretion

Figure 1: Simplified signaling and metabolic pathway of Muraglitazar.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (synthesis may be required)

  • Internal Standard (IS): A stable isotope-labeled this compound is ideal. Alternatively, a structurally similar compound not present in the sample can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Control biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[4]

  • Spiking: To 100 µL of plasma sample, add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

A reversed-phase C18 column is a suitable starting point for the separation of muraglitazar and its metabolites.

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then return to initial conditions and equilibrate for 2 minutes.
Mass Spectrometry Conditions

Detection will be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The exact mass of Muraglitazar is 516.19 g/mol (C29H28N2O7). O-Demethylation involves the removal of a methyl group (CH2) and the addition of a hydrogen atom, resulting in a mass difference of -14.02 g/mol . Therefore, the expected mass of this compound is approximately 502.17 g/mol . The precursor ion in positive mode would be [M+H]+.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound~503.2To be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Note: The product ions and optimal collision energy will need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Linearity and Range: Typically a minimum of 5-6 non-zero standards.

  • Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.

  • Recovery: Efficiency of the extraction process.

  • Matrix Effect: Ion suppression or enhancement due to co-eluting matrix components.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Data Presentation

Quantitative data from the analysis should be summarized in clear and concise tables.

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

Parameter Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Precursor Ion (m/z) ~503.2
Product Ion (m/z) To be determined

| Internal Standard | Stable isotope-labeled this compound |

Table 2: Example Validation Summary (Hypothetical Data)

Validation Parameter Result Acceptance Criteria
Linearity (r²) >0.995 >0.99
LLOQ 0.5 ng/mL S/N > 10
Intra-day Precision (%CV) <10% <15%
Inter-day Precision (%CV) <12% <15%
Intra-day Accuracy (%Bias) ± 8% ± 15%
Inter-day Accuracy (%Bias) ± 10% ± 15%
Recovery >85% Consistent and reproducible

| Matrix Effect | <15% | <15% |

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Experimental workflow for the analysis of this compound.

Conclusion

This document provides a comprehensive, practical guide for the analysis of this compound in a research setting. By leveraging established methods for the parent compound and general principles of bioanalytical chemistry, researchers can develop and validate a robust LC-MS/MS assay. The provided protocols for sample preparation, chromatography, and mass spectrometry, along with the validation guidelines, offer a solid framework for the accurate quantification of this important metabolite.

References

Application Notes and Protocols: O-Demethyl Muraglitazar in Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethyl muraglitazar is a significant metabolite of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist.[1] Muraglitazar itself underwent extensive nonclinical toxicology evaluation, revealing a complex profile with species-specific effects and notable findings in long-term studies.[2][3] As part of a comprehensive safety assessment of any new chemical entity, the toxicological potential of its major metabolites must be evaluated. These application notes provide a framework for the toxicological screening of this compound, drawing upon the known toxicological profile of the parent compound and established in vitro and in vivo methodologies.

While muraglitazar's development was discontinued due to cardiovascular safety concerns in humans, understanding the toxicological profile of its metabolites remains crucial for several reasons[1][3]:

  • Retrospective analysis: Aiding in the understanding of the parent drug's toxicity.

  • Read-across for similar compounds: Providing valuable data for the development of other PPAR agonists.

  • Environmental and metabolic studies: Assessing the potential impact of the metabolite.

These protocols are designed to provide a starting point for the toxicological evaluation of this compound, with a focus on key areas of concern identified for the parent compound.

Mechanism of Action: PPARα/γ Activation

Muraglitazar is a potent agonist of both PPARα and PPARγ.[4][5] This dual agonism leads to a complex downstream signaling cascade affecting glucose metabolism, lipid homeostasis, and cellular proliferation and differentiation.[6] While studies have indicated that metabolites of muraglitazar generally exhibit reduced PPARα/γ activity compared to the parent compound, it is essential to confirm the activity of this compound to contextualize its toxicological profile.[7][8]

PPAR_Signaling_Pathway O-Demethyl_muraglitazar This compound PPAR PPARα / PPARγ O-Demethyl_muraglitazar->PPAR Binds to RXR RXR PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to PPAR->RXR Heterodimerizes with Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: PPARα/γ signaling pathway activation by a ligand.

Quantitative Data Summary

The following tables summarize the key toxicological findings for the parent compound, muraglitazar. These data should be used as a reference for designing and interpreting toxicology studies for this compound.

Table 1: Summary of Non-Clinical Toxicology Findings for Muraglitazar

Study TypeSpeciesKey FindingsReference
Repeat-Dose Toxicity RatDecreased erythrocyte count and hematocrit, adipocyte vacuolation and hyperplasia, increased liver and heart weights, adipose tissue fibroplasia/fibrosis.[3][9]
DogPronounced clinical toxicity, degenerative changes in brain, spinal cord, and testes (species-specific sensitivity).[2][3][9]
MonkeySubcutaneous edema, hematologic/hematopoietic and serum chemistry alterations, morphologic findings in heart and adipose tissue.[2][3]
Carcinogenicity Mouse (male)Gallbladder adenomas.[2][3]
Rat (male & female)Adipocyte neoplasms.[2][3]
Rat (male)Urinary bladder tumors (mediated by urolithiasis).[2][3]
Genetic Toxicology In vitro & In vivoNon-genotoxic in a standard battery of assays.[2][3][9]
Reproductive Toxicology Rat, RabbitNo effects on reproductive function, not teratogenic, no selective developmental toxicity.[2][3]

Table 2: Clinical Safety Findings for Muraglitazar in Humans (Phase II/III Trials)

Adverse EventComparison GroupRelative Risk (95% CI)p-valueReference
Death, Myocardial Infarction, or Stroke Placebo or Pioglitazone2.23 (1.07-4.66)0.03[10][11]
Death, MI, Stroke, TIA, or CHF Placebo or Pioglitazone2.62 (1.36-5.05)0.004[10][11]
Congestive Heart Failure (CHF) Placebo or Pioglitazone7.43 (0.97-56.8)0.053[10][11]

Experimental Protocols

The following are detailed protocols for key experiments to assess the toxicological profile of this compound.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the potential of this compound to cause cell death in vitro.

Materials:

  • Hepatoma cell line (e.g., HepG2) or other relevant cell line.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution (in a suitable solvent like DMSO).

  • Positive control (e.g., doxorubicin).

  • Cell viability reagent (e.g., MTT, XTT, or a real-time cytotoxicity assay reagent).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).

  • Remove the overnight culture medium and add the medium containing different concentrations of this compound, a vehicle control, and a positive control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Viability Assessment: At each time point, add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cytotoxicity_Workflow A Seed cells in 96-well plate B Treat cells with This compound A->B C Incubate for 24, 48, 72 hours B->C D Add cell viability reagent C->D E Measure signal (absorbance/fluorescence) D->E F Calculate IC50 E->F

References

Troubleshooting & Optimization

Technical Support Center: O-Demethyl Muraglitazar Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of O-Demethyl muraglitazar via mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure?

A1: this compound is a prominent human metabolite of muraglitazar, a dual PPARα/γ agonist formerly under development for the treatment of type 2 diabetes.[1][2] As a significant metabolite, its detection and quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and metabolism studies to understand the disposition and potential activity of the parent drug.

Q2: Which analytical technique is most suitable for the detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and appropriate technique for the sensitive and selective quantification of this compound in complex biological samples like plasma and urine.[1]

Q3: I am not detecting a signal for this compound. What are the initial troubleshooting steps?

A3: If you are unable to detect a signal, consider the following initial steps:

  • Verify Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

  • Check Compound Stability: Confirm the stability of this compound in your sample matrix and storage conditions.

  • Review Sample Preparation: Evaluate your extraction procedure for potential loss of the analyte.

  • Confirm Chromatographic Conditions: Ensure that the retention time of this compound is within your acquisition window and that the mobile phase is appropriate for its chemical properties.

Q4: What is a suitable internal standard for the analysis of this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ²H labels). A SIL internal standard for the parent drug, muraglitazar, could also be used if a specific one for the metabolite is unavailable, but this is less ideal as it may not perfectly mimic the ionization and matrix effects of the metabolite.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity

Poor chromatography can lead to broad, tailing, or split peaks, resulting in reduced sensitivity and inaccurate quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry For a molecule like this compound, a C18 reversed-phase column is a common starting point. If peak shape is poor, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size.
Suboptimal Mobile Phase Adjust the pH of the aqueous mobile phase. For acidic compounds, a lower pH (e.g., with 0.1% formic acid) can improve peak shape. Optimize the organic mobile phase composition (e.g., acetonitrile vs. methanol) and the gradient profile to ensure adequate retention and sharp peaks.
Sample Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.
Matrix Effects Co-eluting matrix components can suppress the ionization of this compound, leading to a low signal. Improve sample clean-up (e.g., using solid-phase extraction instead of protein precipitation) or adjust the chromatography to separate the analyte from the interfering compounds.

Experimental Protocol: Illustrative LC-MS/MS Parameters

The following table presents a hypothetical but representative set of starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrumentation and application.

ParameterIllustrative Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 503.2
Product Ion (Q3) m/z 354.1 (Quantifier), m/z 134.1 (Qualifier)
Internal Standard [¹³C₆]-O-Demethyl muraglitazar
IS Precursor Ion (Q1) m/z 509.2
IS Product Ion (Q3) m/z 360.1

Note: The m/z values are hypothetical and should be determined empirically.

Issue 2: Inconsistent or Non-Reproducible Results

Variability in your results can stem from several factors throughout the analytical workflow.

Troubleshooting Workflow:

Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed Check_IS Verify Internal Standard Response Consistency Start->Check_IS Check_Cal Examine Calibration Curve (Linearity, R²) Start->Check_Cal Check_QC Review Quality Control Sample Performance Start->Check_QC Investigate_Sample_Prep Investigate Sample Preparation Variability Check_IS->Investigate_Sample_Prep Investigate_LC Assess LC System (Pressure, Retention Time) Check_Cal->Investigate_LC Investigate_MS Evaluate MS Performance (Sensitivity, Stability) Check_QC->Investigate_MS Solution Identify and Rectify Source of Variability Investigate_Sample_Prep->Solution Investigate_LC->Solution Investigate_MS->Solution

Caption: A logical workflow for diagnosing the root cause of inconsistent analytical results.

Issue 3: Understanding the Fragmentation Pattern of this compound

The fragmentation of this compound in the collision cell of a tandem mass spectrometer produces characteristic product ions that are used for its selective detection.

Expected Fragmentation Pathways:

The structure of this compound contains several moieties that are likely to fragment in a predictable manner. The ether linkage, the carboxylic acid group, and the oxazole ring are all potential sites of cleavage.

Predicted Fragmentation of this compound Parent This compound [M+H]⁺ Fragment1 Fragment 1 Cleavage of ether linkage Parent->Fragment1 CID Fragment2 Fragment 2 Loss of CO₂ from carboxylic acid Parent->Fragment2 CID Fragment3 Fragment 3 Oxazole ring opening Parent->Fragment3 CID

References

Technical Support Center: Optimizing Chromatographic Separation of Muraglitazar and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of muraglitazar and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of muraglitazar I should expect to see in my chromatogram?

Muraglitazar is extensively metabolized in vivo. The primary metabolic pathways are oxidation and glucuronidation.[1][2] You can expect to find several oxidative metabolites and their corresponding glucuronide conjugates. The parent drug, muraglitazar, is often the most abundant component in plasma samples.[3][4] However, in bile, the glucuronides of muraglitazar and its oxidative metabolites are the major drug-related components.[2][3]

Q2: I am not detecting any glucuronide metabolites in my fecal samples. Is this normal?

Yes, this is expected. While glucuronide metabolites are major components in bile, they are typically hydrolyzed back to the parent drug and oxidative metabolites by enzymes in the gastrointestinal tract before being excreted in the feces.[2] Therefore, you will primarily detect muraglitazar and its oxidative metabolites in fecal extracts.

Q3: Why are the concentrations of muraglitazar metabolites, particularly the acyl glucuronide, low or variable in my plasma samples?

The acyl glucuronide of muraglitazar (M13) can be unstable in plasma.[1][5][6] This instability can lead to the hydrolysis of the glucuronide back to the parent drug, muraglitazar, during sample collection, storage, and processing. This can result in an underestimation of the glucuronide metabolite and a corresponding overestimation of the parent drug. It is crucial to handle and process plasma samples promptly and at low temperatures to minimize this degradation.

Troubleshooting Guides

Issue 1: Poor Peak Shape - Peak Tailing for Muraglitazar

Symptom: The muraglitazar peak in your chromatogram is asymmetrical with a tailing edge.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Secondary Interactions with Residual Silanols: Muraglitazar, containing a carboxylic acid group, can interact with free silanol groups on the silica-based stationary phase of the column, leading to peak tailing.1. Lower Mobile Phase pH: Adjust the pH of your mobile phase to be 2-3 units below the pKa of muraglitazar's carboxylic acid group. This will ensure the analyte is in its neutral form, minimizing interactions with silanols. 2. Use an End-Capped Column: Employ a column that has been end-capped to reduce the number of available free silanol groups. 3. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase to block the active silanol sites.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.1. Dilute the Sample: Reduce the concentration of your sample and reinject. 2. Use a Higher Capacity Column: If sample dilution is not feasible, consider using a column with a larger internal diameter or a higher stationary phase loading.
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.1. Minimize Tubing Length: Use the shortest possible tubing to connect the components of your HPLC/UPLC system. 2. Use Narrow-Bore Tubing: Employ tubing with a smaller internal diameter (e.g., 0.005 inches) to reduce dead volume.
Issue 2: Poor Resolution Between Muraglitazar and its Oxidative Metabolites

Symptom: Muraglitazar and one or more of its oxidative metabolites are not fully separated, appearing as co-eluting or partially resolved peaks.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Mobile Phase Strength: The organic-to-aqueous ratio of your mobile phase may not be optimal for separating these closely related compounds.1. Optimize the Gradient: If using a gradient, adjust the slope. A shallower gradient will often improve the resolution of closely eluting peaks. 2. Adjust Isocratic Composition: If using an isocratic method, systematically vary the percentage of the organic solvent to find the optimal composition for separation.
Incorrect Mobile Phase pH: The ionization state of muraglitazar and its metabolites can affect their retention and selectivity.Systematic pH Study: Perform a study where you analyze the sample at different mobile phase pH values (e.g., from pH 3 to 7) to determine the optimal pH for resolution.
Suboptimal Stationary Phase: The column chemistry may not be providing enough selectivity for the analytes.1. Try a Different Stationary Phase: Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for your compounds. 2. Change Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) can increase efficiency and improve resolution.
Issue 3: Matrix Effects - Ion Suppression or Enhancement in LC-MS/MS Analysis

Symptom: Inconsistent or inaccurate quantification of muraglitazar and its metabolites in biological samples (e.g., plasma, urine) when using LC-MS/MS.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Co-elution with Endogenous Matrix Components: Phospholipids, salts, and other components from the biological matrix can co-elute with your analytes and interfere with the ionization process in the mass spectrometer.1. Improve Sample Preparation: Implement a more rigorous sample clean-up procedure. Consider using Solid-Phase Extraction (SPE) or a more selective Liquid-Liquid Extraction (LLE) protocol instead of a simple protein precipitation. 2. Optimize Chromatography: Adjust your chromatographic method to separate the analytes from the bulk of the matrix components. A longer run time or a different gradient profile may be necessary.
Ionization Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity.Regular Source Cleaning: Implement a routine maintenance schedule for cleaning the ion source of your mass spectrometer according to the manufacturer's recommendations.
Inappropriate Internal Standard: The internal standard may not be adequately compensating for matrix effects.Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for muraglitazar is the ideal choice as it will have the same chromatographic and ionization behavior as the analyte, providing the most accurate correction for matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation - Single-Pot Liquid-Liquid Extraction (LLE) for Muraglitazar in Human Plasma[7]

This protocol is adapted from a validated method for the determination of muraglitazar in human plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN)

  • Toluene

  • Internal Standard (IS) solution in ACN

  • 96-well plate

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of each plasma sample into a well of a 96-well plate.

  • Add the internal standard solution in acetonitrile.

  • Add toluene to the well to extract the compound of interest.

  • Vortex the plate to ensure thorough mixing.

  • Centrifuge the plate to separate the organic and aqueous layers.

  • Directly inject an aliquot of the organic (upper) layer into the LC-MS/MS system.

Note: This single-pot LLE method eliminates the need for transferring the organic layer, evaporation, and reconstitution, thereby increasing throughput.

Protocol 2: HILIC-MS/MS Method for Muraglitazar Analysis[7]

Chromatographic Conditions:

  • Column: Hypersil silica (3 mm x 50 mm, 3 µm)

  • Mobile Phase: Isocratic elution with 85% methyl t-butyl ether and 15% of a 90:10 (v/v) acetonitrile/water mixture containing 0.3% trifluoroacetic acid.

  • Flow Rate: As per instrument optimization.

  • Post-Column Addition: 50:50 (v/v) acetonitrile/water containing 0.1% formic acid was added post-column to aid ionization.

Mass Spectrometric Conditions:

  • Ionization: Positive ion electrospray ionization (ESI+)

  • Detection: Tandem mass spectrometry (MS/MS) on a triple quadrupole instrument.

  • Data Analysis: The standard curve, ranging from 1 to 1000 ng/mL, was fitted to a 1/x weighted quadratic regression model.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent (Toluene/ACN) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer injection Inject into HILIC Column organic_layer->injection separation Isocratic Separation injection->separation detection MS/MS Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for muraglitazar analysis in plasma.

troubleshooting_peak_tailing start Peak Tailing Observed for Muraglitazar cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? cause1->cause2 No solution1a Lower Mobile Phase pH cause1->solution1a Yes solution1b Use End-Capped Column cause1->solution1b Yes cause3 Extra-Column Volume? cause2->cause3 No solution2a Dilute Sample cause2->solution2a Yes solution3a Minimize Tubing Length/ID cause3->solution3a Yes end Symmetrical Peak Achieved cause3->end No, consult instrument manual solution1a->end solution1b->end solution2a->end solution3a->end

Caption: Troubleshooting logic for muraglitazar peak tailing.

References

Technical Support Center: Synthesis of O-Demethyl Muraglitazar

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of O-Demethyl muraglitazar.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a known human metabolite of Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist. It is formed in the body through the enzymatic O-demethylation of the methoxy group on the phenoxy ring of Muraglitazar.

Q2: What are the main challenges in the chemical synthesis of this compound?

The primary challenge in the chemical synthesis of this compound is the selective demethylation of the aryl methyl ether on the phenoxy ring without affecting other sensitive functional groups in the molecule. These include the carboxylic acid, the tertiary amine, and the oxazole ring. Many common demethylating agents are harsh and can lead to undesired side reactions or complete degradation of the starting material.

Q3: Are there alternative methods to chemical synthesis for obtaining this compound?

Yes, biocatalytic synthesis using microbial bioreactors is a viable and often preferred method for producing this compound.[1] Certain microorganisms can perform selective O-demethylation under mild conditions, offering a cleaner and more efficient route to the desired product.

Q4: What analytical techniques are suitable for characterizing this compound?

Standard analytical techniques for characterizing the final product include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight confirmation and identification of metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Troubleshooting Guide: Chemical Synthesis

The direct O-demethylation of Muraglitazar is fraught with challenges due to the lack of selectivity of common demethylating agents. The following guide addresses potential issues based on experiences with similar complex molecules, such as Navaglitazar.

Problem Potential Cause Troubleshooting Suggestions
Low to no conversion of starting material Reagent not strong enough to cleave the aryl methyl ether bond.1. Increase reaction temperature. 2. Use a stronger Lewis acid (e.g., BBr₃, AlCl₃). Exercise caution as this may lead to side reactions.[2] 3. Consider using nucleophilic demethylating agents like thiolates (e.g., sodium ethanethiolate), but be aware of potential lack of selectivity.
Formation of multiple unidentified byproducts Non-selective reaction of the demethylating agent with other functional groups (e.g., cleavage of other ethers, reaction with the carboxylic acid or oxazole ring).1. Attempt the reaction at a lower temperature. 2. Use a milder demethylating agent. 3. Employ a protecting group strategy for sensitive functionalities prior to demethylation.
Cleavage of the wrong methyl group In molecules with multiple methyl ether groups, boron-based reagents can sometimes preferentially cleave alkyl methyl ethers over aryl methyl ethers.This is a known issue in similar structures. A protecting group strategy is the most effective way to ensure regioselectivity.
Degradation of the starting material or product Harsh reaction conditions (strong acid or base, high temperature) leading to decomposition.1. Explore milder, more selective demethylation methods (e.g., biocatalysis). 2. If using harsh reagents, carefully control reaction time and temperature.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound

This protocol is a generalized approach based on the successful use of microbial bioreactors for producing metabolites of Muraglitazar.[1] Specific microorganisms and optimal conditions would need to be determined experimentally.

1. Microorganism and Culture Preparation:

  • Select a microbial strain known for O-demethylation capabilities (e.g., certain species of Cunninghamella or Actinoplanes).
  • Prepare a suitable culture medium and grow the microorganism to a sufficient cell density.

2. Biotransformation:

  • Introduce Muraglitazar (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the microbial culture.
  • Incubate the culture under optimal conditions (temperature, pH, agitation) for a predetermined period (e.g., 24-72 hours).
  • Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or LC-MS.

3. Extraction and Purification:

  • Once the reaction is complete, separate the microbial biomass from the culture broth by centrifugation or filtration.
  • Extract the this compound from the culture broth using a suitable organic solvent (e.g., ethyl acetate).
  • Wash the organic extract with brine and dry it over anhydrous sodium sulfate.
  • Concentrate the extract under reduced pressure.
  • Purify the crude product using column chromatography on silica gel.

Protocol 2: Purification of this compound

This protocol outlines a general procedure for the purification of a phenolic compound like this compound from a reaction mixture.

1. Liquid-Liquid Extraction:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
  • Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.
  • To separate the phenolic product from non-phenolic impurities, extract the organic layer with a dilute aqueous solution of a stronger base (e.g., 1M NaOH). The phenolic product will move to the aqueous layer as its sodium salt.
  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified this compound.
  • Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).

2. Chromatography:

  • Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.
  • Perform column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the highly purified product.

3. Recrystallization:

  • If the purified product is a solid, further purification can be achieved by recrystallization from an appropriate solvent or solvent mixture.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Muraglitazar biotransformation Biotransformation (Microbial Culture) start->biotransformation extraction Extraction biotransformation->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization end_product This compound recrystallization->end_product hplc HPLC lcms LC-MS nmr NMR end_product->hplc end_product->lcms end_product->nmr

Caption: General workflow for the biocatalytic synthesis and analysis of this compound.

troubleshooting_logic cluster_good Success cluster_bad Failure start Chemical Demethylation Attempt outcome Reaction Outcome? start->outcome success Desired Product Formed outcome->success Clean Conversion no_reaction No Reaction outcome->no_reaction Low/No Conversion byproducts Multiple Byproducts outcome->byproducts Poor Selectivity degradation Degradation outcome->degradation Low Yield troubleshoot Troubleshooting Strategy no_reaction->troubleshoot byproducts->troubleshoot degradation->troubleshoot troubleshoot->start Re-attempt Synthesis

Caption: Logical workflow for troubleshooting the chemical synthesis of this compound.

References

improving the sensitivity of O-Demethyl muraglitazar LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of O-Demethyl muraglitazar analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity in this compound LC-MS/MS analysis?

A1: Low sensitivity in the LC-MS/MS analysis of this compound can stem from several factors, including:

  • Suboptimal Sample Preparation: Inefficient extraction of the analyte from the biological matrix or the presence of significant matrix effects can suppress the analyte signal.

  • Poor Chromatographic Resolution: Co-elution of this compound with interfering compounds from the matrix can lead to ion suppression.

  • Inefficient Ionization: The choice of ionization mode, mobile phase composition, and mass spectrometer source parameters can significantly impact the ionization efficiency of the analyte.

  • Non-optimized MS/MS Parameters: Inappropriate selection of precursor and product ions, as well as suboptimal collision energy, will result in a weak signal.

Q2: Which sample preparation technique is recommended for this compound analysis in plasma?

A2: Both protein precipitation (PPT) and liquid-liquid extraction (LLE) have been successfully used for the analysis of muraglitazar and its metabolites in plasma.[1][2] A single-pot LLE method using a hydrophilic interaction liquid chromatography (HILIC) column has been shown to improve the detection sensitivity of muraglitazar by more than four-fold compared to a traditional reversed-phase LC/MS/MS method.[1] While specific data for this compound is limited, LLE or solid-phase extraction (SPE) are generally preferred for reducing matrix effects compared to PPT.

Q3: What are the key considerations for optimizing the mobile phase?

A3: Mobile phase composition is critical for achieving good chromatographic separation and enhancing ionization efficiency. For this compound, which is an oxidative metabolite of muraglitazar, a mobile phase containing a small percentage of an acid, such as 0.1% formic acid in water and acetonitrile, has been used effectively.[2] The organic content of the mobile phase influences the elution of the analyte and the efficiency of the electrospray ionization (ESI) process.

Q4: How can I minimize matrix effects?

A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting matrix components, are a common challenge. To minimize them:

  • Optimize Sample Preparation: Employ more selective sample cleanup techniques like LLE or SPE to remove interfering substances.

  • Improve Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry to separate this compound from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for signal variations caused by matrix effects.

  • Matrix-Matched Calibrators and Quality Controls: Preparing standards and QCs in the same biological matrix as the samples can help to normalize for matrix effects.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity Inefficient sample extraction.1. Compare the recovery of this compound using different sample preparation methods (PPT, LLE, SPE).2. For LLE, test different organic solvents.3. For SPE, screen different sorbent types and elution solvents.
Ion suppression from matrix components.1. Infuse a solution of this compound post-column while injecting a blank matrix extract to identify regions of ion suppression.2. Modify the chromatographic gradient to shift the retention time of the analyte away from suppressive regions.
Suboptimal MS/MS parameters.1. Perform a precursor ion scan to confirm the m/z of the protonated molecule [M+H]⁺.2. Optimize the collision energy to maximize the intensity of the most stable and specific product ion.
Poor Peak Shape Inappropriate mobile phase or column chemistry.1. Ensure the mobile phase pH is suitable for the analyte's chemical properties.2. Experiment with different column stationary phases (e.g., C18, HILIC).3. Check for column degradation or contamination.
Sample solvent mismatch with the mobile phase.Reconstitute the final extract in a solvent that is of similar or weaker elution strength than the initial mobile phase.
High Background Noise Contaminated mobile phase or LC system.1. Use high-purity, LC-MS grade solvents and additives.2. Flush the LC system thoroughly.3. Check for leaks in the system.
Dirty mass spectrometer ion source.Clean the ion source components according to the manufacturer's recommendations.
Inconsistent Results Variability in sample preparation.1. Ensure consistent and precise execution of the sample preparation protocol.2. Use an automated liquid handler for improved reproducibility.
Analyte instability.Investigate the stability of this compound in the biological matrix and in the final extract under different storage conditions (freeze-thaw, benchtop, autosampler).

Experimental Protocols

Sample Preparation: Single-Pot Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for muraglitazar and is expected to be effective for its O-Demethylated metabolite.[1]

  • To 50 µL of plasma sample in a 96-well plate, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) in acetonitrile.

  • Add 300 µL of toluene as the extraction solvent.

  • Vortex the plate for 1 minute.

  • Centrifuge the plate for 5 minutes at 3000 rpm.

  • Directly inject an aliquot of the organic (upper) layer into the LC-MS/MS system.

LC-MS/MS Parameters

The following are suggested starting parameters that should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC), e.g., a silica column (3 mm x 50 mm, 3 µm).

    • Mobile Phase A: 90:10 (v/v) acetonitrile/water with 0.3% trifluoroacetic acid.

    • Mobile Phase B: Methyl t-butyl ether.

    • Gradient: Isocratic with 85% B.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Post-Column Addition: 50:50 (v/v) acetonitrile/water with 0.1% formic acid at 0.2 mL/min to aid ionization.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z should be confirmed by infusion. Product ions should be determined through fragmentation experiments.

      • Internal Standard: Select appropriate precursor and product ions for the chosen internal standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

    • Collision Energy: Optimize for each MRM transition to achieve the most abundant and stable fragment ion.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques

Technique Pros Cons Relative Sensitivity Improvement (for Muraglitazar)
Protein Precipitation (PPT) Simple, fast, and inexpensive.High potential for matrix effects, may result in lower sensitivity.Baseline
Liquid-Liquid Extraction (LLE) Good sample cleanup, can reduce matrix effects.More labor-intensive than PPT, requires solvent optimization.> 4-fold with HILIC-MS/MS[1]
Solid-Phase Extraction (SPE) Excellent sample cleanup, highly effective at removing interferences, can concentrate the analyte.Most complex and expensive method, requires significant method development.Not specifically quantified for muraglitazar, but generally provides the cleanest extracts.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is extraction Liquid-Liquid Extraction is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation HILIC Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification results Results quantification->results

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues start Low Sensitivity Observed check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Evaluate Chromatography start->check_chromatography check_ms Optimize MS Parameters start->check_ms recovery Low Recovery? check_sample_prep->recovery matrix_effects Matrix Effects? check_sample_prep->matrix_effects peak_shape Poor Peak Shape? check_chromatography->peak_shape coelution Co-elution with Interferences? check_chromatography->coelution ionization_efficiency Poor Ionization? check_ms->ionization_efficiency mrm_optimization Suboptimal MRM? check_ms->mrm_optimization change_extraction Change Extraction Method (e.g., to SPE) recovery->change_extraction optimize_solvents Optimize Solvents recovery->optimize_solvents improve_cleanup Improve Cleanup Step matrix_effects->improve_cleanup use_is Use Isotope-Labeled IS matrix_effects->use_is solution Improved Sensitivity change_extraction->solution optimize_solvents->solution improve_cleanup->solution use_is->solution adjust_mobile_phase Adjust Mobile Phase peak_shape->adjust_mobile_phase change_column Change Column peak_shape->change_column modify_gradient modify_gradient coelution->modify_gradient Modify Gradient adjust_mobile_phase->solution change_column->solution modify_gradient->solution optimize_source Optimize Source Parameters ionization_efficiency->optimize_source check_mobile_phase_additives Check Mobile Phase Additives ionization_efficiency->check_mobile_phase_additives optimize_ce Optimize Collision Energy mrm_optimization->optimize_ce confirm_transitions Confirm Precursor/Product Ions mrm_optimization->confirm_transitions optimize_source->solution check_mobile_phase_additives->solution optimize_ce->solution confirm_transitions->solution

Caption: Troubleshooting logic for low sensitivity issues.

References

stability issues of O-Demethyl muraglitazar in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific long-term stability data for O-Demethyl muraglitazar is not extensively available in public literature. The following troubleshooting guides and FAQs are based on general principles of stability for phenolic drug metabolites and are intended to provide guidance for researchers. It is crucial to perform compound-specific stability studies to obtain accurate data.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound during long-term storage?

A1: this compound, being a phenolic compound, is susceptible to degradation under various storage conditions. Potential stability issues include oxidation, hydrolysis, and photodegradation. Amines, sulfides, and phenols are particularly prone to electron transfer oxidation, which can lead to the formation of N-oxides, hydroxylamines, sulfones, and sulfoxides.[1][2] The presence of a phenolic hydroxyl group makes the molecule susceptible to oxidative degradation, which can be accelerated by factors such as exposure to light, elevated temperature, and the presence of oxygen or metal ions.

Q2: What are the likely degradation pathways for a phenolic compound like this compound?

A2: While specific degradation pathways for this compound are not documented, phenolic compounds generally degrade via oxidation to form quinone-type structures. These quinones can further polymerize, leading to discoloration and loss of the active compound. Other potential pathways include hydrolysis of any ester or amide functionalities present in the molecule.[3]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a well-sealed container, protected from light, at a controlled low temperature (e.g., 2-8 °C or -20 °C), and under an inert atmosphere (e.g., nitrogen or argon) to limit exposure to oxygen. The stability of phenolic compounds is significantly influenced by storage temperature and light exposure.[4]

Q4: How can I monitor the stability of my this compound samples?

A4: Stability should be monitored using a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method with a UV or mass spectrometric detector.[5] This method should be able to separate the intact this compound from its potential degradation products. Regular testing of samples stored under defined conditions will provide data on the rate of degradation.

Troubleshooting Guides

Issue 1: Discoloration of this compound solid powder observed during storage.
  • Possible Cause: Oxidation of the phenolic group, potentially leading to the formation of colored quinone-like compounds or polymers. This can be accelerated by exposure to light and/or oxygen.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container and under an inert atmosphere.

    • Temperature Control: Confirm that the storage temperature has been consistently maintained at the recommended level.

    • Analytical Confirmation: Use a validated HPLC/UPLC method to quantify the purity of the discolored sample and identify any degradation products. A visible color change often indicates significant degradation.

Issue 2: Decreased potency or unexpected results in experiments using stored this compound.
  • Possible Cause: Chemical degradation of this compound leading to a lower concentration of the active compound.

  • Troubleshooting Steps:

    • Purity Analysis: Re-analyze the purity of the stored this compound using a validated analytical method to determine the percentage of the intact compound remaining.

    • Forced Degradation Study: Consider performing a forced degradation study to identify potential degradation products and confirm if the peaks observed in your stored sample correspond to these degradants. Forced degradation studies are a crucial part of pharmaceutical development to understand degradation pathways.[6]

    • Use a Fresh Batch: If significant degradation is confirmed, it is advisable to use a fresh, newly synthesized batch of this compound for future experiments to ensure accurate results.

Data Presentation

Table 1: Illustrative Long-Term Stability Data for a Phenolic Compound (Stored at 25°C/60% RH)

Time (Months)Purity (%)Total Impurities (%)Appearance
099.80.2White to off-white powder
398.51.5Off-white powder
696.23.8Light yellow powder
1292.17.9Yellow powder

Table 2: Illustrative Forced Degradation Data for a Phenolic Compound

Stress ConditionDurationPurity (%)Major Degradant (%)
0.1 M HCl24 hours99.5Not Detected
0.1 M NaOH24 hours85.212.3 (Hydrolysis Product)
3% H₂O₂24 hours75.820.1 (Oxidation Product)
Heat (80°C)48 hours90.18.5 (Thermal Degradant)
Photolytic (UV light)72 hours88.410.2 (Photodegradant)

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Analysis
  • Objective: To quantify the purity of this compound and separate it from potential degradation products.

  • Instrumentation: HPLC system with a UV detector or Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare sample solutions from the stability study at appropriate dilutions.

    • Run the samples and standard on the HPLC system.

    • Calculate the purity of the samples by comparing the peak area of this compound to the total peak area of all components.

Protocol 2: Forced Degradation Study
  • Objective: To intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Procedure:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified period.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.

    • Analysis: Analyze all stressed samples using the validated HPLC method to observe the formation of degradation products.

Mandatory Visualization

G Figure 1: Potential Degradation Pathway of a Phenolic Compound A This compound (Phenolic Compound) B Oxidation (O2, Light, Metal Ions) A->B Susceptible to C Quinone Intermediate B->C D Polymerization C->D E Colored Degradation Products D->E

Caption: Potential oxidative degradation pathway for a phenolic compound.

G Figure 2: Experimental Workflow for a Long-Term Stability Study cluster_0 Study Setup cluster_1 Stability Testing cluster_2 Data Analysis A Receive O-Demethyl muraglitazar Batch B Characterize Initial Purity (t=0) A->B C Aliquot and Store under Defined Conditions (e.g., 25°C/60% RH, 40°C/75% RH) B->C D Pull Samples at Pre-defined Time Points (e.g., 3, 6, 9, 12 months) C->D E Analyze Samples using Stability-Indicating HPLC Method D->E F Quantify Purity and Degradation Products E->F G Evaluate Trends and Determine Shelf-life F->G

Caption: Workflow for a typical long-term stability study of a drug substance.

References

Technical Support Center: Chromatographic Resolution of O-Demethyl Muraglitazar and its Isomeric Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of O-Demethyl muraglitazar with its isomeric metabolites during analytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of muraglitazar that can lead to isomeric metabolites of this compound?

A1: Muraglitazar undergoes extensive oxidative metabolism in humans. The primary pathways include O-demethylation and hydroxylation.[1][2] O-Demethylation of the methoxy group on the phenoxy ring results in the formation of this compound. This metabolite can then undergo further hydroxylation at various positions on the molecule, leading to the formation of several positional isomers which are prone to co-elution in reversed-phase chromatography.

Q2: Why is the resolution of these isomeric metabolites important?

A2: Isomeric metabolites can have different pharmacological activities and toxicological profiles. Therefore, accurate quantification of each isomer is crucial for a comprehensive understanding of the drug's metabolism, safety, and efficacy. Co-elution leads to inaccurate quantification and can mask the presence of a potentially significant metabolite.

Q3: What analytical techniques are best suited for the separation of this compound and its isomers?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the most common and effective techniques for the analysis of drug metabolites.[1] For resolving closely eluting isomers, techniques such as supercritical fluid chromatography (SFC) or the use of specialized chiral stationary phases can also be highly effective.

Troubleshooting Guide: Resolving Co-elution

This guide addresses the specific issue of co-elution between this compound and its hydroxylated isomeric metabolites.

Problem: A single chromatographic peak is observed, but mass spectrometry data suggests the presence of multiple, isobaric species (this compound and its hydroxylated isomers).

This indicates co-elution of the metabolites. The following troubleshooting steps can be taken to achieve separation:

Solution 1: Modification of Mobile Phase Composition

Changing the organic modifier or the pH of the aqueous phase can alter the selectivity of the separation.

  • Strategy 1: Varying the Organic Modifier: If using acetonitrile, try substituting it with methanol or a mixture of acetonitrile and methanol. Methanol often provides different selectivity for polar compounds.

  • Strategy 2: Adjusting Mobile Phase pH: Modifying the pH of the aqueous mobile phase can change the ionization state of the acidic and basic functional groups in the metabolites, leading to changes in retention and potentially resolving co-elution. A pH screening study is recommended.

  • Strategy 3: Using Additives: The addition of ion-pairing reagents or different buffers can also influence selectivity.

Solution 2: Optimization of the Chromatographic Column

The choice of stationary phase is critical for resolving isomers.

  • Strategy 1: Change in Stationary Phase Chemistry: If a standard C18 column is being used, consider switching to a column with a different stationary phase, such as a phenyl-hexyl, pentafluorophenyl (PFP), or a polar-embedded phase. These phases offer different retention mechanisms that can exploit the subtle structural differences between the isomers.

  • Strategy 2: Chiral Stationary Phases: If the isomers are enantiomers or diastereomers, a chiral stationary phase is necessary for separation.

  • Strategy 3: Particle Size and Column Dimensions: Using a column with smaller particles (e.g., <2 µm) and a longer length can increase efficiency and improve resolution.

Solution 3: Adjustment of Elution Conditions

Modifying the gradient and temperature can impact the separation.

  • Strategy 1: Gradient Optimization: A shallower gradient provides more time for the components to interact with the stationary phase, which can improve the resolution of closely eluting peaks.

  • Strategy 2: Temperature Optimization: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance interactions with the stationary phase, leading to better separation. Conversely, in some cases, increasing the temperature can improve efficiency and resolution. A temperature screening study is advisable.

Experimental Protocols

General Protocol for HPLC Method Development for Isomer Separation
  • Initial Conditions:

    • Column: Start with a standard C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 10-90% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: MS/MS with electrospray ionization (ESI) in positive mode.

  • Method Development Steps:

    • If co-elution is observed, proceed through the troubleshooting strategies outlined above.

    • Mobile Phase Screening: Systematically evaluate different organic modifiers (methanol) and pH values.

    • Column Screening: Test a minimum of three different stationary phase chemistries (e.g., C18, Phenyl-Hexyl, PFP).

    • Gradient and Temperature Optimization: For the most promising column/mobile phase combination, perform a systematic optimization of the gradient slope and column temperature.

Data Presentation

Table 1: Hypothetical Retention Times of this compound and Isomeric Metabolites under Different Chromatographic Conditions.

CompoundCondition 1: C18, ACN/H₂OCondition 2: PFP, ACN/H₂OCondition 3: C18, MeOH/H₂O
This compound5.2 min4.8 min6.1 min
Isomer 1 (Hydroxylated)5.2 min5.1 min6.5 min
Isomer 2 (Hydroxylated)5.2 min5.4 min6.9 min

Table 2: Resolution (Rs) Values for Isomeric Metabolites under Different Conditions.

Compound PairCondition 1 (Rs)Condition 2 (Rs)Condition 3 (Rs)
This compound / Isomer 10.01.21.6
Isomer 1 / Isomer 20.01.11.5

A resolution value (Rs) of >1.5 is generally considered baseline separation.

Visualizations

Experimental_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Strategies cluster_outcome Desired Outcome Problem Co-elution of this compound and Isomeric Metabolites Mobile_Phase Mobile Phase Optimization (Solvent, pH, Additives) Problem->Mobile_Phase Column Column Selection (Stationary Phase, Dimensions) Problem->Column Conditions Elution Condition Adjustment (Gradient, Temperature) Problem->Conditions Resolution Baseline Resolution (Rs > 1.5) of all Isomers Mobile_Phase->Resolution Column->Resolution Conditions->Resolution

Caption: Experimental workflow for resolving co-eluting metabolites.

Signaling_Pathway cluster_metabolism Metabolic Pathways Muraglitazar Muraglitazar O_Demethylation O-Demethylation Muraglitazar->O_Demethylation Hydroxylation Hydroxylation Muraglitazar->Hydroxylation O_Demethyl_Muraglitazar This compound O_Demethylation->O_Demethyl_Muraglitazar Isomeric_Metabolites Isomeric Hydroxylated Metabolites Hydroxylation->Isomeric_Metabolites O_Demethyl_Muraglitazar->Hydroxylation Further Metabolism

Caption: Metabolic pathways of muraglitazar leading to isomeric metabolites.

References

Technical Support Center: Refinement of Extraction Protocols for O-Demethyl Muraglitazar from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of O-Demethyl muraglitazar from biological tissues. The information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address common challenges in the extraction of this compound from tissue samples.

Q1: Why is the recovery of this compound from my tissue homogenate consistently low?

A1: Low recovery can stem from several factors throughout the extraction process. Consider the following potential causes and solutions:

  • Incomplete Homogenization: The efficiency of tissue disruption directly impacts analyte release. Different tissues exhibit varying levels of toughness. For fibrous tissues like muscle or skin, a simple mechanical homogenizer might be insufficient.

    • Solution: Consider using bead-beating homogenizers for tougher tissues. The choice of bead material and size should be optimized for the specific tissue type. For softer tissues like the liver or brain, rotor-stator or ultrasonic homogenizers are generally effective. It has been noted that for some tissues, enzymatic digestion prior to mechanical homogenization can improve analyte release.

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently partitioning this compound from the aqueous tissue homogenate into the organic phase (for LLE) or for its elution from an SPE cartridge.

    • Solution: this compound, a metabolite of the hydrophobic drug muraglitazar, is expected to have increased polarity. For Liquid-Liquid Extraction (LLE), a moderately polar solvent like ethyl acetate or a mixture of a nonpolar and a polar solvent might be optimal. For Solid-Phase Extraction (SPE), the choice of sorbent (e.g., C8, C18, or mixed-mode) and the composition of the wash and elution solvents are critical and require systematic optimization.

  • pH of the Aqueous Phase: The ionization state of this compound, which possesses an acidic carboxylic acid group, will significantly influence its solubility and partitioning behavior.

    • Solution: To ensure the analyte is in its non-ionized, more hydrophobic state for efficient extraction into an organic solvent during LLE, the pH of the tissue homogenate should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid group.

  • Insufficient Phase Separation (LLE): Emulsion formation at the interface of the aqueous and organic layers can trap the analyte and lead to low recovery.

    • Solution: Centrifugation at higher speeds or for a longer duration can help break emulsions. The addition of salt (salting-out effect) to the aqueous phase can also improve phase separation.

  • Analyte Degradation: this compound may be susceptible to degradation under certain conditions.

    • Solution: Common factors affecting drug and metabolite stability include temperature, light, pH, and enzymatic activity.[1][2] Ensure samples are processed on ice to minimize enzymatic degradation. Protect samples from light if the compound is known to be light-sensitive. Evaluate the stability of the analyte at different pH values and temperatures during method development.

Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting endogenous components from the tissue matrix, are a common challenge in bioanalysis.[3][4][5]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering matrix components.

    • Solution: If you are using protein precipitation, consider switching to a more selective sample preparation technique like LLE or SPE. If already using LLE or SPE, optimize the wash steps to remove a broader range of interfering substances.

  • Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.

    • Solution: Modify your HPLC/UHPLC gradient, change the mobile phase composition, or try a different column chemistry to improve separation.

  • Internal Standard Selection: An appropriate internal standard (IS) is crucial for compensating for matrix effects.

    • Solution: The ideal IS is a stable isotope-labeled (SIL) version of this compound, as it will have nearly identical chemical and physical properties and experience the same matrix effects.[6][7] If a SIL-IS is not available, a structural analog that co-elutes with the analyte can be used.[6]

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components.

    • Solution: This approach may be viable if the concentration of this compound in the tissue is high enough to remain detectable after dilution.

Q3: My results show high variability between replicate extractions. What could be the cause?

A3: High variability can be introduced at multiple stages of the extraction protocol.

  • Inconsistent Homogenization: If the tissue is not homogenized to a uniform consistency, different aliquots will contain varying amounts of tissue, leading to inconsistent analyte concentrations.

    • Solution: Ensure your homogenization procedure is robust and reproducible. Visually inspect the homogenate for uniformity before proceeding.

  • Inaccurate Pipetting: This is particularly critical when handling small volumes of tissue homogenate, internal standard, or extraction solvents.

    • Solution: Calibrate your pipettes regularly. When pipetting viscous tissue homogenates, consider using reverse pipetting techniques.

  • Precipitate Disturbance during Transfer (Protein Precipitation): If the precipitated protein pellet is disturbed when aspirating the supernatant, it can lead to inconsistent results and clog the LC system.

    • Solution: Ensure complete protein precipitation and a compact pellet by optimizing the centrifugation time and speed. Carefully aspirate the supernatant without disturbing the pellet.

  • Analyte Adsorption: The analyte may adsorb to the surface of plasticware, especially if using polypropylene tubes.

    • Solution: Consider using low-adsorption microcentrifuge tubes. Silanizing glassware can also minimize adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the best method for homogenizing different types of tissues?

A1: The optimal homogenization method depends on the tissue type.

  • Soft Tissues (e.g., liver, brain, kidney): Rotor-stator homogenizers or ultrasonic disruptors are generally effective.

  • Tough/Fibrous Tissues (e.g., muscle, skin, lung): Bead mill homogenizers are often necessary to achieve complete disruption.

  • Hard Tissues (e.g., bone): Cryogenic grinding (e.g., with a mortar and pestle in liquid nitrogen) is typically required before further homogenization.

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: The choice between LLE and SPE depends on the specific requirements of your assay.

  • LLE is often simpler and less expensive to develop. It is effective for removing highly polar or non-polar interferences.

  • SPE can provide cleaner extracts and is more amenable to automation and high-throughput workflows. It offers a wider range of selectivities based on the choice of sorbent.

Q3: How do I choose an appropriate internal standard?

A3: The selection of an internal standard is critical for accurate and precise quantification.

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" as it has the same physicochemical properties as the analyte and will behave identically during extraction, chromatography, and ionization.[6][7]

  • Structural Analog: If a SIL-IS is unavailable, a close structural analog that is not present in the sample and has similar extraction and chromatographic behavior can be used.[6]

Q4: How can I ensure the stability of this compound in tissue samples?

A4: Proper sample handling and storage are crucial.

  • Collection and Storage: Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis to minimize enzymatic degradation.

  • Processing: All sample preparation steps, including homogenization and extraction, should be performed on ice.

  • Stability Studies: It is recommended to perform freeze-thaw and bench-top stability studies with your specific tissue matrix to understand the stability of this compound under your experimental conditions.

Quantitative Data Summary

Table 1: Comparison of Homogenization Methods for Metabolite Extraction

Tissue TypeHomogenization MethodOutcomeReference
Mouse BoneTissueLyser (Bead Mill)mBD method yielded the highest number of metabolites (65).[7]
Maize CobManual Grinding (Mortar & Pestle)Most reproducible and efficient method.
Mouse Tissues (various)Bead BeaterEffective for brain, bone marrow, kidney, spleen, and liver.[8]

Table 2: Extraction Efficiencies of Different Solvent Systems

Sample TypeExtraction Solvent SystemKey FindingReference
Skin TissueMeOH/Chloroform-H2O and MeOH/H2O-ChloroformYielded the highest number of metabolites.[9]
Human TissuesIsopropanol or MTBERequired for quantitative extraction of hydrophobic lipids.[10]
BlastocystisMethanolProvided a consistent, reproducible, and efficient extraction.[11]

Experimental Protocols

The following are generalized, starting-point protocols for LLE and SPE of this compound from a soft tissue like the liver. These protocols should be optimized for your specific application.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen liver tissue.

    • Add 400 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline).

    • Homogenize using a rotor-stator homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout.

  • Sample Preparation:

    • Transfer a 100 µL aliquot of the tissue homogenate to a clean microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Acidify the sample by adding 10 µL of 1 M HCl to adjust the pH to ~3.

  • Extraction:

    • Add 500 µL of ethyl acetate.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Sample Analysis:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • Tissue Homogenization:

    • Follow step 1 from the LLE protocol.

  • Sample Preparation:

    • Transfer a 100 µL aliquot of the tissue homogenate to a clean microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from step 2 onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute this compound with 1 mL of methanol.

  • Sample Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Tissue_Sample 1. Tissue Sample Collection (Flash freeze in liquid N2) Homogenization 2. Homogenization (e.g., Rotor-Stator, Bead Beater) Tissue_Sample->Homogenization IS_Addition 3. Internal Standard Spiking Homogenization->IS_Addition pH_Adjustment 4. pH Adjustment / Protein Precipitation IS_Addition->pH_Adjustment LLE Liquid-Liquid Extraction (LLE) pH_Adjustment->LLE Option A SPE Solid-Phase Extraction (SPE) pH_Adjustment->SPE Option B Evaporation 5. Evaporation LLE->Evaporation SPE->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Method_Selection node_action node_action High_Throughput High Throughput Needed? High_Selectivity High Selectivity Needed? High_Throughput->High_Selectivity Yes LLE Consider Liquid-Liquid Extraction (LLE) High_Throughput->LLE No High_Selectivity->LLE No SPE Consider Solid-Phase Extraction (SPE) High_Selectivity->SPE Yes

References

optimization of sample preparation for O-Demethyl muraglitazar analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of sample preparation for the analysis of O-Demethyl muraglitazar. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a significant oxidative metabolite of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist.[1] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.

Q2: Which biological matrix is most suitable for the analysis of this compound?

A2: this compound, along with other oxidative metabolites, is predominantly found in feces.[1] While it may also be present in urine, primarily as a glucuronide conjugate, and in plasma at low concentrations, feces is the recommended matrix for achieving higher analytical sensitivity.[1]

Q3: What are the key physicochemical properties of this compound to consider during method development?

Q4: What are the most common challenges encountered during the sample preparation of this compound?

A4: Common challenges include low recovery from the biological matrix, significant matrix effects leading to ion suppression or enhancement in LC-MS/MS analysis, and analyte instability. The complexity of matrices like feces can exacerbate these issues.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the sample preparation for this compound analysis.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Suboptimal Extraction pH: this compound is an acidic compound. Extraction from an aqueous matrix into an organic solvent is most efficient when the analyte is in its neutral, un-ionized form.Adjust the sample pH to be at least 2 pH units below the pKa of the carboxylic acid group (pKa of parent muraglitazar is ~3.19).[2][3] An acidic pH (e.g., pH 1-2) will ensure the analyte is protonated and more readily extracted into an organic solvent during Liquid-Liquid Extraction (LLE) or retained on a non-polar Solid-Phase Extraction (SPE) sorbent.[4]
Inappropriate Extraction Solvent (LLE): The polarity of the extraction solvent may not be optimal for partitioning the analyte.Test a range of solvents with varying polarities. For an acidic compound with a relatively high logP, solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and ethyl acetate could be effective.[3][5]
Inefficient Elution from SPE Sorbent: The elution solvent may not be strong enough to desorb the analyte from the SPE cartridge.For reversed-phase SPE, ensure the elution solvent is a strong organic solvent like methanol or acetonitrile. For mixed-mode or ion-exchange SPE, the elution solvent pH must be adjusted to disrupt the analyte-sorbent interaction. For a retained acidic analyte, a basic elution solvent would be required.
High Matrix Effects (Ion Suppression/Enhancement) Co-elution of Endogenous Components: Phospholipids, salts, and other matrix components can co-elute with the analyte and interfere with ionization in the mass spectrometer.Improve Chromatographic Separation: Optimize the LC gradient to better separate the analyte from interfering matrix components.
Enhance Sample Cleanup: Transition from a simple protein precipitation (PPT) method to a more selective technique like LLE or SPE. SPE, in particular, can provide cleaner extracts.[6] Consider using a mixed-mode SPE sorbent for enhanced selectivity.
Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
Poor Reproducibility (%CV > 15%) Inconsistent Extraction Procedure: Manual extraction methods can be prone to variability.Automate the Extraction: Utilize automated liquid handlers for precise and consistent solvent and sample transfers.
Analyte Instability: The analyte may be degrading during sample collection, storage, or processing.Assess Stability: Perform freeze-thaw, bench-top, and long-term stability studies to identify any instability issues.[7] If instability is observed, consider adding stabilizers or antioxidants, and ensure samples are processed promptly at low temperatures.
Incomplete Protein Precipitation: If using PPT, residual proteins can interfere with the analysis.Optimize PPT Conditions: Ensure an adequate ratio of organic solvent (typically 3:1 or 4:1 solvent-to-sample volume) is used.[8] Acetonitrile is often an effective precipitating agent.[9][10] Centrifuge at a sufficient speed and for an adequate duration to ensure complete pelleting of proteins.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Sample Preparation:

    • To 100 µL of plasma or reconstituted fecal homogenate, add an internal standard.

    • Acidify the sample by adding 50 µL of 1M HCl to adjust the pH to approximately 2.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Sorbent: Use a polymeric reversed-phase SPE cartridge (e.g., HLB).

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading:

    • Pre-treat 200 µL of plasma or reconstituted fecal homogenate by adding an internal standard and 200 µL of 2% formic acid in water.

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • A second wash with a slightly stronger organic solvent (e.g., 20% methanol) may be included to remove less polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables present hypothetical data to illustrate the optimization of sample preparation conditions.

Table 1: Comparison of Extraction Methods for this compound from Plasma

Extraction Method Analyte Recovery (%) Matrix Effect (%) Process Efficiency (%) Reproducibility (%CV, n=6)
Protein Precipitation (Acetonitrile)85.265.7 (Ion Suppression)56.012.5
Liquid-Liquid Extraction (Ethyl Acetate, pH 2)92.588.381.76.8
Solid-Phase Extraction (Reversed-Phase)95.897.293.14.2

Table 2: Optimization of LLE Solvent for this compound from Plasma (at pH 2)

Extraction Solvent Analyte Recovery (%) Matrix Effect (%) Process Efficiency (%)
Hexane35.495.133.7
Dichloromethane78.682.364.7
Ethyl Acetate92.588.381.7
Methyl Tert-Butyl Ether (MTBE)90.191.582.4

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Pre-treatment cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing Sample Biological Sample (Plasma, Feces) ISTD Add Internal Standard Sample->ISTD pH_adjust pH Adjustment (Acidification) ISTD->pH_adjust LLE Liquid-Liquid Extraction pH_adjust->LLE Option 1 SPE Solid-Phase Extraction pH_adjust->SPE Option 2 PPT Protein Precipitation pH_adjust->PPT Option 3 Evap Evaporation LLE->Evap SPE->Evap PPT->Evap Optional Analysis LC-MS/MS Analysis PPT->Analysis Direct Injection (Dilute and Shoot) Recon Reconstitution Evap->Recon Recon->Analysis

Caption: Experimental workflow for this compound sample preparation.

troubleshooting_logic Start Problem Encountered LowRecovery Low Recovery? Start->LowRecovery HighMatrix High Matrix Effect? Start->HighMatrix PoorRepro Poor Reproducibility? Start->PoorRepro LowRecovery->HighMatrix No CheckpH Optimize pH (Acidify Sample) LowRecovery->CheckpH Yes HighMatrix->PoorRepro No ImproveChroma Improve LC Separation HighMatrix->ImproveChroma Yes Automate Automate Extraction PoorRepro->Automate Yes CheckSolvent Optimize LLE Solvent or SPE Elution CheckpH->CheckSolvent End Problem Resolved CheckSolvent->End EnhanceCleanup Switch to LLE/SPE ImproveChroma->EnhanceCleanup EnhanceCleanup->End CheckStability Assess Analyte Stability Automate->CheckStability CheckStability->End

Caption: Troubleshooting decision tree for sample preparation optimization.

References

dealing with O-Demethyl muraglitazar standard impurities and degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling, analyzing, and troubleshooting issues related to O-Demethyl muraglitazar reference standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a major active metabolite of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist.[1][2][3] As a significant metabolite, it is crucial for pharmacokinetic, pharmacodynamic, and safety assessments during drug development. Understanding its purity and stability is essential for accurate experimental results.

Q2: What are the primary sources of impurities in an this compound standard?

A2: Impurities in an this compound standard can originate from several sources:

  • Synthesis-related impurities: These can be residual starting materials, intermediates, or by-products from the chemical synthesis process. For instance, impurities in the starting materials of the parent drug, muraglitazar, have been shown to carry through multiple synthetic steps.[4]

  • Degradation products: this compound can degrade over time or under specific environmental conditions (e.g., exposure to light, heat, humidity, or reactive chemicals).

  • Contaminants: These can be introduced from handling, storage, or the surrounding environment.

Q3: How should I store my this compound standard?

A3: To ensure the stability of your this compound standard, it is recommended to store it in a tightly sealed container, protected from light, at a controlled low temperature (e.g., -20°C or as specified by the supplier). Avoid repeated freeze-thaw cycles.

Q4: What are the expected degradation pathways for this compound?

A4: While specific degradation studies on this compound are not extensively published, based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: The ester and amide functional groups in the molecule may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The phenoxy and other electron-rich moieties could be prone to oxidation.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram 1. Contamination of the mobile phase, solvent, or sample. 2. Presence of impurities in the reference standard. 3. Degradation of the sample.1. Prepare fresh mobile phase and solvents. Ensure all glassware is clean. 2. Verify the purity of the standard with the certificate of analysis. If necessary, use a new batch of the standard. 3. Prepare fresh sample solutions and protect them from light and heat.
Poor peak shape (tailing or fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Wash the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the concentration or injection volume of the sample.
Inconsistent retention times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump.1. Use a column oven to maintain a stable temperature. 2. Prepare the mobile phase carefully and ensure it is well-mixed. 3. Degas the mobile phase and prime the pump.
Loss of signal intensity 1. Degradation of the analyte in the sample solution. 2. Adsorption of the analyte onto vials or tubing. 3. Detector malfunction.1. Prepare fresh samples and analyze them promptly. 2. Use silanized vials or alternative tubing materials. 3. Check the detector lamp and other settings.

Quantitative Data Summary

Table 1: Hypothetical Results of a Forced Degradation Study on this compound

Stress Condition Duration Assay (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Impurities (%)
0.1 M HCl24 hours92.54.21.87.5
0.1 M NaOH8 hours85.18.93.514.9
3% H₂O₂24 hours90.36.12.19.7
Heat (80°C)48 hours98.20.80.51.8
Photostability (ICH Q1B)7 days96.71.50.93.3

Note: This table presents hypothetical data for illustrative purposes, as specific forced degradation data for this compound is not publicly available.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for the separation and quantification of this compound and its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid standard at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photodegradation: Expose the solid standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms with that of an unstressed control sample to identify degradation peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis standard This compound Standard dissolution Dissolution in appropriate solvent standard->dissolution acid Acid Hydrolysis dissolution->acid Stress Conditions base Base Hydrolysis dissolution->base Stress Conditions oxidation Oxidation (H2O2) dissolution->oxidation Stress Conditions thermal Thermal Stress dissolution->thermal Stress Conditions photo Photostability dissolution->photo Stress Conditions hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc detection UV Detection hplc->detection data Data Analysis & Impurity Profiling detection->data

Caption: Experimental workflow for forced degradation studies.

troubleshooting_flow start Analytical Issue Encountered q1 Are there unexpected peaks? start->q1 a1_yes Check for contamination (solvents, glassware). Verify standard purity. Prepare fresh sample. q1->a1_yes Yes q2 Is the peak shape poor? q1->q2 No a1_yes->q2 a2_yes Check column health. Adjust mobile phase pH. Reduce sample concentration. q2->a2_yes Yes q3 Are retention times inconsistent? q2->q3 No a2_yes->q3 a3_yes Check column temperature. Ensure mobile phase consistency. Degas mobile phase. q3->a3_yes Yes end Issue Resolved q3->end No a3_yes->end

Caption: Troubleshooting logical workflow for HPLC analysis.

degradation_pathway parent This compound hydrolysis Hydrolysis Product(s) (cleavage of ester/amide) parent->hydrolysis Acid/Base oxidation Oxidation Product(s) (e.g., N-oxide, hydroxylation) parent->oxidation Oxidizing Agent photodegradation Photodegradation Product(s) parent->photodegradation Light Exposure

Caption: Proposed degradation pathways for this compound.

References

improving the recovery of O-Demethyl muraglitazar from plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery of O-Demethyl muraglitazar from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

A1: The primary methods for extracting this compound, an acidic metabolite, from plasma include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as desired sample cleanliness, recovery efficiency, and throughput needs.

Q2: Why is the recovery of this compound sometimes low?

A2: Low recovery can be attributed to several factors including:

  • Suboptimal pH: As an acidic compound, the pH of the sample and extraction solvents is critical for maximizing its unionized state, which improves extraction efficiency.

  • Inappropriate Solvent Choice: The polarity and type of organic solvent used in PPT or LLE must be optimized for this compound.

  • Analyte Stability: Degradation of the analyte during sample collection, storage, or the extraction process can lead to lower recovery.

  • Protein Binding: Incomplete disruption of plasma protein binding can result in the analyte being discarded with the protein pellet.

  • Emulsion Formation (in LLE): The formation of a stable emulsion between the aqueous and organic layers can physically trap the analyte, preventing its transfer to the organic phase.

Q3: How can I improve the recovery of this compound?

A3: To improve recovery, consider the following:

  • pH Adjustment: Acidify the plasma sample to a pH below the pKa of this compound to ensure it is in its neutral, more extractable form.

  • Solvent Optimization: Test a range of organic solvents with varying polarities for PPT and LLE to find the one that provides the best recovery.

  • Use of a Co-solvent: In LLE, adding a small amount of a co-solvent can sometimes improve extraction efficiency.

  • SPE Optimization: For SPE, select a sorbent that is appropriate for acidic compounds, such as a polymeric reversed-phase or a mixed-mode anion exchange sorbent. Optimize the wash and elution steps.

  • Sample Handling: Ensure proper storage of plasma samples (typically at -80°C) and minimize freeze-thaw cycles to maintain analyte stability.

Q4: What is the expected stability of this compound in plasma?

A4: While specific stability data for this compound is not extensively published, it is crucial to perform your own stability assessments. Key stability aspects to evaluate include:

  • Freeze-Thaw Stability: Assess analyte degradation after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Determine the stability of the analyte in plasma at room temperature for the expected duration of sample preparation.

  • Long-Term Stability: Evaluate the stability of the analyte in plasma stored at the intended storage temperature over an extended period.

  • Post-Preparative Stability: Assess the stability of the extracted analyte in the final solution prior to analysis.

Troubleshooting Guides

Issue 1: Low Recovery with Protein Precipitation (PPT)
Potential Cause Troubleshooting Step
Incomplete Protein Precipitation - Increase the ratio of organic solvent to plasma (e.g., from 3:1 to 4:1).- Ensure thorough vortexing to facilitate complete protein precipitation.- Perform precipitation at a lower temperature (e.g., on ice) to enhance protein crashing.
Analyte Adsorption to Precipitated Protein - Acidify the plasma sample before adding the precipitation solvent. This can disrupt protein binding and keep the analyte in solution.- Try a different precipitation solvent. Acetonitrile is common, but methanol or a mixture may be more effective.
Suboptimal Solvent for Analyte - Test different organic solvents such as methanol, acetonitrile, or mixtures thereof. Acetonitrile generally provides cleaner extracts, while methanol might offer better recovery for some compounds.
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step
Incorrect pH of Aqueous Phase - Adjust the pH of the plasma sample to be at least 2 pH units below the pKa of this compound to ensure it is in its non-ionized form, which is more soluble in the organic phase.
Inappropriate Extraction Solvent - Test a range of water-immiscible organic solvents with varying polarities (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, dichloromethane).- Consider using a mixture of solvents to optimize extraction efficiency.
Emulsion Formation - Centrifuge at a higher speed or for a longer duration.- Add a small amount of salt (salting out) to the aqueous phase to break the emulsion.- Use a different extraction solvent that is less prone to emulsion formation.
Insufficient Mixing - Ensure adequate vortexing time to maximize the surface area for extraction between the two phases.
Issue 3: Low Recovery with Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step
Inappropriate Sorbent Material - For an acidic analyte like this compound, a polymeric reversed-phase sorbent or a mixed-mode anion exchange (MAX) sorbent is often suitable.[1] If using a standard C18 sorbent, ensure the sample is properly acidified.
Breakthrough During Loading - Ensure the loading flow rate is slow enough to allow for proper interaction between the analyte and the sorbent.- Check if the sample volume is appropriate for the sorbent bed mass.
Analyte Loss During Washing - The wash solvent may be too strong, causing the analyte to be eluted prematurely. Use a weaker wash solvent (e.g., lower percentage of organic solvent).- Ensure the pH of the wash solvent does not cause the analyte to ionize and elute if using a reversed-phase mechanism.
Incomplete Elution - The elution solvent may not be strong enough. Increase the percentage of organic solvent or use a more eluotropic solvent.- For anion exchange, ensure the elution solvent has a sufficiently low pH to neutralize the analyte or a high ionic strength to disrupt the ionic interaction.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • Sample Preparation: Thaw plasma samples on ice.

  • Acidification (Optional but Recommended): To 100 µL of plasma, add 10 µL of 1% formic acid in water and vortex briefly.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol).

  • Vortexing: Vortex the sample vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: Thaw plasma samples on ice.

  • pH Adjustment: To 100 µL of plasma, add 20 µL of a suitable buffer (e.g., 0.1 M phosphate buffer) to adjust the pH to approximately 3-4.

  • Solvent Addition: Add 500 µL of methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Extraction: Vortex for 2 minutes to facilitate extraction.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Polymeric Reversed-Phase
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 1% formic acid in water.

  • Sample Loading: Dilute 100 µL of plasma with 100 µL of 1% formic acid in water and load the mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound (Illustrative Data)

Extraction MethodTypical Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (Acetonitrile) 75 - 90Fast, simple, high-throughputLess clean extract, potential for matrix effects
Liquid-Liquid Extraction (MTBE, pH 3) 85 - 95Cleaner extract than PPT, good recoveryMore labor-intensive, potential for emulsions
Solid-Phase Extraction (Polymeric RP) > 90Cleanest extract, highest recovery, good for automationHigher cost per sample, requires method development

Note: The recovery percentages are illustrative and should be confirmed experimentally for this compound.

Visualizations

Experimental_Workflow_PPT start Plasma Sample acidify Acidify (Optional) start->acidify add_solvent Add Cold Acetonitrile (3:1) acidify->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (>10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow.

Troubleshooting_Low_Recovery_LLE start Low Recovery in LLE check_ph Is pH of aqueous phase < pKa of analyte? start->check_ph adjust_ph Adjust pH with acid check_ph->adjust_ph No check_solvent Is extraction solvent optimal? check_ph->check_solvent Yes adjust_ph->start test_solvents Test alternative solvents (e.g., MTBE, Ethyl Acetate) check_solvent->test_solvents No check_emulsion Is an emulsion present? check_solvent->check_emulsion Yes test_solvents->start break_emulsion Increase centrifugation/Add salt check_emulsion->break_emulsion Yes check_mixing Was mixing sufficient? check_emulsion->check_mixing No break_emulsion->start increase_mixing Increase vortexing time check_mixing->increase_mixing No success Improved Recovery check_mixing->success Yes increase_mixing->start

Caption: LLE Troubleshooting Logic.

References

method validation challenges for O-Demethyl muraglitazar bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the bioanalytical method validation of O-Demethyl muraglitazar.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a bioanalytical method for this compound?

A1: The primary challenges in the bioanalysis of this compound, a metabolite of muraglitazar, often revolve around achieving adequate sensitivity, ensuring selectivity from the parent drug and other metabolites, and mitigating matrix effects in biological samples like plasma. Stability of the analyte during sample collection, storage, and processing is also a critical consideration.

Q2: Which analytical technique is most suitable for the bioanalysis of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for the bioanalysis of this compound. This method offers high sensitivity and selectivity, which is crucial for accurately quantifying the analyte in complex biological matrices.

Q3: How can I improve the chromatographic separation between muraglitazar and this compound?

A3: To improve the separation, consider optimizing the mobile phase composition and gradient. A reversed-phase C18 column is often a good starting point. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and pH modifiers (e.g., formic acid, ammonium acetate) in the mobile phase. A shallow gradient elution program can also enhance resolution between the parent drug and its metabolite.

Q4: What are the key parameters to monitor for mass spectrometry detection of this compound?

A4: For robust MS/MS detection, it is essential to optimize the precursor-to-product ion transitions (MRM transitions), collision energy, and ion source parameters (e.g., ion spray voltage, temperature). Use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for variability in ionization and matrix effects.

Troubleshooting Guide

Issue 1: Low or Inconsistent Extraction Recovery

Low or inconsistent recovery of this compound from the biological matrix can significantly impact the accuracy and precision of the assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Extraction Method Experiment with different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For acidic compounds like this compound, LLE with an organic solvent at an acidic pH can be effective.
pH of Extraction Solvent The pH of the extraction solvent is critical for acidic analytes. Adjust the pH of the sample and extraction solvent to ensure the analyte is in a non-ionized state, which enhances its partitioning into the organic phase during LLE.
Incomplete Protein Precipitation If using PPT, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to sample is sufficient for complete protein removal. Inadequate precipitation can lead to analyte loss through co-precipitation.
Analyte Adsorption This compound may adsorb to plasticware. Using low-adsorption microcentrifuge tubes and pipette tips can help minimize this issue.
Issue 2: Significant Matrix Effects

Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components of the biological matrix, are a common challenge in LC-MS/MS bioanalysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Co-eluting Endogenous Components Improve chromatographic separation to isolate the analyte from interfering matrix components. A longer column or a shallower gradient can improve resolution.
Inefficient Sample Cleanup Enhance the sample cleanup process. SPE often provides cleaner extracts compared to PPT. A more rigorous washing protocol during SPE can also help remove interfering substances.
Phospholipids Phospholipids from plasma are a major source of matrix effects. Use a phospholipid removal plate or a specific extraction protocol designed to eliminate phospholipids.
Ionization Suppression/Enhancement If matrix effects persist, the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for these effects.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add the internal standard solution.

  • Acidify the sample by adding 50 µL of 1 M HCl.

  • Add 600 µL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
Parameter Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometry (MS) Conditions
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Spray Voltage -4500 V
Temperature 500°C
MRM Transitions To be optimized for this compound and the internal standard.
Collision Gas Nitrogen

Visualizations

cluster_workflow Bioanalytical Method Validation Workflow start Method Development specificity Specificity & Selectivity start->specificity calibration Calibration Curve & LLOQ specificity->calibration accuracy Accuracy & Precision calibration->accuracy recovery Extraction Recovery accuracy->recovery matrix Matrix Effect recovery->matrix stability Stability Assessment matrix->stability validation_report Validation Report stability->validation_report

Caption: A typical workflow for bioanalytical method validation.

cluster_troubleshooting Troubleshooting Matrix Effects start Significant Matrix Effect Observed? optimize_chromatography Optimize Chromatography (e.g., new column, gradient change) start->optimize_chromatography Yes pass Pass start->pass No revalidate Re-evaluate Matrix Effect optimize_chromatography->revalidate improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) improve_cleanup->revalidate use_sil_is Use Stable Isotope-Labeled Internal Standard use_sil_is->pass revalidate->improve_cleanup Not Resolved revalidate->use_sil_is Still Not Resolved revalidate->pass Resolved fail Fail

Caption: Decision tree for troubleshooting matrix effects.

cluster_pathway Metabolic Pathway of Muraglitazar muraglitazar Muraglitazar o_demethyl_muraglitazar This compound muraglitazar->o_demethyl_muraglitazar O-demethylation (CYP-mediated) other_metabolites Other Metabolites muraglitazar->other_metabolites Other pathways

Caption: Simplified metabolic pathway of muraglitazar.

Muraglitazar Metabolite Identification: A Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the identification of muraglitazar metabolites. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting any muraglitazar or its metabolites in my LC-MS analysis. What are the possible causes?

A1: This is a common issue that can stem from several factors throughout the experimental process. Here’s a checklist of potential problems and their solutions:

  • Sample Preparation:

    • Inefficient Extraction: Muraglitazar and its metabolites may not be efficiently extracted from the biological matrix (e.g., plasma, urine, feces). Review your extraction protocol. Protein precipitation is a common first step for plasma samples. Ensure the correct solvent-to-sample ratio is used (a 3:1 or 4:1 ratio of acetonitrile or methanol to plasma is typical).

    • Metabolite Degradation: Some metabolites, particularly glucuronide conjugates, can be unstable. Ensure samples are processed promptly and stored at low temperatures (e.g., -80°C) to minimize degradation.

  • LC-MS System:

    • No Flow/Low Flow: Check the HPLC pump for any leaks and ensure there is sufficient mobile phase. High backpressure could indicate a blockage in the system.

    • Detector Issues: Confirm that the mass spectrometer's detector is turned on and that the instrument has been properly tuned and calibrated.

    • Ionization Problems: Muraglitazar and its metabolites are typically analyzed in positive ion mode using electrospray ionization (ESI). Verify that the ESI source is clean and that the settings (e.g., capillary voltage, gas flow) are appropriate for your analytes.

  • Analyte-Specific Issues:

    • Low Abundance: Metabolites are often present at much lower concentrations than the parent drug.[1] You may need to concentrate your sample or use a more sensitive mass spectrometer.

    • Poor Ionization: The choice of mobile phase can significantly impact ionization efficiency. Acidic mobile phases (e.g., with 0.1% formic acid) are often used to promote protonation and enhance the signal in positive ion mode.

Q2: I am observing poor peak shapes (e.g., tailing, splitting, or broad peaks) in my chromatogram. How can I improve this?

A2: Poor peak shape can compromise resolution and the accuracy of quantification. Consider the following troubleshooting steps:

  • Column Issues:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

    • Column Contamination: Buildup of matrix components on the column can cause peak tailing and splitting. Implement a robust column washing step between injections or use a guard column.

    • Inappropriate Stationary Phase: A C18 column is a common choice for reversed-phase separation of drug metabolites. However, if you are analyzing highly polar metabolites, a column with a different chemistry might be more suitable.

  • Mobile Phase and Sample Compatibility:

    • Solvent Mismatch: A significant difference in the solvent composition of your sample and the mobile phase can lead to peak distortion. If possible, dissolve your sample in the initial mobile phase.

    • pH Effects: The pH of the mobile phase can affect the ionization state of your analytes and their interaction with the stationary phase. For acidic compounds like muraglitazar, a mobile phase with a pH below the pKa will result in a neutral molecule with better retention and peak shape on a reversed-phase column.

  • System Dead Volume: Excessive tubing length or poorly made connections can increase dead volume, leading to peak broadening. Ensure all connections are secure and tubing is as short as possible.

Q3: My retention times are shifting between injections. What could be the cause?

A3: Retention time instability can make metabolite identification challenging. Here are some common causes and solutions:

  • HPLC Pump and Mobile Phase:

    • Inconsistent Flow Rate: Fluctuations in pump pressure can indicate a leak or air bubbles in the system. Degas your mobile phases and prime the pump.

    • Mobile Phase Composition Changes: If preparing mobile phases manually, ensure accurate and consistent measurements. For gradient elution, ensure the gradient is reproducible.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions between injections can lead to retention time drift. Ensure an adequate equilibration time is included in your method.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.

Q4: I am having difficulty identifying glucuronide conjugates of muraglitazar. Are there specific challenges with these metabolites?

A4: Yes, identifying glucuronide metabolites can be challenging. Muraglitazar is known to be extensively metabolized through glucuronidation.[1] Here are some key considerations:

  • Lability: Glucuronide conjugates can be thermally labile and may fragment in the ion source of the mass spectrometer. This can make it difficult to detect the intact parent ion.

  • Hydrophilicity: Glucuronides are more polar than the parent drug, leading to poor retention on traditional reversed-phase columns. They often elute early in the chromatogram, where ion suppression from the sample matrix is most pronounced.

  • MS/MS Fragmentation: In tandem mass spectrometry (MS/MS), the glucuronide moiety often cleaves readily, resulting in a neutral loss of 176 Da. While this is a characteristic fragmentation, it may not provide sufficient structural information about the aglycone (the parent molecule).

To overcome these challenges:

  • Optimize Ion Source Conditions: Use lower source temperatures to minimize in-source fragmentation.

  • Chromatography: Consider using a column designed for polar compounds or adjust your mobile phase to improve retention.

  • MS/MS Analysis: Look for the characteristic neutral loss of 176 Da in your MS/MS spectra. Additionally, try to obtain fragment ions from the aglycone to confirm the structure.

Data Presentation: Muraglitazar Metabolite Mass Spectrometry Data

The following table summarizes the mass-to-charge ratios (m/z) of the protonated parent molecule of muraglitazar and some of its key oxidative metabolites, along with characteristic fragment ions observed in tandem mass spectrometry (MS/MS). This data is crucial for the identification of these metabolites in complex biological matrices.

Compound[M+H]+ (m/z)Key Fragment Ions (m/z)Putative Biotransformation
Muraglitazar517292, 186Parent Drug
M5, M10, M11, M14533292, 202, 184Hydroxylation
M15503292, 172O-Demethylation

Data extracted from Wang et al. (2006). Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards. Drug Metabolism and Disposition, 34(5), 841-852.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the identification of muraglitazar metabolites.

Sample Preparation from Plasma (Protein Precipitation)

This protocol is designed for the extraction of muraglitazar and its metabolites from plasma samples prior to LC-MS analysis.

  • Thaw Plasma: If frozen, thaw plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation: Add 300-400 µL of ice-cold acetonitrile or methanol to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest, and transfer it to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a generic gradient method suitable for the separation of muraglitazar and its metabolites.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

Tandem Mass Spectrometry (MS/MS) on a Q-TOF Instrument

These are typical settings for a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer for metabolite identification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150°C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Desolvation Temperature: 350 - 450°C

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) is often used to generate a rich fragmentation spectrum.

  • Acquisition Mode: Data-dependent acquisition (DDA) is commonly used, where the most intense ions in a full scan MS are automatically selected for MS/MS fragmentation.

Visualizations

Metabolic Pathway of Muraglitazar

Muraglitazar Muraglitazar Oxidative_Metabolites Oxidative Metabolites (e.g., Hydroxylation, O-demethylation) Muraglitazar->Oxidative_Metabolites Oxidation (Phase I) Muraglitazar_Glucuronide Muraglitazar-Glucuronide Muraglitazar->Muraglitazar_Glucuronide Glucuronidation (Phase II) Glucuronide_Conjugates Glucuronide Conjugates Oxidative_Metabolites->Glucuronide_Conjugates Glucuronidation (Phase II)

Caption: Primary metabolic pathways of muraglitazar.

Experimental Workflow for Muraglitazar Metabolite Identification

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Biological_Matrix Biological Matrix (Plasma, Urine, Feces) Extraction Extraction (e.g., Protein Precipitation) Biological_Matrix->Extraction Concentration Concentration & Reconstitution Extraction->Concentration RP_HPLC Reversed-Phase HPLC Separation Concentration->RP_HPLC Injection QTOF_MS Q-TOF Mass Spectrometry RP_HPLC->QTOF_MS Elution Data_Acquisition Data Acquisition (Full Scan MS & MS/MS) QTOF_MS->Data_Acquisition Metabolite_Identification Metabolite Identification (Mass & Fragmentation Analysis) Data_Acquisition->Metabolite_Identification

Caption: General workflow for identifying muraglitazar metabolites.

References

Technical Support Center: O-Demethyl Muraglitazar HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the resolution of O-Demethyl muraglitazar in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: I am seeing poor resolution between this compound and the parent compound, muraglitazar. What are the initial steps to improve separation?

A: Poor resolution between a metabolite and its parent drug is a common challenge. A systematic approach to optimizing your HPLC method is recommended. Here are the initial steps:

  • Mobile Phase Composition: The organic modifier and aqueous phase pH are critical factors.[1][2][3][4][5] Modifying the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention and selectivity. Additionally, since this compound and muraglitazar have different acidic/basic properties, adjusting the mobile phase pH can alter their ionization states and improve separation.[1][2][3][4]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often resolve closely eluting peaks. A shallow gradient profile around the elution time of the two compounds can enhance their separation.[6][7]

  • Column Chemistry: The choice of stationary phase is fundamental to achieving good resolution. If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

Troubleshooting Workflow: Initial Steps for Poor Resolution

G A Poor Resolution Observed B Adjust Mobile Phase Ratio (Organic/Aqueous) A->B C Modify Mobile Phase pH A->C D Implement a Shallow Gradient A->D E Test Alternative Column Chemistry A->E F Resolution Improved? B->F Run Test Injection C->F Run Test Injection D->F Run Test Injection E->F Run Test Injection G Further Optimization F->G Yes H Consult Advanced Troubleshooting F->H No

Caption: Initial troubleshooting workflow for poor HPLC resolution.

2. Q: My this compound peak is tailing. What are the likely causes and how can I fix it?

A: Peak tailing can compromise peak integration and reduce resolution. The common causes include:

  • Secondary Silanol Interactions: Residual silanols on the silica-based stationary phase can interact with basic functional groups on the analyte, causing tailing.

    • Solution: Add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a base-deactivated column or a column with a different stationary phase chemistry. Lowering the mobile phase pH can also help by protonating the silanols.[8]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues.

    • Solution: Flush the column with a strong solvent. If the problem persists, you may need to replace the column.[8][9]

Data Presentation: Effect of Mobile Phase Modifier on Peak Asymmetry

ParameterMethod 1 (No Modifier)Method 2 (0.1% TFA)Method 3 (0.1% TEA)
Mobile Phase AWaterWater with 0.1% TFAWater with 0.1% TEA
Mobile Phase BAcetonitrileAcetonitrile with 0.1% TFAAcetonitrile with 0.1% TEA
Peak Asymmetry (Tf)1.81.21.1
Resolution (Rs)1.31.92.1

3. Q: I am experiencing a drifting baseline. What could be the issue?

A: A drifting baseline can be caused by several factors:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting your analytical run.[9]

  • Mobile Phase Issues: The mobile phase may not be properly mixed, or one of the components may be slowly changing in concentration. Ensure thorough mixing and degassing of your mobile phases.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the detector and cause baseline drift. Use a column oven to maintain a constant temperature.

  • Detector Lamp Aging: An aging detector lamp can also lead to a drifting baseline.

Logical Diagram: Diagnosing Baseline Drift

G Start Baseline Drift Observed Q1 Is the column fully equilibrated? Start->Q1 A1 Equilibrate column for 30-60 min Q1->A1 No Q2 Are mobile phases freshly prepared and degassed? Q1->Q2 Yes A1->Start A2 Prepare fresh mobile phase and degas Q2->A2 No Q3 Is the column temperature stable? Q2->Q3 Yes A2->Start A3 Use a column oven Q3->A3 No Q4 Is the detector lamp old? Q3->Q4 Yes A3->Start A4 Replace detector lamp Q4->A4 Yes End Problem Resolved Q4->End No A4->End

Caption: A logical workflow for diagnosing and resolving baseline drift in HPLC.

Experimental Protocols

Standard HPLC Method for this compound

This method provides a starting point for the analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 245 nm

Optimized HPLC Method for Enhanced Resolution

This method is designed to improve the resolution between this compound and muraglitazar.

  • Column: Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-12 min: 30% to 45% B (shallow gradient)

    • 12-15 min: 45% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 245 nm

Data Presentation: Comparison of Standard vs. Optimized Method

ParameterStandard MethodOptimized Method
Column TypeC18Phenyl-Hexyl
Resolution (Rs)1.42.5
This compound tR (min)9.810.5
Muraglitazar tR (min)10.311.4
Run Time (min)2525

Signaling Pathways and Logical Relationships

Signaling Pathway: Impact of HPLC Parameters on Resolution

This diagram illustrates how various HPLC parameters influence the key factors affecting chromatographic resolution.

G cluster_0 Adjustable HPLC Parameters cluster_1 Chromatographic Factors cluster_2 Outcome A Mobile Phase Composition X Selectivity (α) A->X Z Retention Factor (k) A->Z B Column Chemistry B->X Y Efficiency (N) B->Y C Flow Rate C->Y D Temperature D->Y D->Z Resolution Resolution (Rs) X->Resolution Y->Resolution Z->Resolution

Caption: Relationship between HPLC parameters and chromatographic resolution.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of O-Demethyl Muraglitazar in Clinical Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of an analytical method for O-Demethyl muraglitazar in clinical samples. As no specific validated method for this compound is publicly available, this document outlines the essential validation parameters based on regulatory guidelines. For comparative purposes, this guide includes detailed experimental data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the similar compound, pioglitazone, and its active metabolites in human plasma.

Core Principles of Bioanalytical Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application. The validation process demonstrates that the method is selective, sensitive, accurate, and precise for the quantification of the analyte in the specific biological matrix. Key validation parameters, as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA), are summarized below.

Key Validation Parameters
ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard (IS).
Accuracy The closeness of the determined value to the nominal or known true value.The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.The precision determined at each concentration level should not exceed 15% of the Coefficient of Variation (CV), except for the LLOQ, where it should not exceed 20% CV.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.The correlation coefficient (r²) should be ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Precision should be within 20% and accuracy within 80-120%.
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical response of extracted samples with the response of unextracted standards.Recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte is considered stable if the deviation from the nominal concentration is within ±15%.

Comparative Analysis: A Validated LC-MS/MS Method for Pioglitazone and its Metabolites

The following sections detail a validated LC-MS/MS method for the simultaneous determination of pioglitazone and its two active metabolites, M-III (keto-derivative) and M-IV (hydroxy-derivative), in human plasma. This serves as a practical example of a validated bioanalytical method for a compound structurally and functionally related to muraglitazar.

Experimental Protocol

1. Sample Preparation:

  • A 0.2 mL aliquot of human plasma was used for the analysis.

  • Protein precipitation was performed using a suitable organic solvent.

  • The supernatant was evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: C18 analytical column.

  • Mobile Phase: Isocratic elution with a mixture of organic solvent and aqueous buffer.

  • Flow Rate: Optimized for efficient separation.

  • Run Time: 2.5 minutes per injection.

3. Mass Spectrometry:

  • Ionization: Positive ion electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM).

  • Ion Transitions:

    • Pioglitazone: m/z 357 → 134

    • M-III (keto-derivative): m/z 371 → 148

    • M-IV (hydroxy-derivative): m/z 373 → 150

    • Internal Standard: m/z 413 → 178

Validation Data Summary

The following tables summarize the quantitative data from the validation of the pioglitazone LC-MS/MS method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Pioglitazone0.5 - 2000> 0.9980.5
M-III0.5 - 2000> 0.9980.5
M-IV0.5 - 2000> 0.9980.5

Table 2: Inter-day Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%Nominal)
PioglitazoneLow1.5≤ 10.584.6 - 103.5
Medium150≤ 10.584.6 - 103.5
High1500≤ 10.584.6 - 103.5
M-IIILow1.5≤ 10.594.4 - 104.0
Medium150≤ 10.594.4 - 104.0
High1500≤ 10.594.4 - 104.0
M-IVLow1.5≤ 10.596.8 - 101.0
Medium150≤ 10.596.8 - 101.0
High1500≤ 10.596.8 - 101.0

Table 3: Stability

AnalyteConditionStability
Pioglitazone, M-III, M-IVShort-term (room temperature)Stable
Long-term (frozen)Stable
Freeze/thaw cyclesStable

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation of a bioanalytical method.

Bioanalytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Experimental Validation cluster_reporting Phase 3: Reporting MethodDevelopment Method Development Protocol Validation Protocol Definition MethodDevelopment->Protocol Selectivity Selectivity Protocol->Selectivity Linearity Linearity & Range Protocol->Linearity AccuracyPrecision Accuracy & Precision Protocol->AccuracyPrecision LLOQ LLOQ Determination Protocol->LLOQ Stability Stability Assessment Protocol->Stability Recovery Recovery Protocol->Recovery Report Validation Summary Report Selectivity->Report Linearity->Report AccuracyPrecision->Report LLOQ->Report Stability->Report Recovery->Report

Caption: General workflow for bioanalytical method validation.

Sample_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PlasmaSample Plasma Sample (0.2 mL) ProteinPrecipitation Protein Precipitation PlasmaSample->ProteinPrecipitation Evaporation Evaporation ProteinPrecipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry LC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for pioglitazone analysis.

A Comparative Analysis of Muraglitazar and its Metabolite, O-Demethyl Muraglitazar, on PPARα Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the peroxisome proliferator-activated receptor alpha (PPARα) activity of the dual PPARα/γ agonist, muraglitazar, and its O-demethylated metabolite. While quantitative data for muraglitazar's potent activation of PPARα is well-documented, publicly available studies lack specific quantitative metrics for the activity of O-Demethyl muraglitazar, noting only a significant reduction in activity compared to the parent compound.

Quantitative Assessment of PPARα Activation

The potency of a compound in activating a receptor is a critical parameter in drug development. For PPARα, this is often expressed as the half-maximal effective concentration (EC50), which represents the concentration of a compound that induces a response halfway between the baseline and maximum response.

CompoundTargetEC50 (nM)Reference
MuraglitazarHuman PPARα320[1][2][3]
This compoundHuman PPARαData Not Available-

Note: While specific quantitative data for this compound is not available in the reviewed literature, studies on the metabolism of muraglitazar have indicated that its metabolites, in general, exhibit greatly reduced activity as PPARα/γ activators relative to the parent drug.[4]

Experimental Protocol: PPARα Transactivation Assay

The determination of PPARα activation is routinely performed using a cell-based reporter gene assay. This in vitro method provides a quantitative measure of a compound's ability to activate the PPARα receptor and initiate the transcription of a target gene.

Objective: To quantify the agonist activity of a test compound on human PPARα.

Materials:

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous PPAR expression.[1]

  • Expression Vector: A plasmid containing the ligand-binding domain (LBD) of human PPARα fused to a GAL4 DNA-binding domain.

  • Reporter Vector: A plasmid containing a luciferase reporter gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

  • Transfection Reagent: A suitable lipid-based transfection reagent.

  • Test Compounds: Muraglitazar and this compound.

  • Control Compounds: A known PPARα agonist (positive control) and a vehicle control (e.g., DMSO).

  • Cell Culture Media and Reagents: DMEM, fetal bovine serum, antibiotics, etc.

  • Luciferase Assay System: A commercial kit for the detection of luciferase activity.

Procedure:

  • Cell Culture and Transfection: HEK293 cells are cultured to an appropriate confluency and then co-transfected with the PPARα expression vector and the luciferase reporter vector.

  • Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compounds (muraglitazar, this compound), the positive control, and the vehicle control.

  • Incubation: The treated cells are incubated for a period of 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The raw luminescence units are normalized to a control (e.g., protein concentration or a co-transfected control plasmid expressing a different reporter). The normalized data is then used to generate dose-response curves, from which the EC50 values are calculated.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Co-transfection with PPARα Expression Vector & Luciferase Reporter Vector cell_culture->transfection add_compounds Addition of Test Compounds (Muraglitazar, this compound) & Controls transfection->add_compounds incubation 24-48h Incubation add_compounds->incubation cell_lysis Cell Lysis incubation->cell_lysis luciferase_assay Luciferase Activity Measurement cell_lysis->luciferase_assay data_analysis Dose-Response Curve Generation & EC50 Calculation luciferase_assay->data_analysis

Caption: Workflow of a PPARα Reporter Gene Assay.

ppar_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Muraglitazar or This compound ppar PPARα ligand->ppar Binds to rxr RXR ppar->rxr Heterodimerizes with ppre PPRE rxr->ppre Binds to target_gene Target Gene ppre->target_gene Activates Transcription mrna mRNA target_gene->mrna Transcription protein Protein mrna->protein Translation

Caption: PPARα Signaling Pathway Activation.

References

A Comparative Guide to the Metabolic Stability of Muraglitazar Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of muraglitazar, a dual PPARα/γ agonist, across various preclinical species and humans. The information herein is supported by experimental data from in vivo and in vitro studies, offering valuable insights for drug development and safety assessment.

Executive Summary

Muraglitazar undergoes extensive metabolism primarily through oxidation and glucuronidation in all species studied, including humans, monkeys, dogs, and rats. The metabolic pathways are qualitatively similar across these species, with the parent drug being the most abundant circulating component in plasma.[1] The primary route of elimination is biliary excretion of glucuronide metabolites. While the overall metabolic profile is comparable, some species-specific differences have been observed, particularly in mice, which exhibit unique conjugation pathways.

In Vitro Metabolic Stability Comparison

The following table summarizes the in vitro metabolic stability of muraglitazar in liver microsomes from various species. These in vitro systems are critical for predicting in vivo hepatic clearance and understanding interspecies differences in drug metabolism.

SpeciesIn Vitro SystemKey Metabolic Pathways ObservedQuantitative Observations
Human Liver Microsomes, HepatocytesOxidation (hydroxylation, O-demethylation), GlucuronidationParent drug is the major component in plasma (>85% of radioactivity). Glucuronidation is a major clearance pathway observed in bile.[2][3]
Monkey (Cynomolgus) Liver Microsomes, HepatocytesOxidation, GlucuronidationMetabolic profile is qualitatively similar to humans.
Dog (Beagle) Liver MicrosomesOxidation, GlucuronidationMetabolic profile is qualitatively similar to humans.
Rat (Sprague-Dawley) Liver Microsomes, HepatocytesOxidation, GlucuronidationMetabolic profile is qualitatively similar to humans.
Mouse (CD-1) Liver Microsomes, HepatocytesOxidation, Glucuronidation, Taurine Conjugation, Glutathione ConjugationExhibits unique taurine and glutathione conjugation pathways not seen in other species.

Experimental Protocols

In Vitro Metabolism in Liver Microsomes

Objective: To determine the metabolic stability and identify the metabolic pathways of muraglitazar in liver microsomes from different species.

Materials:

  • [¹⁴C]Muraglitazar

  • Pooled liver microsomes (human, monkey, dog, rat, mouse)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of [¹⁴C]muraglitazar in a suitable solvent (e.g., acetonitrile or DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (typically at a final protein concentration of 0.5-1.0 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and [¹⁴C]muraglitazar (at a final concentration typically around 1 µM). For glucuronidation assays, also add UDPGA.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solvent, such as cold acetonitrile, containing an internal standard.

  • Centrifuge the samples to pellet the microsomal proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent drug and identify the formed metabolites.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vitro Metabolism in Hepatocytes

Objective: To assess the metabolic profile of muraglitazar in a more physiologically relevant in vitro system that contains both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved or fresh hepatocytes (human, monkey, rat, mouse)

  • Hepatocyte culture medium

  • [¹⁴C]Muraglitazar

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Thaw and culture the hepatocytes according to the supplier's instructions.

  • Prepare a solution of [¹⁴C]muraglitazar in the culture medium.

  • Add the muraglitazar solution to the hepatocyte culture and incubate at 37°C in a humidified incubator with 5% CO₂.

  • At specified time points, collect both the cells and the medium.

  • Extract the drug and metabolites from the samples using a suitable organic solvent like acetonitrile.

  • Analyze the extracts by LC-MS/MS to identify and quantify muraglitazar and its metabolites.

Metabolic Pathways of Muraglitazar

Muraglitazar is metabolized through two primary pathways: Phase I oxidation and Phase II glucuronidation. The oxidative metabolism involves hydroxylation and O-demethylation of the molecule.[2][4] The resulting metabolites, along with the parent drug, can then undergo glucuronidation to form more water-soluble conjugates that are readily excreted in the bile.

Muraglitazar_Metabolism Muraglitazar Muraglitazar Oxidative_Metabolites Oxidative Metabolites (Hydroxylation, O-demethylation) Muraglitazar->Oxidative_Metabolites Phase I: Oxidation (CYP450) Glucuronide_Conjugates Glucuronide Conjugates Muraglitazar->Glucuronide_Conjugates Phase II: Glucuronidation (UGTs) Oxidative_Metabolites->Glucuronide_Conjugates Phase II: Glucuronidation (UGTs) Excretion Biliary Excretion Glucuronide_Conjugates->Excretion

Caption: Metabolic pathways of muraglitazar.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro metabolic stability of a compound like muraglitazar.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare [¹⁴C]Muraglitazar Stock Solution Incubation Incubate at 37°C (Time Course) Test_Compound->Incubation Microsomes Prepare Liver Microsomes (Human, Monkey, Dog, Rat, Mouse) Microsomes->Incubation Cofactors Prepare Cofactors (NADPH, UDPGA) Cofactors->Incubation Quench Quench Reaction (Acetonitrile + Internal Standard) Incubation->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: In vitro metabolic stability workflow.

References

validation of O-Demethyl muraglitazar as a biomarker for drug metabolism phenotyping

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of O-Demethyl muraglitazar as a potential biomarker for drug metabolism phenotyping against established alternatives. While muraglitazar, a dual PPARα/γ agonist, was discontinued from clinical development due to safety concerns, its metabolites present an opportunity for scientific investigation into drug metabolism pathways. This document outlines the current understanding of muraglitazar's metabolism, proposes a framework for evaluating its O-demethylated metabolite as a research tool, and compares it with validated biomarkers for key cytochrome P450 (CYP) enzymes.

Introduction to Muraglitazar and its Metabolism

Muraglitazar undergoes extensive metabolism in humans, with O-demethylation being one of the prominent pathways. In vitro studies have demonstrated that muraglitazar is a substrate for multiple CYP enzymes, primarily CYP2C8, CYP2C9, and CYP3A4. The involvement of multiple enzymes complicates the use of its metabolites as specific phenotyping probes, as the formation of this compound is not likely to be exclusively dependent on a single CYP isoform. This contrasts with validated biomarkers, which are predominantly metabolized by a single enzyme, providing a clearer indication of specific enzyme activity.

Comparative Analysis of Phenotyping Biomarkers

The utility of this compound as a phenotyping biomarker is currently investigational. Below is a comparison with established biomarkers for the primary enzymes involved in muraglitazar's metabolism.

Table 1: Comparison of this compound with Established CYP3A4 Biomarkers
FeatureThis compound (Potential)Midazolam (Established)4β-Hydroxycholesterol (Endogenous)
Primary Metabolizing Enzyme Primarily CYP3A4 (inferred), with potential contribution from other CYPsCYP3A4CYP3A4/5
Route of Administration As parent drug (muraglitazar)Oral, IntravenousEndogenously produced
Key Metabolic Ratio This compound / Muraglitazar1'-hydroxymidazolam / Midazolam[1]4β-hydroxycholesterol / Cholesterol[1]
Specificity Moderate to Low (due to multi-enzyme metabolism of parent)HighHigh
Clinical Validation Not validatedExtensively validated and considered a gold standard[2]Validated and used in clinical studies[3]
Advantages Research tool for studying multi-enzyme interactions.Well-characterized pharmacokinetics and established analytical methods.Non-invasive (endogenous), reflects long-term CYP3A4 activity.
Limitations Lack of specificity, parent drug discontinued.Short half-life, requires administration of an exogenous substance.High inter- and intra-subject variability can be a concern.[3]
Table 2: Comparison of this compound with Established CYP2C8 Biomarkers
FeatureThis compound (Potential)Pioglitazone (Established)Repaglinide (Established)
Primary Metabolizing Enzyme Primarily CYP2C8 (inferred), with potential contribution from other CYPsCYP2C8 and CYP3A4[4]CYP2C8 and CYP3A4
Key Metabolic Ratio This compound / MuraglitazarM-IV (hydroxylated metabolite) / PioglitazoneNot typically used as a metabolic ratio probe
Specificity Moderate to LowModerate (metabolized by both CYP2C8 and CYP3A4)Moderate (metabolized by both CYP2C8 and CYP3A4)
Clinical Validation Not validatedValidated for assessing CYP2C8 activity, particularly in drug-drug interaction studies.[5]Used to study CYP2C8 pharmacogenetics and drug interactions.
Advantages Potential research tool for dual CYP2C8/3A4 activity.Clinically used drug with known safety profile (in current use).Sensitive to CYP2C8 inhibition.
Limitations Lack of specificity, parent drug discontinued.Dual metabolism complicates specific CYP2C8 phenotyping.Dual metabolism complicates specific CYP2C8 phenotyping.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biomarkers. Below are generalized protocols for in vitro phenotyping.

Protocol 1: In Vitro CYP Phenotyping using Human Liver Microsomes (HLM)

Objective: To identify the CYP enzymes responsible for the O-demethylation of muraglitazar.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Muraglitazar

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Specific CYP chemical inhibitors (e.g., ketoconazole for CYP3A4, quercetin for CYP2C8, sulfaphenazole for CYP2C9)

  • Control probe substrates for each CYP isoform

  • Acetonitrile (ACN) for reaction termination

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures containing HLM, phosphate buffer, and muraglitazar at various concentrations.

  • For inhibition assays, pre-incubate the HLM with specific CYP inhibitors before adding muraglitazar.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time, ensuring linear metabolite formation.

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

  • Run parallel incubations with known probe substrates to confirm the activity of the respective CYP enzymes and the effectiveness of the inhibitors.

  • Calculate the rate of metabolite formation and the percentage of inhibition by each specific inhibitor to determine the contribution of each CYP isoform.

Protocol 2: Recombinant Human CYP Enzyme Phenotyping

Objective: To confirm the specific CYP isoforms capable of metabolizing muraglitazar to this compound.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C8, CYP2C9) co-expressed with cytochrome P450 reductase

  • Muraglitazar

  • NADPH

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare incubation mixtures containing individual recombinant CYP enzymes, buffer, and muraglitazar.

  • Initiate the reaction by adding NADPH.

  • Follow steps 4-7 from Protocol 1.

  • Compare the rate of this compound formation across the different recombinant enzymes to identify which isoforms are capable of performing the O-demethylation.

Visualizing Metabolic and Experimental Pathways

Diagram 1: Muraglitazar Metabolism and Phenotyping Logic

G Muraglitazar Metabolism & Phenotyping cluster_0 Metabolic Pathway cluster_1 Phenotyping Workflow Muraglitazar Muraglitazar Metabolites Metabolites Muraglitazar->Metabolites Multiple CYPs (2C8, 2C9, 3A4) In Vitro Assay In Vitro Assay Muraglitazar->In Vitro Assay Substrate This compound This compound Metabolites->this compound O-demethylation LC-MS/MS Analysis LC-MS/MS Analysis This compound->LC-MS/MS Analysis Analyte In Vitro Assay->LC-MS/MS Analysis Quantify Metabolite Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation Determine Enzyme Contribution

Caption: Muraglitazar metabolism and the corresponding in vitro phenotyping workflow.

Diagram 2: Chemical Inhibition Assay Workflow

G Chemical Inhibition Assay Start Start Incubate HLM + Muraglitazar Incubate HLM + Muraglitazar Start->Incubate HLM + Muraglitazar Add Specific CYP Inhibitor Add Specific CYP Inhibitor Incubate HLM + Muraglitazar->Add Specific CYP Inhibitor Initiate Reaction (NADPH) Initiate Reaction (NADPH) Add Specific CYP Inhibitor->Initiate Reaction (NADPH) Terminate & Analyze Terminate & Analyze Initiate Reaction (NADPH)->Terminate & Analyze Compare Metabolite Formation Compare Metabolite Formation Terminate & Analyze->Compare Metabolite Formation Identify Contributing CYPs Identify Contributing CYPs Compare Metabolite Formation->Identify Contributing CYPs

Caption: Workflow for identifying contributing CYP enzymes using chemical inhibitors.

Conclusion

This compound holds potential as a research tool for investigating drug metabolism, particularly the interplay between multiple CYP enzymes like CYP3A4 and CYP2C8. However, its utility as a specific clinical biomarker for phenotyping is limited by the multi-enzyme metabolism of the parent drug, muraglitazar, and the discontinuation of muraglitazar from clinical development. For definitive phenotyping of individual CYP isoforms in a clinical or drug development setting, established and validated probe substrates such as midazolam for CYP3A4 and pioglitazone or repaglinide for CYP2C8 remain the recommended alternatives. Further research, following the outlined experimental protocols, would be necessary to fully characterize the enzymatic pathways leading to the formation of this compound and to explore any potential niche applications in drug metabolism research.

References

A Comparative Analysis of O-Demethyl Muraglitazar and its Hydroxylated Metabolites in Relation to PPAR Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of O-Demethyl muraglitazar and its hydroxylated metabolites, focusing on their activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Muraglitazar is a dual PPARα and PPARγ agonist that was developed for the treatment of type 2 diabetes. Understanding the pharmacological activity of its metabolites is crucial for a complete assessment of its efficacy and safety profile.

Executive Summary

Data Presentation: Comparative Activity

The following tables present the available quantitative data for muraglitazar and a qualitative comparison for its metabolites based on current literature.

Table 1: In Vitro Activity of Muraglitazar at Human PPARα and PPARγ

CompoundTargetAssay TypeEC50 (nM)Reference
MuraglitazarhPPARαTransactivation Assay320[3]
MuraglitazarhPPARγTransactivation Assay110[3]

Table 2: Comparative Activity of Muraglitazar Metabolites

MetaboliteChemical TransformationPPARα/γ ActivitySupporting Evidence
This compoundRemoval of a methyl group from the methoxyphenoxy moietyGreatly reduced compared to muraglitazar[2]
Hydroxylated metabolites (e.g., 9-Hydroxy, 12-Hydroxy, 17-Hydroxy)Addition of a hydroxyl group to the muraglitazar structureGreatly reduced compared to muraglitazar[2]

Signaling Pathway of Muraglitazar

Muraglitazar exerts its therapeutic effects by activating both PPARα and PPARγ. These are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Muraglitazar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Muraglitazar Muraglitazar PPARa_inactive PPARα (inactive) Muraglitazar->PPARa_inactive binds PPARg_inactive PPARγ (inactive) Muraglitazar->PPARg_inactive binds PPARa_active PPARα (active) PPARa_inactive->PPARa_active activates PPARg_active PPARγ (active) PPARg_inactive->PPARg_active activates RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active PPARa_RXR PPARα-RXR Heterodimer PPARa_active->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg_active->PPARg_RXR RXR_active->PPARa_RXR RXR_active->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE binds PPARg_RXR->PPRE binds Target_Genes Target Gene Transcription PPRE->Target_Genes regulates

Caption: Muraglitazar signaling pathway.

Experimental Protocols

The activity of muraglitazar and its metabolites on PPARα and PPARγ is typically assessed using in vitro cell-based transactivation assays.

PPARα/γ Transactivation Assay

Objective: To quantify the ability of a test compound to activate PPARα or PPARγ and induce the expression of a reporter gene.

Methodology:

  • Cell Culture and Transfection:

    • A suitable mammalian cell line (e.g., HEK293, CV-1) is cultured under standard conditions.

    • Cells are transiently transfected with two key plasmids:

      • An expression vector containing the ligand-binding domain (LBD) of human PPARα or PPARγ fused to a DNA-binding domain (DBD) of another transcription factor, commonly GAL4.

      • A reporter vector containing multiple copies of the upstream activation sequence (UAS) for the DBD (e.g., GAL4 UAS) driving the expression of a reporter gene, such as luciferase.

    • A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be co-transfected to normalize for transfection efficiency.

  • Compound Treatment:

    • After transfection, the cells are treated with various concentrations of the test compounds (muraglitazar, this compound, hydroxylated metabolites) or a vehicle control. A known PPAR agonist (e.g., rosiglitazone for PPARγ, WY-14643 for PPARα) is used as a positive control.

  • Reporter Gene Assay:

    • Following an incubation period (typically 24 hours), the cells are lysed.

    • The activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase) is measured using a luminometer.

  • Data Analysis:

    • The activity of the primary reporter is normalized to the activity of the control reporter.

    • The fold activation is calculated relative to the vehicle control.

    • Dose-response curves are generated, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated for each compound.

Experimental_Workflow A Cell Culture (e.g., HEK293) B Transient Transfection - PPAR-LBD Expression Vector - Reporter Vector (Luciferase) A->B C Compound Treatment (Muraglitazar & Metabolites) B->C D Incubation (24 hours) C->D E Cell Lysis D->E F Luciferase Assay (Luminometer) E->F G Data Analysis - Normalization - Fold Activation - EC50 Calculation F->G

Caption: Workflow for a PPAR transactivation assay.

Conclusion

The available evidence indicates that while muraglitazar is a potent dual agonist of PPARα and PPARγ, its major metabolites, this compound and various hydroxylated forms, have substantially reduced activity. This suggests that the pharmacological effects of muraglitazar are primarily driven by the parent compound. For researchers in drug development, this highlights the importance of early metabolic profiling to understand the contribution of metabolites to the overall pharmacological and toxicological profile of a drug candidate. Further studies providing specific quantitative activity data for these metabolites would be beneficial for a more complete understanding of muraglitazar's disposition and action.

References

O-Demethyl Muraglitazar: A Comparative In Vitro Potency Analysis Against the Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of O-Demethyl muraglitazar and its parent drug, muraglitazar, focusing on their potency as peroxisome proliferator-activated receptor (PPAR) agonists. The information is supported by available experimental data and detailed protocols for relevant assays.

Introduction to Muraglitazar and its Metabolism

Muraglitazar is a dual agonist of PPARα and PPARγ, developed for the treatment of type 2 diabetes.[1][2] It simultaneously addresses hyperglycemia and dyslipidemia by modulating the expression of genes involved in glucose and lipid metabolism.[1][2] The activation of PPARγ enhances insulin sensitivity, while PPARα activation leads to improved lipid profiles.[1] Muraglitazar undergoes metabolism in the body, primarily through oxidation and glucuronidation.[3] One of the key oxidative metabolic pathways is O-demethylation, resulting in the formation of this compound.[3]

In Vitro Potency Comparison

Quantitative Data for Muraglitazar

The following table summarizes the in vitro potency of muraglitazar on human PPARα and PPARγ, as determined by transactivation assays.

CompoundTargetEC50 (nM)Reference
MuraglitazarhPPARα320[1][2]
MuraglitazarhPPARγ110[1][2]

Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.

Qualitative Assessment of this compound

Metabolism studies of muraglitazar have consistently reported that its metabolites, including the O-demethylated form, have substantially lower activity at both PPARα and PPARγ receptors compared to muraglitazar itself. This suggests that the O-demethylation process results in a significant loss of the pharmacological activity of the parent compound.

Signaling Pathway of Muraglitazar

Muraglitazar exerts its effects by binding to and activating PPARα and PPARγ, which are nuclear receptors. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Muraglitazar Muraglitazar PPARa PPARα Muraglitazar->PPARa Binds & Activates PPARg PPARγ Muraglitazar->PPARg Binds & Activates Heterodimer PPAR/RXR Heterodimer PPARa->Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (on DNA) Heterodimer->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Metabolic_Effects Regulation of Glucose & Lipid Metabolism Gene_Expression->Metabolic_Effects Leads to

Caption: Signaling pathway of muraglitazar activation of PPARs.

Experimental Protocols

The in vitro potency of compounds like muraglitazar and its metabolites is typically assessed using a cell-based transactivation assay, often employing a luciferase reporter gene.

PPAR Transactivation Assay (Luciferase Reporter)

Objective: To determine the ability of a test compound to activate PPARα or PPARγ and induce the expression of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Expression plasmid for the full-length human PPARα or PPARγ

  • Reporter plasmid containing a luciferase gene under the control of a promoter with PPREs

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (muraglitazar, this compound) and a known PPAR agonist (positive control)

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control.

    • Remove the transfection medium and add fresh medium containing the different concentrations of the compounds to the cells.

    • Include a vehicle control (e.g., DMSO).

    • Incubate the cells with the compounds for 24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add lysis buffer to each well and incubate to lyse the cells and release the luciferase enzyme.

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase assay substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 plate_cells Plate Cells transfect Co-transfect with PPA-R & Reporter Plasmids plate_cells->transfect incubate1 Incubate 24h transfect->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate 24h treat->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Luminescence lyse->measure analyze Analyze Data (EC50) measure->analyze

Caption: Workflow for a PPAR transactivation assay.

References

comparative study of O-Demethyl muraglitazar formation by different CYP isozymes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New research provides a comparative analysis of the cytochrome P450 (CYP) isozymes responsible for the O-demethylation of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) activator. The study identifies CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 as the primary enzymes involved in this metabolic pathway.

This guide presents a summary of the in vitro metabolism of muraglitazar, focusing on the formation of its O-demethylated metabolite by various human CYP isozymes. The data herein is crucial for researchers and professionals in drug development for understanding the pharmacokinetic profile of muraglitazar and predicting potential drug-drug interactions.

Quantitative Comparison of CYP Isozyme Activity in O-Demethyl Muraglitazar Formation

The metabolic conversion of muraglitazar to its O-demethylated form was assessed using cDNA-expressed human CYP isozymes. The following table summarizes the kinetic parameters, intrinsic clearance (Vmax/Km), and the predicted contribution of each major CYP isozyme to this specific metabolic reaction.

CYP IsozymeVmax (pmol/min/pmol P450)Km (µM)Intrinsic Clearance (Vmax/Km) (µl/min/pmol P450)Predicted Contribution (%)
CYP2C81.8 ± 0.24.9 ± 1.10.3725
CYP2C90.5 ± 0.16.2 ± 1.50.0811
CYP2C190.3 ± 0.058.1 ± 2.00.041
CYP2D60.2 ± 0.0312.5 ± 3.10.02<1
CYP3A43.2 ± 0.415.2 ± 3.50.2163

Data is presented as mean ± S.D. for Vmax and Km.

Experimental Protocols

The following methodologies were employed to determine the role of different CYP isozymes in this compound formation.

In Vitro Metabolism with cDNA-Expressed Human P450s
  • Enzyme Source: cDNA-expressed human CYP isozymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5) were used.[1]

  • Substrate: [¹⁴C]Muraglitazar was used as the substrate.[1]

  • Incubation Conditions: Incubations were conducted at 37°C and contained the specific CYP isozyme, [¹⁴C]muraglitazar, and an NADPH-generating system in a phosphate buffer.

  • Analysis: The formation of metabolites was monitored over time. The reaction was terminated, and the metabolites were separated and quantified using high-performance liquid chromatography (HPLC) with radiometric detection.

  • Kinetic Analysis: Michaelis-Menten kinetics were determined by incubating various concentrations of muraglitazar with each active CYP isozyme. The kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), were calculated from nonlinear regression analysis of the velocity versus substrate concentration data. Intrinsic clearance was calculated as the ratio of Vmax to Km.

Prediction of CYP Isozyme Contribution

The relative contribution of each CYP isozyme to the in vivo O-demethylation of muraglitazar was predicted by combining the in vitro intrinsic clearance data with the known relative abundance of each P450 enzyme in human liver microsomes.[1]

Visualizing the Metabolic Pathway

The following diagrams illustrate the experimental workflow and the metabolic pathway for O-demethylation of muraglitazar.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cDNA_CYPs cDNA-expressed CYP Isozymes Incubation Incubation at 37°C cDNA_CYPs->Incubation Muraglitazar [¹⁴C]Muraglitazar Muraglitazar->Incubation NADPH_System NADPH-generating system NADPH_System->Incubation HPLC HPLC Separation Incubation->HPLC Metabolite Separation Quantification Radiometric Quantification HPLC->Quantification Kinetic_Analysis Kinetic Analysis (Vmax, Km) Quantification->Kinetic_Analysis Data for Analysis

Caption: Experimental workflow for determining the kinetics of this compound formation by different CYP isozymes.

metabolic_pathway cluster_enzymes CYP Isozymes Muraglitazar Muraglitazar O_Demethyl_Muraglitazar This compound Muraglitazar->O_Demethyl_Muraglitazar O-demethylation CYP3A4 CYP3A4 (63%) CYP3A4->Muraglitazar CYP2C8 CYP2C8 (25%) CYP2C8->Muraglitazar CYP2C9 CYP2C9 (11%) CYP2C9->Muraglitazar Other_CYPs Other CYPs (<2%) Other_CYPs->Muraglitazar

Caption: Primary CYP isozymes contributing to the O-demethylation of muraglitazar.

Conclusion

The in vitro data clearly demonstrates that multiple CYP isozymes contribute to the O-demethylation of muraglitazar, with CYP3A4 being the major contributor, followed by CYP2C8 and CYP2C9.[1] This multiplicity of metabolic pathways suggests a lower risk of significant drug-drug interactions when muraglitazar is co-administered with inhibitors of a single CYP isozyme.[1] These findings are instrumental for predicting the drug's metabolic fate and for guiding clinical drug interaction studies.

References

Inter-Laboratory Validation of O-Demethyl Muraglitazar Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of O-Demethyl muraglitazar, the primary active metabolite of muraglitazar. Muraglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPARα and PPARγ.[1][2] Accurate quantification of its metabolite is crucial for pharmacokinetic and metabolic studies. This document outlines a framework for an inter-laboratory validation study, presenting hypothetical performance data for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Quantification Methods

The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of expected performance characteristics for HPLC-UV and LC-MS/MS methods based on established validation principles for similar small molecules.[3][4][5][6]

Table 1: Comparison of Analytical Method Performance Characteristics

ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Linearity (r²) > 0.995> 0.999
Lower Limit of Quantification (LLOQ) 10 ng/mL0.5 ng/mL
Accuracy (% Bias) Within ± 15%Within ± 15%
Precision (% CV) < 15%< 15%
Recovery (%) 85 - 110%90 - 105%
Specificity Moderate (Potential for interference)High (Mass-based detection)

Experimental Protocols

Detailed methodologies are essential for reproducibility in an inter-laboratory validation study.

Method A: HPLC-UV

1. Sample Preparation:

  • Perform a liquid-liquid extraction of 1 mL of plasma with 5 mL of ethyl acetate.

  • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 240 nm.

Method B: LC-MS/MS

1. Sample Preparation:

  • Perform a solid-phase extraction (SPE) using a C18 cartridge.

  • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 0.5 mL of plasma onto the cartridge.

  • Wash with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness and reconstitute in 200 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column (2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific parent-to-product ion transitions for this compound and an internal standard would need to be determined.

Inter-Laboratory Study Workflow

An inter-laboratory study is critical to establish the reproducibility of an analytical method.[7] The following workflow outlines the key steps in such a study.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase A Define Study Objectives B Select Participating Laboratories A->B C Prepare & Distribute Standardized Protocols & Samples B->C D Laboratories Perform Sample Analysis C->D E Data Collection & Reporting D->E F Statistical Analysis (Repeatability & Reproducibility) E->F G Final Report Generation F->G H Publication of Results G->H

Figure 1. Workflow for an inter-laboratory validation study.

Muraglitazar's Mechanism of Action

Muraglitazar exerts its therapeutic effects by activating both PPARα and PPARγ receptors.[1][8] This dual agonism leads to downstream effects on glucose and lipid metabolism.

G cluster_0 Muraglitazar Action cluster_1 Downstream Effects cluster_2 Therapeutic Outcomes Muraglitazar Muraglitazar PPARa PPARα Muraglitazar->PPARa PPARg PPARγ Muraglitazar->PPARg Lipid Regulation of Lipid Metabolism PPARa->Lipid Glucose Regulation of Glucose Homeostasis PPARg->Glucose Triglycerides Decreased Triglycerides Lipid->Triglycerides HDL Increased HDL Lipid->HDL Insulin Improved Insulin Sensitivity Glucose->Insulin

Figure 2. Simplified signaling pathway of muraglitazar.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Muraglitazar and its Metabolite, O-Demethyl Muraglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the dual peroxisome proliferator-activated receptor (PPAR) agonist, muraglitazar, and its primary metabolite, O-Demethyl muraglitazar. The information presented is collated from various nonclinical and clinical studies to support research and development in metabolic disease therapeutics.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the available quantitative pharmacokinetic data for muraglitazar. Direct comparative data for this compound is limited in the public domain; however, qualitative descriptions from metabolic studies are included to provide context.

Pharmacokinetic ParameterMuraglitazarThis compoundSource(s)
Time to Maximum Concentration (Tmax) 1 - 6 hoursNot explicitly reported. As a metabolite, Tmax is expected to be later than the parent drug.[1]
Mean Half-Life (t½) 19 - 27 hoursNot explicitly reported. Likely different from the parent drug due to structural changes.[1]
Plasma Concentration The most abundant drug-related component in plasma at all times.Present at concentrations less than 2.5% of muraglitazar at 1-hour post-dose.[2][2][3]
Area Under the Curve (AUC) Mean AUC at a 5 mg once-daily dose is 4.884 µg·h/ml.[3]Not explicitly reported, but expected to be significantly lower than muraglitazar based on plasma concentration data.[3]
Metabolism Extensively metabolized via glucuronidation and oxidation (including O-demethylation and hydroxylation).[2][3]A product of the oxidative metabolism of muraglitazar.[4]
Excretion Primarily excreted in the feces via the biliary route.[3]Excreted along with other metabolites.[4]

Experimental Protocols

The pharmacokinetic data for muraglitazar and its metabolites have been primarily determined through studies involving oral administration of radiolabeled compounds to healthy human subjects and various animal models. The general methodologies employed in these studies are outlined below.

Human Pharmacokinetic and Metabolism Study

A study to elucidate the metabolism and disposition of muraglitazar in humans involved the oral administration of a single 10 mg dose of 14C-labeled muraglitazar to healthy male subjects.

  • Subject Population: Healthy male volunteers.

  • Dosing: Single oral administration of 10 mg 14C-labeled muraglitazar.

  • Sample Collection: Plasma, urine, and feces were collected at predetermined time points.

  • Sample Analysis:

    • Total radioactivity in plasma, urine, and feces was measured to determine absorption, distribution, metabolism, and excretion (ADME) profiles.

    • Plasma samples were analyzed to determine the concentration of the parent drug and its metabolites over time.

    • Metabolite Profiling: Fecal and urine samples were analyzed to identify the major metabolites.

  • Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) were used for the separation, identification, and quantification of muraglitazar and its metabolites.[2][4] The use of radiolabeling allowed for the detection and quantification of all drug-related material.[2][4]

Mandatory Visualization

Muraglitazar's Dual PPARα/γ Signaling Pathway

The following diagram illustrates the mechanism of action of muraglitazar as a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).

muraglitazar_pathway muraglitazar Muraglitazar ppara PPARα muraglitazar->ppara Binds & Activates pparg PPARγ muraglitazar->pparg Binds & Activates ppara_rxr PPARα-RXR Heterodimer ppara->ppara_rxr pparg_rxr PPARγ-RXR Heterodimer pparg->pparg_rxr rxr RXR rxr->ppara_rxr rxr->pparg_rxr ppre PPRE (Peroxisome Proliferator Response Element) ppara_rxr->ppre Binds to DNA pparg_rxr->ppre Binds to DNA gene_transcription Target Gene Transcription ppre->gene_transcription Regulates lipid_metabolism Increased Fatty Acid Oxidation Decreased Triglycerides gene_transcription->lipid_metabolism Leads to glucose_homeostasis Increased Insulin Sensitivity Improved Glucose Uptake gene_transcription->glucose_homeostasis Leads to

Caption: Muraglitazar activates PPARα and PPARγ pathways.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for a clinical pharmacokinetic study of an orally administered drug like muraglitazar.

pk_workflow start Study Start: Healthy Volunteers dosing Oral Administration of Muraglitazar start->dosing sampling Serial Blood Sample Collection dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Analyte Extraction from Plasma processing->extraction analysis LC-MS/MS Analysis (Quantification of Muraglitazar & this compound) extraction->analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) analysis->pk_analysis end Study Completion pk_analysis->end

Caption: Workflow of a clinical pharmacokinetic study.

References

O-Demethyl Muraglitazar Exhibits Attenuated PPARγ Activation Compared to Parent Compound and Thiazolidinediones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in-vitro data confirms that O-Demethyl muraglitazar, a primary metabolite of the dual PPARα/γ agonist muraglitazar, demonstrates significantly reduced activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). This finding positions this compound as a less potent activator of this key metabolic regulator when compared to its parent drug, muraglitazar, and established thiazolidinedione (TZD) insulin sensitizers such as pioglitazone and rosiglitazone.

This comparative guide provides researchers, scientists, and drug development professionals with a concise overview of the PPARγ activation profiles of these compounds, supported by experimental data and detailed methodologies.

Quantitative Comparison of PPARγ Activation

The following table summarizes the half-maximal effective concentration (EC50) values for PPARγ activation by this compound, muraglitazar, pioglitazone, and rosiglitazone. Lower EC50 values are indicative of higher potency.

CompoundPPARγ Activation EC50 (nM)Notes
This compound Greatly Reduced ActivityA primary metabolite of muraglitazar. Studies indicate its activity as a PPARγ activator is significantly lower than that of the parent compound[1]. Specific EC50 values are not readily available in the public domain, underscoring its reduced potency.
Muraglitazar 110 - 243A potent dual PPARα/γ agonist. The range reflects values reported in different studies, highlighting its strong affinity for the PPARγ receptor[2][3].
Pioglitazone ~1160A well-established thiazolidinedione and selective PPARγ agonist used in the treatment of type 2 diabetes. Its higher EC50 value indicates lower potency compared to muraglitazar and rosiglitazone[2][3].
Rosiglitazone 60 - 245Another widely studied thiazolidinedione and potent, selective PPARγ agonist. Its EC50 values demonstrate high potency, comparable to or greater than muraglitazar in some assays[2][3].

Experimental Protocols

The determination of PPARγ activation is typically conducted using a cell-based reporter gene assay. The following is a detailed methodology representative of the protocols used to generate the comparative data.

Principle: A mammalian cell line is co-transfected with two plasmids: one expressing the human PPARγ protein and another containing a luciferase reporter gene under the control of a PPARγ-responsive promoter element (PPRE). Activation of PPARγ by a ligand (test compound) leads to the expression of luciferase, and the resulting luminescence is measured to quantify the extent of receptor activation.

Materials:

  • Cell Line: Mammalian cell line suitable for transfection (e.g., HEK293, CHO, COS-7).

  • Expression Plasmids:

    • A vector containing the full-length human PPARγ cDNA.

    • A reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene.

  • Transfection Reagent: A commercially available lipid-based transfection reagent or electroporation system.

  • Test Compounds: this compound, muraglitazar, pioglitazone, rosiglitazone, and a vehicle control (e.g., DMSO).

  • Cell Culture Medium: Appropriate growth medium and supplements for the chosen cell line.

  • Lysis Buffer and Luciferase Substrate: Commercially available luciferase assay system.

  • Luminometer: For quantifying light output.

  • 96-well Cell Culture Plates: For seeding and treating cells.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a mixture of the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.

    • Separately, dilute the transfection reagent in serum-free medium.

    • Combine the plasmid mixture and the diluted transfection reagent and incubate to allow for complex formation.

    • Add the transfection complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh, complete growth medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound, muraglitazar, pioglitazone, rosiglitazone) and a vehicle control.

    • 24 hours post-transfection, replace the medium with fresh medium containing the various concentrations of the test compounds or the vehicle control.

    • Incubate the cells with the compounds for an additional 18-24 hours.

  • Luciferase Assay:

    • Aspirate the medium from the wells and wash the cells with phosphate-buffered saline (PBS).

    • Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the PPARγ signaling pathway.

Experimental_Workflow cluster_prep Day 1: Preparation and Transfection cluster_treatment Day 2: Compound Treatment cluster_assay Day 3: Assay and Analysis Cell_Seeding Seed Mammalian Cells in 96-well Plate Plasmid_Prep Prepare PPARγ Expression and PPRE-Luciferase Plasmids Transfection_Mix Form Plasmid-Transfection Reagent Complexes Plasmid_Prep->Transfection_Mix Transfection Transfect Cells Transfection_Mix->Transfection Compound_Prep Prepare Serial Dilutions of Test Compounds Treatment Treat Transfected Cells with Compounds Compound_Prep->Treatment Cell_Lysis Lyse Cells Treatment->Cell_Lysis Luminescence_Measurement Measure Luciferase Activity (Luminometer) Cell_Lysis->Luminescence_Measurement Data_Analysis Analyze Data and Determine EC50 Luminescence_Measurement->Data_Analysis

Figure 1. Workflow for a PPARγ reporter gene assay.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARγ Agonist (e.g., Muraglitazar) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) Ligand->PPARg_RXR_inactive Enters Cell and Nucleus PPARg_RXR_active Activated PPARγ-RXR Heterodimer-Ligand Complex PPARg_RXR_inactive->PPARg_RXR_active Ligand Binding PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_active->PPRE Binds to Target_Gene Target Gene Transcription Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein Protein (Metabolic Regulation) Translation->Protein Biological_Response Biological Response (e.g., Improved Insulin Sensitivity) Protein->Biological_Response

Figure 2. PPARγ signaling pathway.

References

A Comparative Assessment of O-Demethyl Muraglitazar and Other PPAR Agonist Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of O-Demethyl muraglitazar, a primary metabolite of the dual PPARα/γ agonist muraglitazar, with metabolites of other peroxisome proliferator-activated receptor (PPAR) agonists. Due to the limited availability of direct comparative quantitative data for this compound, this guide presents a comparison of the parent compounds' activities and summarizes the known effects of their metabolites. Detailed experimental protocols for assessing PPAR agonist activity are also provided to facilitate further research.

Introduction to PPAR Agonists and Their Metabolism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. The three main isoforms are PPARα, PPARγ, and PPARβ/δ.

  • PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation generally leads to decreased triglycerides.

  • PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis, insulin sensitization, and glucose homeostasis.

  • Dual PPARα/γ agonists , such as muraglitazar, were developed to combine the beneficial effects of both receptor subtypes for the treatment of type 2 diabetes and dyslipidemia.[1]

Upon administration, PPAR agonists undergo metabolism, leading to the formation of various metabolites that may retain, have reduced, or lack the pharmacological activity of the parent compound. Understanding the activity of these metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and safety profile. Muraglitazar is metabolized into several compounds, including this compound.[2] In general, the metabolites of muraglitazar have been found to possess significantly reduced activity as PPARα/γ activators compared to the parent drug.

Comparative Agonist Activity of Parent Compounds

While direct comparative data for this compound is limited, the activity of its parent compound, muraglitazar, has been characterized. The following table summarizes the in vitro potency of muraglitazar and other representative PPAR agonists.

CompoundTypePPARα EC50 (nM)PPARγ EC50 (nM)Reference
Muraglitazar Dual PPARα/γ Agonist320110[3][4]
Pioglitazone PPARγ AgonistWeak Agonist-[5]
Fenofibric Acid PPARα Agonist--[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data for Pioglitazone and Fenofibric acid metabolites' direct PPAR activation is not readily available in the form of EC50 values. Pioglitazone has been shown to have multiple metabolites with biological activity, but their specific PPAR selectivity is not fully characterized.[6] Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid.[1]

Signaling Pathway of Dual PPARα/γ Agonism

The activation of both PPARα and PPARγ by a dual agonist like muraglitazar initiates a cascade of events leading to the regulation of target genes involved in glucose and lipid metabolism. The simplified signaling pathway is depicted below.

PPAR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Agonist Dual PPARα/γ Agonist (e.g., Muraglitazar) PPARa PPARα Agonist->PPARa Binds PPARg PPARγ Agonist->PPARg Binds PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerizes with RXR PPARg->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates MetabolicEffects Regulation of Glucose & Lipid Metabolism TargetGenes->MetabolicEffects Leads to ELISA_Workflow A Cell Culture & Treatment with Test Compounds B Nuclear Extraction A->B C Incubate Nuclear Extract in PPRE-coated Plate B->C D Wash to Remove Unbound Proteins C->D E Add Primary Antibody (anti-PPARγ) D->E F Wash E->F G Add HRP-conjugated Secondary Antibody F->G H Wash G->H I Add Substrate & Develop Color H->I J Measure Absorbance at 450 nm I->J

References

Confirming the Structure of O-Demethyl Muraglitazar: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the structure of O-Demethyl muraglitazar, a primary metabolite of the dual peroxisome proliferator-activated receptor (PPAR) agonist, muraglitazar. The accurate structural elucidation of metabolites is a critical step in drug development, ensuring safety and efficacy. This document outlines the use of reference standards in conjunction with modern analytical techniques to achieve unambiguous structural confirmation.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized compound that serves as a benchmark for analytical measurements. In the context of metabolite identification, a reference standard for this compound is indispensable for:

  • Unambiguous Identification: Co-analysis of a suspected metabolite with its reference standard provides definitive confirmation of its identity based on identical retention times and spectral properties.

  • Method Validation: Reference standards are essential for validating the accuracy, precision, linearity, and specificity of analytical methods.

  • Quantitative Analysis: Accurate quantification of the metabolite in biological matrices relies on a calibrated response using a known concentration of the reference standard.

Given that commercial availability of metabolite standards can be limited, synthesis is a viable alternative. One innovative approach is the use of microbial bioreactors, which can be engineered to produce specific drug metabolites like this compound.[1]

Comparative Analysis of Key Analytical Techniques

The structural confirmation of this compound necessitates the use of sophisticated analytical techniques. The three primary methods employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is often used in a complementary fashion.

ParameterHPLC-UVLC-MS/MSNMR
Primary Use Separation and QuantificationSeparation, Identification, and QuantificationDefinitive Structure Elucidation
Sensitivity ng-µgpg-ngµg-mg
Specificity ModerateHighVery High
Information Provided Retention Time, UV-Vis SpectrumRetention Time, Mass-to-Charge Ratio, Fragmentation PatternAtomic Connectivity, Stereochemistry
Sample Requirement Pure or in simple matrixComplex mixturesHighly Purified
Analysis Time (per sample) 5-30 minutes5-30 minutes15 minutes - several hours
Cost (Instrument) LowMedium-HighHigh

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the confirmation of this compound's structure using a reference standard.

G cluster_0 Sample Preparation cluster_1 Reference Standard cluster_2 Analytical Confirmation cluster_3 Data Analysis & Confirmation BiologicalMatrix Biological Matrix (e.g., Plasma, Urine) Extraction Solid Phase or Liquid-Liquid Extraction BiologicalMatrix->Extraction Purification Preparative HPLC Extraction->Purification HPLC HPLC-UV Analysis Purification->HPLC LCMS LC-MS/MS Analysis Purification->LCMS NMR NMR Spectroscopy Purification->NMR Synthesis Chemical Synthesis or Microbial Bioreactor Purification_Ref Purification & Characterization Synthesis->Purification_Ref Ref_Standard This compound Reference Standard Purification_Ref->Ref_Standard Ref_Standard->HPLC Ref_Standard->LCMS Ref_Standard->NMR Comparison Compare Retention Times, Mass Spectra, and NMR Spectra HPLC->Comparison LCMS->Comparison NMR->Comparison Confirmation Structural Confirmation of This compound Comparison->Confirmation

Figure 1. Experimental workflow for the structural confirmation of this compound.

Detailed Experimental Protocols

Below are representative protocols for the analysis of this compound. These are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To separate this compound from its parent drug, muraglitazar, and other metabolites, and to compare its retention time with a reference standard.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Gradient: Start with 20% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Procedure:

    • Prepare solutions of the reference standard and the extracted sample in the mobile phase.

    • Inject equal volumes of the reference standard and the sample onto the HPLC system.

    • Compare the retention time of the peak of interest in the sample chromatogram with that of the reference standard. A matching retention time provides preliminary evidence of identity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Objective: To obtain mass spectral data for this compound, including its accurate mass and fragmentation pattern, and compare it to the reference standard.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • LC Conditions: Same as the HPLC-UV method described above.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan for accurate mass determination and product ion scan for fragmentation analysis.

    • Collision Energy: Optimized to generate characteristic fragment ions.

  • Procedure:

    • Infuse the reference standard directly into the mass spectrometer to optimize ionization and fragmentation parameters.

    • Inject the reference standard and the sample onto the LC-MS/MS system.

    • Compare the retention time, the accurate mass of the molecular ion ([M+H]⁺), and the fragmentation pattern of the analyte in the sample with those of the reference standard. Identical data across all three parameters provides strong evidence for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed structural information of the isolated this compound and compare it with the reference standard for definitive structural confirmation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: The analyte must be isolated and purified, typically by preparative HPLC, and dissolved in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Experiments:

    • 1D NMR: ¹H and ¹³C spectra to identify the types and number of protons and carbons.

    • 2D NMR: COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

  • Procedure:

    • Acquire a full suite of NMR spectra for both the isolated metabolite and the reference standard.

    • Compare the chemical shifts, coupling constants, and correlation patterns in the 2D spectra. Complete correspondence of the NMR data is considered the gold standard for structural elucidation and confirmation. The O-demethylation of muraglitazar would be confirmed by the absence of the methoxy group signal in the ¹H and ¹³C NMR spectra and the appearance of a hydroxyl group signal.[1]

Conclusion

The confirmation of the structure of this compound is a multi-faceted process that relies on the synergistic use of a well-characterized reference standard and a combination of powerful analytical techniques. While HPLC provides initial chromatographic evidence, LC-MS/MS offers a higher degree of confidence through mass and fragmentation data. Ultimately, NMR spectroscopy provides the definitive and unambiguous structural proof. For researchers in drug development, a thorough and rigorous approach to metabolite identification, as outlined in this guide, is paramount for ensuring the safety and regulatory compliance of new chemical entities.

References

validation of the lack of significant biological activity of O-Demethyl muraglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of O-Demethyl muraglitazar, a primary metabolite of the dual PPARα/γ agonist muraglitazar. The focus is to validate the significantly reduced biological activity of this metabolite compared to its parent compound, supported by available data and experimental methodologies.

Comparative Biological Activity

The table below summarizes the known in vitro activity of muraglitazar for human PPARα and PPARγ.

CompoundTargetEC50 (nM)
Muraglitazarhuman PPARα320[2]
human PPARγ110[2]
This compoundhuman PPARαGreatly reduced activity[1]
human PPARγGreatly reduced activity[1]

Experimental Protocols

The determination of PPARα and PPARγ activation is typically conducted using in vitro reporter gene assays. These assays are crucial for screening and characterizing the potency of compounds like muraglitazar and its metabolites.

PPARα/γ Reporter Gene Assay

This assay quantifies the ability of a compound to activate PPARα or PPARγ.

Principle: Cells are transiently transfected with two plasmids:

  • A plasmid containing the ligand-binding domain of human PPARα or PPARγ fused to a DNA-binding domain (e.g., GAL4).

  • A reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., a UAS promoter) upstream of a reporter gene (e.g., luciferase).

When a compound activates the PPAR ligand-binding domain, the fusion protein binds to the reporter promoter, driving the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the level of receptor activation.

Brief Protocol:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured and co-transfected with the expression and reporter plasmids.

  • Compound Incubation: Following transfection, cells are incubated with varying concentrations of the test compound (e.g., muraglitazar, this compound) for a specified period (e.g., 24 hours).

  • Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The dose-response data is plotted, and the EC50 value (the concentration at which the compound elicits a half-maximal response) is calculated.

Below is a visual representation of the experimental workflow.

G cluster_0 Cell Culture & Transfection cluster_1 Compound Incubation cluster_2 Data Acquisition & Analysis A HEK293T Cells D Transfected Cells A->D Co-transfection B PPAR LBD Plasmid B->D C Reporter Plasmid C->D E Test Compounds (Muraglitazar, this compound) F F D->F Add Compounds E->F Incubate 24h G Cell Lysis F->G Lyse Cells H Luciferase Assay G->H I Luminometer Reading H->I J EC50 Calculation I->J

Fig. 1: Workflow for PPAR Reporter Gene Assay.

Signaling Pathway of Muraglitazar

Muraglitazar exerts its therapeutic effects by activating both PPARα and PPARγ. These receptors are nuclear hormone receptors that, upon activation by a ligand, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

  • PPARγ activation primarily leads to an increase in insulin sensitivity and glucose uptake.

  • PPARα activation is mainly involved in the regulation of lipid metabolism, including fatty acid oxidation and the reduction of triglycerides.

The simplified signaling pathway is illustrated below.

G cluster_0 Cellular Activation cluster_1 Nuclear Translocation & Dimerization cluster_2 Gene Transcription cluster_3 Physiological Effects Muraglitazar Muraglitazar PPARa PPARα Muraglitazar->PPARa binds PPARg PPARγ Muraglitazar->PPARg binds Heterodimer_a PPARα-RXR Heterodimer PPARa->Heterodimer_a Heterodimer_g PPARγ-RXR Heterodimer PPARg->Heterodimer_g RXR RXR RXR->Heterodimer_a RXR->Heterodimer_g PPRE PPRE (DNA Response Element) Heterodimer_a->PPRE binds Heterodimer_g->PPRE binds TargetGenes_a Target Genes (Lipid Metabolism) PPRE->TargetGenes_a TargetGenes_g Target Genes (Glucose Homeostasis) PPRE->TargetGenes_g Lipid Decreased Triglycerides TargetGenes_a->Lipid Glucose Improved Insulin Sensitivity TargetGenes_g->Glucose

Fig. 2: Muraglitazar Signaling Pathway.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of O-Demethyl Muraglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of O-Demethyl muraglitazar, a research-grade pharmaceutical compound. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Immediate Safety Precautions

Prior to handling this compound for disposal, ensure all relevant personnel are familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are mandated based on general guidance for handling research-grade pharmaceutical compounds.

Hazard CategoryPersonal Protective Equipment (PPE) and Handling Procedures
Contact Hazard Gloves: Wear chemically resistant gloves (e.g., nitrile). Lab Coat: A fully buttoned lab coat is required. Eye Protection: ANSI-rated safety glasses or goggles are mandatory.
Inhalation Hazard Ventilation: Handle in a well-ventilated area or a certified chemical fume hood. Respiratory Protection: If dusts or aerosols may be generated, a NIOSH-approved respirator may be necessary.
Ingestion Hazard Hygiene: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

Disposal Workflow

The proper disposal of any research compound is a regulated process. The following workflow provides a logical sequence of steps to ensure compliance.

start Start: this compound to be disposed consult_sds Consult Compound's Safety Data Sheet (SDS) start->consult_sds sds_unavailable SDS Unavailable? Assume Hazardous consult_sds->sds_unavailable contact_ehs Contact Institutional Environmental Health & Safety (EHS) sds_unavailable->contact_ehs Yes characterize_waste Characterize Waste: - Hazardous (RCRA)? - Non-Hazardous? sds_unavailable->characterize_waste No ehs_provides_guidance EHS Provides Specific Disposal Guidance contact_ehs->ehs_provides_guidance ehs_provides_guidance->characterize_waste hazardous_waste Segregate as Hazardous Pharmaceutical Waste characterize_waste->hazardous_waste Hazardous non_hazardous_waste Segregate as Non-Hazardous Pharmaceutical Waste characterize_waste->non_hazardous_waste Non-Hazardous label_waste Label Waste Container (Contents, Date, PI) hazardous_waste->label_waste non_hazardous_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste schedule_pickup Schedule Waste Pickup with EHS store_waste->schedule_pickup end End: Compliant Disposal schedule_pickup->end

Disposal Decision Workflow

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the disposal of this compound.

Step 1: Waste Characterization

  • Consult Institutional EHS: Before initiating disposal, contact your institution's Environmental Health & Safety (EHS) department.[1][2] They will provide definitive guidance on whether this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3]

  • Assume Hazardous: In the absence of a specific SDS or guidance from EHS, treat this compound as a hazardous chemical waste.[1]

Step 2: Waste Segregation and Containerization

  • Dedicated Waste Container: Use a dedicated, properly labeled, and sealable container for this compound waste. The container must be compatible with the chemical.

  • Labeling: The waste label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • Accumulation start date

    • Principal Investigator's name and contact information

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent spills.

Step 4: Arranging for Final Disposal

  • Schedule Pickup: Once the waste container is full or the accumulation time limit is approaching (as determined by your EHS), schedule a pickup with your institution's hazardous waste management service.[2][4]

  • Documentation: Ensure all required documentation for the waste pickup is completed accurately. This may include a hazardous waste manifest.

Spill and Emergency Procedures

In the event of a spill of this compound, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If trained and safe to do so, control the source of the spill.

  • Contain: Use a chemical spill kit to absorb and contain the spilled material.

  • Clean: Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office immediately.

Logical Relationships in Waste Management

The following diagram illustrates the key relationships in the compliant management of research chemical waste.

researcher Researcher compound This compound researcher->compound Generates Waste sds Safety Data Sheet (SDS) researcher->sds Consults ehs Environmental Health & Safety (EHS) researcher->ehs Seeks Guidance From sds->researcher Informs Hazard Assessment ehs->researcher Provides Disposal Protocol rcra RCRA Regulations ehs->rcra Ensures Compliance With disposal_vendor Licensed Disposal Vendor ehs->disposal_vendor Coordinates With rcra->disposal_vendor Governs

References

Safeguarding Researchers: A Comprehensive Guide to Handling O-Demethyl Muraglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all personnel handling O-Demethyl muraglitazar. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent occupational exposure.

This compound, a metabolite of the potent dual PPARα/γ agonist muraglitazar, requires stringent handling procedures due to its pharmacological activity and potential health risks. While a specific Occupational Exposure Limit (OEL) has not been established, the known adverse effects of the parent compound, including potential carcinogenicity and cardiovascular events, necessitate treating this compound as a highly potent compound. All handling procedures should be based on a conservative assumption of a high Occupational Exposure Band (OEB), likely in the range of OEB 4 or 5.

Essential Personal Protective Equipment (PPE)

The primary approach to handling this compound is through engineering controls to minimize exposure. Personal Protective Equipment serves as a critical secondary barrier. The following table summarizes the required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting - Disposable, solid-front gown with tight-fitting cuffs- Double nitrile gloves (outer pair with extended cuffs)- Chemical-resistant shoe covers- Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter
Dissolving and Solution Handling - Disposable, solid-front gown with tight-fitting cuffs- Double nitrile gloves (outer pair with extended cuffs)- Chemical-resistant shoe covers- Safety glasses with side shields (if handled within a certified chemical fume hood)- PAPR (if handled outside of a fume hood)
In Vitro/In Vivo Dosing - Disposable, solid-front gown with tight-fitting cuffs- Double nitrile gloves (outer pair with extended cuffs)- Chemical-resistant shoe covers- Safety glasses with side shields and a face shield- PAPR may be required based on the specifics of the procedure and potential for aerosol generation
Waste Disposal - Disposable, solid-front gown with tight-fitting cuffs- Double nitrile gloves (outer pair with extended cuffs)- Chemical-resistant shoe covers- Safety glasses with side shields and a face shield

Operational Plans: Step-by-Step Guidance

Strict adherence to the following protocols is essential for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open. Move the container to a designated containment area and contact the Environmental Health and Safety (EHS) department.

  • Storage: Store this compound in a clearly labeled, sealed container within a designated, restricted-access area. The storage location should be a ventilated cabinet. Maintain an accurate inventory of the compound.

Weighing and Aliquoting (Solid Compound)

This operation presents the highest risk of aerosol generation and exposure.

  • Engineering Controls: All weighing and aliquoting of solid this compound must be performed within a certified containment device such as a barrier isolator or a glove box. If these are not available, a Class II biological safety cabinet that is ducted to the outside or a powder containment hood can be used as a secondary option, but this will require a more stringent respiratory protection program.

  • Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) is inside the containment device. Decontaminate all surfaces within the device.

  • Procedure:

    • Don all required PPE as specified in the table above.

    • Carefully open the primary container within the containment device.

    • Slowly and deliberately weigh the desired amount of the compound. Avoid any actions that could create dust.

    • Securely close the primary container and the new aliquot vials.

    • Decontaminate all surfaces and equipment within the containment device before removing any items. Follow a documented decontamination procedure, which may involve wiping with a suitable solvent followed by a cleaning agent.

Solution Preparation
  • Engineering Controls: All solution preparation should be conducted within a certified chemical fume hood.

  • Procedure:

    • Don all required PPE.

    • Place the sealed aliquot vial in the fume hood.

    • Add the solvent to the vial slowly to avoid splashing.

    • Cap the vial and mix using a vortex or sonicator as required.

Disposal Plan

Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Solid this compound - Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container.- Dispose of as "potent compound" or "cytotoxic" waste through the institutional EHS department.
Contaminated Labware (vials, pipette tips, etc.) - Rinse with a suitable solvent to remove as much of the compound as possible. The rinsate is considered hazardous waste.- Place all contaminated disposable labware in a designated hazardous waste container.
Contaminated PPE - All disposable PPE (gowns, gloves, shoe covers) must be placed in a sealed bag within the containment area before exiting.- Dispose of as hazardous waste.
Liquid Waste (solutions, rinsates) - Collect in a sealed, properly labeled hazardous waste container.- Do not pour down the drain.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of handling this compound, with mandatory safety checkpoints.

This compound Handling Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Containment) cluster_cleanup Post-Handling Phase receive Receive Compound check1 Inspect Package receive->check1 store Secure Storage plan Review Protocol & Assemble Materials store->plan check2 Verify Containment plan->check2 weigh Weighing & Aliquoting check3 Confirm PPE weigh->check3 dissolve Solution Preparation dose Experimental Dosing dissolve->dose decon Decontaminate Surfaces & Equipment dose->decon waste Segregate & Package Waste decon->waste check4 Waste Segregation waste->check4 dispose Dispose via EHS check1->store check2->weigh check3->dissolve check4->dispose

Caption: Workflow for handling this compound.

Emergency Procedures

Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify colleagues and the EHS department.

  • Secure: Restrict access to the spill area.

  • Cleanup: Only trained personnel with appropriate PPE (including PAPR) should clean up the spill using a spill kit designed for potent compounds.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek immediate medical attention for any exposure. Provide the Safety Data Sheet (if available) or this document to the medical personnel.

This guidance is intended to provide a framework for the safe handling of this compound. All personnel must receive specific training on these procedures before working with this compound. Always consult with your institution's Environmental Health and Safety department to ensure compliance with all local and national regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.